molecular formula C11H14ClNO B1358533 3-(3-Chlorophenoxy)piperidine CAS No. 902837-32-5

3-(3-Chlorophenoxy)piperidine

Cat. No.: B1358533
CAS No.: 902837-32-5
M. Wt: 211.69 g/mol
InChI Key: NWSVPHFHSAJMEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Chlorophenoxy)piperidine is a useful research compound. Its molecular formula is C11H14ClNO and its molecular weight is 211.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(3-chlorophenoxy)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO/c12-9-3-1-4-10(7-9)14-11-5-2-6-13-8-11/h1,3-4,7,11,13H,2,5-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWSVPHFHSAJMEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)OC2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10639946
Record name 3-(3-Chlorophenoxy)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10639946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

902837-32-5
Record name 3-(3-Chlorophenoxy)piperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=902837-32-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(3-Chlorophenoxy)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10639946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-(3-Chlorophenoxy)piperidine from 3-Hydroxypiperidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-(3-Chlorophenoxy)piperidine is a valuable heterocyclic scaffold frequently utilized in the development of pharmacologically active agents. Its structural motif is present in a range of molecules targeting various biological pathways. The synthesis of this compound from readily available starting materials like 3-hydroxypiperidine is a key process for researchers in medicinal chemistry and drug discovery. This guide provides a comprehensive overview of the synthetic strategies, detailing the underlying chemical principles and offering field-proven experimental protocols.

The synthetic route from 3-hydroxypiperidine to the target molecule necessitates a multi-step approach, primarily due to the presence of two nucleophilic sites in the starting material: the secondary amine and the hydroxyl group. To achieve selective O-arylation, the more nucleophilic secondary amine must be temporarily protected. The overall synthetic strategy can therefore be outlined in three core stages:

  • N-Protection: Masking the secondary amine of 3-hydroxypiperidine with a suitable protecting group.

  • Etherification: Formation of the aryl ether bond between the protected 3-hydroxypiperidine and 3-chlorophenol.

  • N-Deprotection: Removal of the protecting group to yield the final product.

This guide will explore two robust and widely adopted methodologies for the crucial etherification step: the Mitsunobu reaction and the Williamson ether synthesis. Each method's mechanistic underpinnings, practical advantages, and potential challenges will be discussed in detail.

G cluster_workflow Overall Synthetic Workflow start 3-Hydroxypiperidine step1 Step 1: N-Protection (e.g., Boc Anhydride) start->step1 step2 N-Boc-3-hydroxypiperidine step1->step2 step3 Step 2: Etherification (Mitsunobu or Williamson) step2->step3 step4 N-Boc-3-(3-chlorophenoxy)piperidine step3->step4 step5 Step 3: N-Deprotection (e.g., TFA) step4->step5 end This compound step5->end

Caption: Overall synthetic workflow for this compound.

Part 1: N-Protection of 3-Hydroxypiperidine

The initial and critical step in this synthesis is the protection of the piperidine nitrogen. The tert-butoxycarbonyl (Boc) group is an ideal choice due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions.[1] The reaction of 3-hydroxypiperidine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a mild base provides the N-protected intermediate in high yield.

Experimental Protocol: Synthesis of N-Boc-3-hydroxypiperidine
  • To a stirred solution of 3-hydroxypiperidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a biphasic system with saturated sodium bicarbonate solution (1L per mole of substrate), add di-tert-butyl dicarbonate (Boc₂O, 1.1-1.2 eq).[2]

  • Stir the reaction mixture vigorously at room temperature for 4-5 hours.[2]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • If a biphasic system is used, separate the organic layer. Extract the aqueous layer with DCM (3 x volume of the aqueous layer).[1]

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).[1]

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield N-Boc-3-hydroxypiperidine, which is often a solid or a viscous oil and can be used in the next step without further purification if of sufficient purity.[2]

Reagent/SolventMolar Ratio/VolumePurpose
3-Hydroxypiperidine1.0 eqStarting Material
Di-tert-butyl dicarbonate (Boc₂O)1.1 - 1.2 eqBoc protecting agent
Dichloromethane (DCM)Sufficient volumeOrganic solvent
Saturated NaHCO₃ (aq)Sufficient volumeBase and aqueous phase

Part 2: Etherification Methodologies

With the amine protected, the focus shifts to the formation of the aryl ether linkage. This can be effectively achieved via two primary methods.

Method A: The Mitsunobu Reaction

The Mitsunobu reaction is a powerful tool for converting primary and secondary alcohols into a variety of functional groups, including ethers, with a characteristic inversion of stereochemistry.[3] The reaction proceeds under mild, neutral conditions and is driven by the formation of a stable triphenylphosphine oxide byproduct.[3] It involves the activation of the alcohol with a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[4]

G cluster_mitsunobu Mitsunobu Reaction Mechanism reagents PPh₃ + DIAD betaine Betaine Intermediate reagents->betaine 1. Formation alkoxyphosphonium Alkoxyphosphonium Salt [Ph₃P-OR]⁺ betaine->alkoxyphosphonium 3. Activation of Alcohol phenoxide 3-Chlorophenoxide (ArO⁻) betaine->phenoxide 2. Proton Abstraction phenol 3-Chlorophenol (ArOH) phenol->phenoxide alcohol N-Boc-3-hydroxypiperidine (ROH) alcohol->alkoxyphosphonium sn2 SN2 Attack alkoxyphosphonium->sn2 phenoxide->sn2 4. Nucleophilic Attack product N-Boc-3-(3-chlorophenoxy)piperidine sn2->product byproducts Triphenylphosphine Oxide (Ph₃P=O) + DIAD-H₂ sn2->byproducts

Caption: Simplified mechanism of the Mitsunobu reaction.

Causality and Trustworthiness: The key to the Mitsunobu reaction's success is the in-situ generation of a highly reactive alkoxyphosphonium salt, which transforms the hydroxyl group into an excellent leaving group.[3] The subsequent Sₙ2 attack by the phenoxide nucleophile ensures a clean and predictable reaction, often with high yields.[3] The main challenge lies in the purification, as the triphenylphosphine oxide and reduced azodicarboxylate byproducts must be removed.

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Boc-3-hydroxypiperidine (1.0 eq), 3-chlorophenol (1.2 eq), and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous tetrahydrofuran (THF).[4][5]

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise to the stirred solution, maintaining the temperature below 10 °C.[4]

  • Allow the reaction mixture to warm to room temperature and stir for 6-8 hours.[5]

  • Monitor the reaction by TLC. The formation of a precipitate (triphenylphosphine oxide) is often an indication of reaction progress.[5]

  • Upon completion, dilute the reaction mixture with ethyl acetate. Wash successively with water, saturated aqueous sodium bicarbonate solution, and brine.[4]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford N-Boc-3-(3-chlorophenoxy)piperidine.[5]

Method B: The Williamson Ether Synthesis

The Williamson ether synthesis is a classic and reliable method for forming ethers via an Sₙ2 reaction between an alkoxide and an alkyl halide or sulfonate.[6] In this context, since we are forming an aryl ether, the roles are reversed: the alkoxide of 3-hydroxypiperidine attacks a suitably activated aromatic ring, or more commonly, the phenoxide of 3-chlorophenol attacks an activated 3-hydroxypiperidine (e.g., as a tosylate or mesylate). For this specific synthesis, the former approach is less feasible due to the difficulty of nucleophilic aromatic substitution on an unactivated chlorobenzene ring. Therefore, the most practical Williamson approach involves converting the hydroxyl group of N-Boc-3-hydroxypiperidine into a good leaving group.

G cluster_williamson Williamson Ether Synthesis Workflow start N-Boc-3-hydroxypiperidine step1 1. Activation (e.g., TsCl, Pyridine) start->step1 activated N-Boc-3-tosyloxypiperidine step1->activated sn2 3. SN2 Reaction activated->sn2 phenoxide_gen 2. Phenoxide Formation (3-Chlorophenol + Base) phenoxide 3-Chlorophenoxide phenoxide_gen->phenoxide phenoxide->sn2 product N-Boc-3-(3-chlorophenoxy)piperidine sn2->product

Caption: Williamson ether synthesis workflow for this target molecule.

Causality and Trustworthiness: This method relies on a well-understood Sₙ2 mechanism.[6] Its success is contingent on the efficient conversion of the hydroxyl group to a sulfonate ester, which is an excellent leaving group. The subsequent reaction with the sodium salt of 3-chlorophenol is typically clean. This method avoids the use of the often hard-to-remove byproducts of the Mitsunobu reaction.

Step 2a: Synthesis of N-Boc-3-tosyloxypiperidine

  • Dissolve N-Boc-3-hydroxypiperidine (1.0 eq) in anhydrous DCM and cool to 0 °C.

  • Add triethylamine (1.5 eq) followed by p-toluenesulfonyl chloride (TsCl, 1.2 eq).

  • Stir the reaction at 0 °C for 30 minutes and then at room temperature for 1-2 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate to yield the tosylate, which can be used directly.

Step 2b: Ether Formation

  • In a separate flask, dissolve 3-chlorophenol (1.2 eq) in a suitable solvent like DMF or acetonitrile.

  • Add a strong base such as sodium hydride (NaH, 1.2 eq) portion-wise at 0 °C to form the sodium phenoxide. Stir until gas evolution ceases.

  • Add the N-Boc-3-tosyloxypiperidine from the previous step (1.0 eq) dissolved in the same solvent to the phenoxide solution.

  • Heat the reaction mixture to 60-80 °C and stir for several hours until the reaction is complete by TLC.

  • Cool the reaction to room temperature and quench carefully with water.

  • Extract the product with ethyl acetate. Wash the combined organic layers with water and brine.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify by column chromatography.

Comparison of Etherification Methods
FeatureMitsunobu ReactionWilliamson Ether Synthesis (via Tosylate)
Stereochemistry Inversion of configurationInversion of configuration
Reaction Conditions Mild, neutral, room temperatureRequires activation step, then heating
Reagents PPh₃, DIAD/DEADTsCl, base (e.g., NaH)
Byproducts Triphenylphosphine oxide, reduced azodicarboxylateSalts (e.g., NaCl, triethylammonium chloride)
Advantages One-pot, high functional group toleranceCleaner byproducts, readily available reagents
Disadvantages Difficult purification from byproductsTwo-step process, requires strong base

Part 3: N-Deprotection

The final step is the removal of the Boc protecting group to unveil the secondary amine of the target compound. This is reliably achieved under acidic conditions, most commonly with trifluoroacetic acid (TFA) in a non-protic solvent like DCM.[7]

Experimental Protocol: N-Boc Deprotection
  • Dissolve N-Boc-3-(3-chlorophenoxy)piperidine (1.0 eq) in dichloromethane (DCM).[7]

  • Add trifluoroacetic acid (TFA) in a 1:1 to 1:4 ratio with DCM (v/v).[7]

  • Stir the solution at room temperature for 1-2 hours. Monitor the deprotection by TLC.

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.[8]

  • Dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid and to free base the amine.[7]

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield this compound.

  • If the hydrochloride salt is desired, the product can be precipitated from an ethereal solution by the addition of HCl in dioxane or diethyl ether.

Purification and Characterization

The final product, this compound, is typically purified by silica gel column chromatography. A mobile phase of dichloromethane/methanol with a small amount of ammonium hydroxide is often effective for eluting the free base.[9]

Characterization of the final compound should be performed using standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure, including the presence of both the piperidine and 3-chlorophenyl moieties and the correct number of protons and carbons.[10][11]

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.[10]

Conclusion

The synthesis of this compound from 3-hydroxypiperidine is a well-established process that hinges on a robust three-stage strategy: N-protection, etherification, and deprotection. The choice between the Mitsunobu reaction and the Williamson ether synthesis for the key etherification step depends on factors such as the desired reaction conditions, scale, and purification capabilities. Both routes, when executed with care, provide reliable access to this important synthetic building block. This guide provides the necessary technical details and procedural knowledge for researchers to successfully implement this synthesis in a laboratory setting.

References

  • The Williamson Ether Synthesis. (n.d.). Department of Chemistry, University of Massachusetts. Retrieved from [Link]

  • SUPPORTING INFORMATION. (2010). The Royal Society of Chemistry. Retrieved from [Link]

  • CN110759853B - Preparation method of (S) -N-BOC-3-hydroxy piperidine. (n.d.). Google Patents.
  • Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts. (2016). Der Pharma Chemica, 8(7), 112-117. Retrieved from [Link]

  • Preparation method of (S)-N-Boc-3-hydroxypiperidine. (2018). Patsnap.
  • Mitsunobu reaction. (n.d.). Organic Synthesis. Retrieved from [Link]

  • Williamson Ether Synthesis. (n.d.). In Name Reactions in Organic Synthesis (pp. 431-434). Cambridge University Press. Retrieved from [Link]

  • Mitsunobu Reaction. (2019). Organic Chemistry Portal. Retrieved from [Link]

  • Preparation method of (S)-N-BOC-3-hydroxypiperidine. (n.d.). Eureka | Patsnap. Retrieved from [Link]

  • Williamson Ether Synthesis. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Boc Deprotection - TFA. (n.d.). Common Organic Chemistry. Retrieved from [Link]

  • ADDP and PS-PPh3: an efficient Mitsunobu protocol for the preparation of pyridine ether PPAR agonists. (2006). ResearchGate. Retrieved from [Link]

  • SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. (n.d.). Retrieved from [Link]

  • The Williamson Ether Synthesis. (2014). Master Organic Chemistry. Retrieved from [Link]

  • Boc deprotection of [[921|BocPhePheOEt]]. (2020). ChemSpider SyntheticPages. Retrieved from [Link]

  • Recent Advances in the Mitsunobu Reaction. (n.d.). Atlanchim Pharma. Retrieved from [Link]

  • Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. (n.d.). Open Research@CSIR-NIScPR. Retrieved from [Link]

  • Rapid N-Boc Deprotection with TFA. (n.d.). Scribd. Retrieved from [Link]

  • N-Boc-3-aminopiperidine and synthesizing method of optical isomer thereof. (n.d.). Google Patents.
  • Synthesis method for N-Boc-3-piperidone. (n.d.). Google Patents.
  • Standard Removal of Boc Protecting Group. (n.d.). Aapptec Peptides. Retrieved from [Link]

  • Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. (2016). PMC - NIH. Retrieved from [Link]

  • Purification of Organic Compounds by Flash Column Chromatography. (2025). Organic Syntheses, 102, 276-302. Retrieved from [Link]

  • Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. (2025). ResearchGate. Retrieved from [Link]

  • Purification of THP protected compound. (2025). Reddit. Retrieved from [Link]

  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (n.d.). MDPI. Retrieved from [Link]

Sources

mechanism of action of 3-(3-Chlorophenoxy)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Putative Mechanism of Action of 3-(3-Chlorophenoxy)piperidine

Preamble: Navigating the Knowns and Unknowns

To our fellow researchers, scientists, and drug development professionals, this guide delves into the mechanistic landscape of this compound. It is critical to establish from the outset that direct, comprehensive studies on the mechanism of action of this specific molecule are not extensively available in the public domain. Therefore, this document serves a dual purpose: first, to meticulously collate and analyze the pharmacological data of structurally analogous compounds, and second, to leverage this analysis to construct a well-founded, hypothetical mechanism of action for this compound. This guide is designed to be a starting point for investigation, providing not just a theoretical framework but also actionable experimental protocols to rigorously test the proposed hypotheses.

The Phenoxy-Piperidine Scaffold: A Privileged Motif in Neuropharmacology

The phenoxy-piperidine motif is a cornerstone in the design of centrally active compounds. The piperidine ring, a saturated six-membered heterocycle, serves as a versatile scaffold that can be functionalized to achieve desired pharmacokinetic and pharmacodynamic properties[1]. When coupled with a phenoxy group, this scaffold has given rise to a multitude of compounds with diverse biological activities, targeting a range of receptors and transporters in the central nervous system.

Our compound of interest, this compound, is a specific isomer within this broad class. The placement of the chlorophenoxy group at the 3-position of the piperidine ring, along with the meta-position of the chlorine atom on the phenyl ring, are key structural determinants that are expected to dictate its pharmacological profile.

Pharmacological Landscape of Structurally Related Phenoxy-Piperidines

A survey of the literature reveals that phenoxy-piperidine derivatives frequently interact with sigma (σ) receptors and, to a lesser extent, histamine receptors.

Sigma (σ) Receptor Ligands

Sigma receptors, comprising at least two subtypes (σ1 and σ2), are unique, non-opioid, non-phencyclidine intracellular proteins that are implicated in a variety of cellular functions and are considered therapeutic targets for neurological and psychiatric disorders[2]. Several phenoxyalkylpiperidines have been shown to be high-affinity ligands for the σ1 receptor[3]. The affinity of these compounds is sensitive to the substitution pattern on both the piperidine and phenyl rings[3].

For instance, N-substituted phenoxyethylpiperidines have demonstrated high affinity for the σ1 receptor, with Ki values in the nanomolar range[3]. The substitution on the phenyl ring (e.g., with a chloro or methoxy group) modulates this affinity[3].

Histamine H3 Receptor Ligands

The histamine H3 receptor is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters. It is a target for cognitive enhancers and treatments for sleep disorders. Certain piperidine derivatives, such as 1-{3-[3-(4-Chlorophenyl)propoxy]propyl}piperidine (BF2.649), act as potent and selective inverse agonists at the human H3 receptor[4]. This compound enhances the activity of histaminergic neurons and increases the levels of dopamine and acetylcholine in the prefrontal cortex[4].

A Proposed Mechanism of Action for this compound

Based on the available evidence from structurally related compounds, we hypothesize that This compound is a ligand for the sigma-1 (σ1) receptor . The rationale for this hypothesis is grounded in the established affinity of the broader phenoxy-piperidine class for this receptor[3]. The specific stereochemistry and substitution pattern of this compound are likely to fine-tune its binding affinity and functional activity at this target.

The meta-chloro substitution on the phenyl ring is a common feature in many pharmacologically active compounds and can influence binding through electronic and steric effects. The 3-positional attachment to the piperidine ring, in contrast to the more frequently studied 4-positional analogues, will alter the spatial relationship between the aromatic ring and the basic nitrogen of the piperidine, which is often a key pharmacophoric element for receptor interaction.

The following diagram illustrates the proposed signaling pathway, assuming this compound acts as a σ1 receptor agonist.

Proposed Signaling Pathway cluster_membrane Plasma Membrane cluster_downstream Downstream Effects 3-CPP This compound Sigma1R Sigma-1 Receptor 3-CPP->Sigma1R Binds IonChannel Ion Channel (e.g., K+) Sigma1R->IonChannel Modulates SecondMessenger Second Messenger Modulation (e.g., Ca2+ signaling) IonChannel->SecondMessenger CellularResponse Cellular Response (e.g., Neuronal Excitability) SecondMessenger->CellularResponse

Proposed signaling pathway for this compound.

Experimental Workflows for Mechanistic Elucidation

To rigorously test the hypothesis that this compound is a σ1 receptor ligand, a systematic experimental approach is required. The following protocols are designed to be self-validating and provide a clear path to characterizing the compound's mechanism of action.

Radioligand Binding Assays

Objective: To determine the binding affinity of this compound for the σ1 and σ2 receptors.

Methodology:

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human σ1 or σ2 receptor.

  • Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Radioligand: Use a high-affinity radioligand for each receptor, such as [³H]-(+)-pentazocine for σ1 and [³H]-DTG for σ2.

  • Competition Binding:

    • Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of this compound.

    • Include a control with no competitor (total binding) and a control with a high concentration of a known σ ligand (e.g., haloperidol) to determine non-specific binding.

  • Incubation and Filtration: Incubate the mixture to allow for binding equilibrium, then rapidly filter through glass fiber filters to separate bound and free radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Calculate the Ki value for this compound using the Cheng-Prusoff equation.

The following diagram illustrates the workflow for the radioligand binding assay.

Radioligand Binding Assay Workflow Start Start MembranePrep Prepare Receptor-Expressing Cell Membranes Start->MembranePrep AssaySetup Set up Competition Assay: Membranes + [³H]Ligand + Varying [3-CPP] MembranePrep->AssaySetup Incubation Incubate to Equilibrium AssaySetup->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Liquid Scintillation Counting Filtration->Counting Analysis Data Analysis (Cheng-Prusoff) Calculate Ki Counting->Analysis End End Analysis->End

Workflow for radioligand binding assay.
Functional Assays

Objective: To determine if this compound acts as an agonist, antagonist, or inverse agonist at the σ1 receptor.

Methodology (GTPγS Binding Assay):

  • Membrane Preparation: Use the same receptor-expressing cell membranes as in the binding assay.

  • Assay Buffer: Prepare a buffer containing GDP and [³⁵S]GTPγS.

  • Agonist Mode:

    • Incubate the membranes with varying concentrations of this compound.

    • Include a known σ1 agonist as a positive control.

  • Antagonist Mode:

    • Incubate the membranes with a fixed concentration of a known σ1 agonist and varying concentrations of this compound.

  • Incubation and Filtration: Incubate to allow for G-protein activation, then filter to separate bound and free [³⁵S]GTPγS.

  • Scintillation Counting: Measure the radioactivity on the filters.

  • Data Analysis:

    • In agonist mode, determine the EC50 and Emax.

    • In antagonist mode, determine the IC50 and calculate the Kb.

In Vivo Studies

Objective: To investigate the physiological effects of this compound in a relevant animal model.

Methodology (Forced Swim Test - a model for antidepressant-like activity, a known effect of some σ1 ligands):

  • Animals: Use male mice or rats.

  • Drug Administration: Administer this compound intraperitoneally at various doses. Include a vehicle control group.

  • Forced Swim Test:

    • 30 minutes after drug administration, place each animal in a cylinder of water from which it cannot escape.

    • Record the duration of immobility during a 6-minute test session.

  • Data Analysis: Compare the immobility time between the drug-treated groups and the vehicle control group. A significant decrease in immobility time is indicative of an antidepressant-like effect.

Data Presentation: A Comparative Look at Phenoxy-Piperidines

To provide context for the potential activity of this compound, the following table summarizes the binding affinities of some related compounds from the literature.

CompoundReceptorKi (nM)Reference
N-[(4-chlorophenoxy)ethyl]piperidineσ10.34 - 1.18[3]
N-[(4-methoxyphenoxy)ethyl]piperidineσ10.89 - 1.49[3]
1-{3-[3-(4-Chlorophenyl)propoxy]propyl}piperidine (BF2.649)Histamine H30.16 (antagonist Ki)[4]

This table is illustrative and based on data for N-substituted and more complex analogues. The binding affinity of this compound remains to be experimentally determined.

Conclusion and Future Directions

While the direct is yet to be fully elucidated, a strong rationale exists to hypothesize its interaction with the sigma-1 receptor. The experimental workflows outlined in this guide provide a clear and robust strategy for testing this hypothesis and characterizing the compound's pharmacological profile. The insights gained from such studies will be invaluable for understanding the structure-activity relationships of the phenoxy-piperidine class and could pave the way for the development of novel therapeutics targeting the central nervous system.

References

  • Development of Novel Phenoxyalkylpiperidines as High-Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti-amnesic Activity. [URL: https://www.mdpi.com/1420-3049/20/8/13978]
  • 4-(3-Chlorophenoxy)Piperidine Hydrochloride - Chem-Impex. [URL: https://www.chemimpex.com/products/4-3-chlorophenoxy-piperidine-hydrochloride]
  • BF2.649 [1-{3-[3-(4-Chlorophenyl)propoxy]propyl}piperidine, hydrochloride], a nonimidazole inverse agonist/antagonist at the human histamine H3 receptor: Preclinical pharmacology - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/16418290/]
  • Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity - PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4025732/]
  • Buy this compound from Conier Chem&Pharma Limited - ECHEMI. [URL: https://www.echemi.com/products/pd2111161-3-3-chlorophenoxypiperidine.html]
  • (+) 3-[3-hydroxyphenyl-N-(1-propyl) piperidine] selectively differentiates effects of sigma ligands on neurochemical pathways modulated by sigma receptors: evidence for subtypes, in vivo - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/1690180/]
  • This compound hydrochloride | SCBT - Santa Cruz Biotechnology. [URL: https://www.scbt.com/p/3-3-chlorophenoxy-piperidine-hydrochloride-902837-32-5]
  • [18F]1-(3-Fluoropropyl)-4-[(4-cyanophenoxy)methyl]piperidine - NCBI. [URL: https://www.ncbi.nlm.nih.gov/books/NBK22878/]
  • 3-(2-chlorophenoxy)piperidine hydrochloride | 1185297-88-4 - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/ena/en300116381]
  • 4-(3-Chlorophenoxy)piperidine, HCl, min 96%, 5 grams. [URL: https://www.gfschemicals.com/4-3-chlorophenoxypiperidine-hcl-min-96-5-grams]
  • (+)-[3H]3-(3-hydroxyphenyl)-N-(1-propyl)-piperidine binding to sigma receptors in mouse brain in vivo - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/2566491/]
  • Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles - MDPI. [URL: https://www.mdpi.com/1424-8247/16/9/1267]
  • Piperidine 4 4 chlorophenoxy - Labshake. [URL: https://www.labshake.com/search?query=piperidine%204%204%20chlorophenoxy]
  • Synthesis and in vivo anti-ulcer evaluation of some novel piperidine linked dihydropyrimidinone derivatives - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/29792357/]
  • 3-(2-chlorophenoxy)piperidine hydrochloride (C11H14ClNO) - PubChemLite. [URL: https://pubchemlite.org/compound/3-(2-chlorophenoxy)piperidinehydrochloride]
  • 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9384777/]
  • Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8844570/]
  • The Oncolytic Efficacy and in Vivo Pharmacokinetics of methanol (Vacquinol-1) Are Governed by Distinct Stereochemical Features - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/27607569/]

  • Synthesis and Antileukemic Activity of Novel 4-(3-(Piperidin-4-yl) Propyl)Piperidine Derivatives | Request PDF - ResearchGate. [URL: https://www.researchgate.
  • Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7464303/]
  • Piperidine - Wikipedia. [URL: https://en.wikipedia.org/wiki/Piperidine]
  • Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents - ResearchGate. [URL: https://www.researchgate.net/publication/282333069_Synthesis_and_biological_activities_of_piperazine_derivatives_as_antimicrobial_and_antifungal_agents]
  • 4-(3-Chlorophenoxy)piperidine, 98%, Thermo Scientific Chemicals 1 g | Buy Online. [URL: https://www.fishersci.com/shop/products/4-3-chlorophenoxy-piperidine-98-thermo-scientific-chemicals-3/AC456570010]
  • 4-(3-Chlorophenoxy)piperidine, 98%, Thermo Scientific Chemicals 1 g | Buy Online. [URL: https://www.fishersci.se/shop/products/4-3-chlorophenoxy-piperidine-98-thermo-scientific-chemicals/16773296]
  • 4-(3-chlorophenoxy)piperidine (C11H14ClNO) - PubChemLite. [URL: https://pubchemlite.org/compound/4-(3-chlorophenoxy)piperidine]
  • 3-(3-fluorophenoxy)piperidine (C11H14FNO) - PubChemLite. [URL: https://pubchemlite.org/compound/3-(3-fluorophenoxy)piperidine]

Sources

Spectroscopic Unveiling of 3-(3-Chlorophenoxy)piperidine: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This technical guide provides a comprehensive analysis of the spectroscopic properties of 3-(3-Chlorophenoxy)piperidine, a heterocyclic compound of interest in medicinal chemistry and drug development. Through a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, this document serves as a crucial resource for the unambiguous structural elucidation and characterization of this molecule. The guide integrates theoretical principles with practical, field-proven methodologies, offering insights into experimental design, data acquisition, and interpretation.

Introduction: The Significance of Spectroscopic Characterization

In the landscape of modern drug discovery and development, the precise structural confirmation of novel chemical entities is paramount. This compound, with its piperidine scaffold and substituted phenoxy moiety, represents a class of compounds with significant potential for biological activity. Its structural complexity, arising from the stereochemistry of the piperidine ring and the substitution pattern of the aromatic ring, necessitates a multi-faceted analytical approach for unequivocal characterization.

This guide delves into the core spectroscopic techniques—NMR, IR, and MS—to provide a holistic understanding of the molecule's structure and connectivity. By explaining the "why" behind the experimental choices and interpretation, we aim to empower researchers to confidently identify and characterize this and similar molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy provides an unparalleled view of the chemical environment of individual protons and carbon atoms within a molecule. For this compound, ¹H and ¹³C NMR are indispensable for confirming the connectivity of the piperidine and chlorophenoxy fragments.

Expertise & Experience: The Rationale Behind NMR Experimental Design

The choice of solvent and NMR experiment is critical for obtaining high-quality data. Deuterated chloroform (CDCl₃) is a common choice for small organic molecules like this compound due to its excellent solubilizing properties and the presence of a residual solvent peak that can be used for chemical shift referencing. Standard 1D ¹H and ¹³C NMR experiments are the foundational steps. For more complex structural assignments, 2D techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to establish proton-proton and proton-carbon correlations, respectively.

Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

The predicted ¹H NMR spectrum of this compound reveals distinct signals for the aromatic and aliphatic protons.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.20t1HAr-H
~6.95d1HAr-H
~6.85s1HAr-H
~6.80d1HAr-H
~4.40m1HO-CH (Piperidine C3)
~3.20 - 2.80m4HN-CH₂ (Piperidine C2, C6)
~2.00 - 1.60m4HCH₂ (Piperidine C4, C5)
~1.90br s1HN-H

Interpretation: The aromatic region (δ 6.8-7.2) is expected to show a complex splitting pattern characteristic of a 1,3-disubstituted benzene ring. The proton at the C3 position of the piperidine ring, being attached to the oxygen-bearing carbon, is shifted downfield (~4.40 ppm). The protons on the carbons adjacent to the nitrogen (C2 and C6) appear as a multiplet in the δ 2.8-3.2 ppm region. The remaining piperidine ring protons at C4 and C5 resonate further upfield. The broad singlet for the N-H proton is exchangeable with D₂O.

Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

The predicted ¹³C NMR spectrum provides a count of the unique carbon environments.

Chemical Shift (δ, ppm)Assignment
~158.0Ar-C-O
~135.0Ar-C-Cl
~130.0Ar-CH
~121.0Ar-CH
~115.0Ar-CH
~113.0Ar-CH
~75.0O-CH (Piperidine C3)
~50.0N-CH₂ (Piperidine C2)
~46.0N-CH₂ (Piperidine C6)
~30.0CH₂ (Piperidine C4)
~24.0CH₂ (Piperidine C5)

Interpretation: The carbon attached to the oxygen in the aromatic ring (Ar-C-O) is the most downfield signal. The carbon bearing the chlorine atom (Ar-C-Cl) also appears at a characteristic downfield shift. The remaining aromatic carbons and the carbons of the piperidine ring resonate at predictable chemical shifts.

Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.[1][2][3][4][5]

  • Instrumentation: Acquire spectra on a 500 MHz NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the range of -1 to 10 ppm.

    • Use a 30-degree pulse angle.

    • Set the relaxation delay to 1-2 seconds.

    • Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the range of 0 to 160 ppm.

    • Use a proton-decoupled pulse sequence.

    • Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs) to obtain the final spectra. Reference the spectra to the TMS signal at 0.00 ppm for ¹H and the CDCl₃ signal at 77.16 ppm for ¹³C.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by detecting the vibrations of its bonds.

Expertise & Experience: The Power of Attenuated Total Reflectance (ATR)

For solid or liquid samples, Attenuated Total Reflectance (ATR) is the preferred IR sampling technique due to its minimal sample preparation requirements and high-quality, reproducible results.[6][7][8][9][10] The sample is placed in direct contact with a crystal (e.g., diamond or germanium), and the IR beam interacts with the sample at the interface.

Predicted IR Spectral Data
Wavenumber (cm⁻¹)IntensityAssignment
~3350Medium, BroadN-H Stretch (secondary amine)
~3100-3000MediumAromatic C-H Stretch
~2950-2850StrongAliphatic C-H Stretch
~1600, 1480Medium-StrongAromatic C=C Bending
~1250StrongAryl-O-C Asymmetric Stretch (aromatic ether)
~1100StrongC-N Stretch
~800-700StrongC-Cl Stretch (aromatic)

Interpretation: The IR spectrum is expected to show a characteristic broad absorption for the N-H stretch of the secondary amine in the piperidine ring. The presence of the aromatic ring is confirmed by the C-H stretching vibrations above 3000 cm⁻¹ and the C=C bending vibrations in the 1600-1480 cm⁻¹ region.[11][12][13][14][15] A strong, prominent band around 1250 cm⁻¹ is indicative of the aryl-O-C asymmetric stretch, a key feature of aromatic ethers. The C-Cl stretch will appear in the fingerprint region.

Experimental Protocol: ATR-IR Data Acquisition
  • Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Background Scan: Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a small amount of this compound directly onto the ATR crystal, ensuring good contact.

  • Spectrum Acquisition: Acquire the IR spectrum over the range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Analysis: Label the significant peaks in the resulting spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers valuable structural information through the analysis of its fragmentation pattern.

Expertise & Experience: Choosing the Right Ionization Technique

For a relatively small and volatile molecule like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a suitable technique. EI is a "hard" ionization method that induces fragmentation, providing a characteristic fingerprint for the molecule.

Predicted Mass Spectrum Data (EI)
m/zPredicted Identity
211/213[M]⁺ (Molecular Ion)
128/130[Cl-C₆H₄-O]⁺
84[C₅H₁₀N]⁺ (Piperidine ring fragment)

Interpretation: The mass spectrum should exhibit a molecular ion peak [M]⁺ at m/z 211, with a characteristic isotopic peak [M+2]⁺ at m/z 213 in an approximate 3:1 ratio, confirming the presence of one chlorine atom. Key fragmentation pathways would involve cleavage of the ether bond, leading to a fragment corresponding to the chlorophenoxy cation (m/z 128/130) and a fragment representing the piperidinyl cation (m/z 84).[16][17][18]

Experimental Protocol: GC-MS Data Acquisition
  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or methanol.

  • Instrumentation: Utilize a GC-MS system equipped with a suitable capillary column (e.g., a nonpolar DB-5ms column).

  • GC Method:

    • Injector Temperature: 250 °C

    • Oven Program: Start at a suitable initial temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp to a final temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Method:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from a low m/z (e.g., 40) to a value above the expected molecular weight (e.g., 300).

  • Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram (TIC). Analyze the mass spectrum of this peak to determine the molecular ion and major fragment ions.

Data Synthesis and Structural Confirmation

The convergence of data from NMR, IR, and MS provides a self-validating system for the structural elucidation of this compound.

Caption: Workflow for the spectroscopic confirmation of this compound.

Conclusion

This technical guide has outlined a comprehensive spectroscopic approach for the characterization of this compound. By integrating predicted data with established experimental protocols and interpretation principles for NMR, IR, and MS, we have provided a robust framework for researchers in the field. The methodologies and insights presented herein are not only applicable to the target molecule but also serve as a valuable reference for the structural elucidation of other novel small molecules in the drug discovery pipeline.

References

  • Scribd. (n.d.). NMR Sample Preparation Guide. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]

  • Unknown. (n.d.). Mass Spectrometry: Fragmentation.
  • PubMed. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Retrieved from [Link]

  • Organic Spectroscopy International. (2015). MASS SPECTRUM OF ETHERS. Retrieved from [Link]

  • ResearchGate. (2019). Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS. Retrieved from [Link]

  • Wikipedia. (n.d.). Mass spectral interpretation. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. Retrieved from [Link]

  • Scribd. (n.d.). Mass Spectrometry: Fragmentation Patterns. Retrieved from [Link]

  • Unknown. (n.d.). Interpretation Of Mass Spectra Of Organic Compounds.
  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Whitman College. (n.d.). GCMS Section 6.13. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹³C NMR chemical shifts of the piperidine ring in compounds 6a‐d. Retrieved from [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • SpectraBase. (n.d.). Piperidine. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 12.7: Interpreting Infrared Spectra. Retrieved from [Link]

  • ResearchGate. (n.d.). The NMR interpretations of some heterocyclic compounds which are synthesized by our group. Retrieved from [Link]

  • OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition. Retrieved from [Link]

  • Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • ALWSCI. (2025). How To Prepare And Run An NMR Sample. Retrieved from [Link]

  • OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). List of the proton chemical shifts (ppm) of the NH piperidine, and the DTC derivatives. Retrieved from [Link]

  • OpenStax. (2023). 12.2 Interpreting Mass Spectra - Organic Chemistry. Retrieved from [Link]

  • University of Toronto Scarborough. (2020). Bruker Alpha-P ATR FTIR Standard Operating Procedure (Diamond-ATR). Retrieved from [Link]

  • ResearchGate. (n.d.). Piperine mass fragments: possible structures of major mass spectral.... Retrieved from [Link]

  • YouTube. (2023). IR spectrum of Ethers || FTIR spectroscopy || Difference from Esters & alcohols. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 12.2: Interpreting Mass Spectra. Retrieved from [Link]

  • Unknown. (n.d.). Interpretation of mass spectra.
  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

  • IntechOpen. (n.d.). Chemometrics-Based TLC and GC-MS for Small Molecule Analysis: A Practical Guide. Retrieved from [Link]

  • ACS Publications. (n.d.). High Resolution Mass Spectrum of Piperidine. Retrieved from [Link]

  • Studylib. (n.d.). Mass Spectrometry Fragmentation: Ethers, Amines, More. Retrieved from [Link]

  • Química Organica.org. (n.d.). IR spectrum: Ethers. Retrieved from [Link]

  • University of California, Berkeley. (n.d.). Sample Preparation Guidelines for GC-MS. Retrieved from [Link]

  • Bruker. (2019). ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy. Retrieved from [Link]

  • OpenStax. (n.d.). 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition. Retrieved from [Link]

  • Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]

  • Unknown. (n.d.). Table of Characteristic IR Absorptions.
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301). Retrieved from [Link]

  • AZoOptics. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Retrieved from [Link]

  • Gammadata. (n.d.). Tips for ATR Sampling. Retrieved from [Link]

  • LCGC International. (n.d.). Quantifying Small Molecules by Mass Spectrometry. Retrieved from [Link]

  • Specac Ltd. (n.d.). Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. Retrieved from [Link]

  • Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). NMR - Interpretation. Retrieved from [Link]

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

  • Wikipedia. (n.d.). Gas chromatography–mass spectrometry. Retrieved from [Link]

Sources

Solubility and Stability Profile of 3-(3-Chlorophenoxy)piperidine Hydrochloride: A Framework for Pre-formulation and Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide:

Abstract

This technical guide provides a comprehensive scientific framework for the characterization of 3-(3-Chlorophenoxy)piperidine hydrochloride, a key chemical intermediate. Recognizing the limited availability of public data for this specific molecule, this document leverages established principles of pharmaceutical science and regulatory guidelines to outline robust protocols for determining its solubility and stability. The methodologies detailed herein are designed for researchers, scientists, and drug development professionals, offering a self-validating system for generating critical data. This guide covers equilibrium solubility determination, the design and execution of forced degradation studies under various stress conditions (hydrolytic, oxidative, thermal, and photolytic), the development of a stability-indicating analytical method, and the elucidation of potential degradation pathways. The ultimate goal is to provide a foundational understanding of the compound's physicochemical properties to inform safe handling, stable formulation development, and appropriate storage conditions.

Introduction

This compound hydrochloride is a heterocyclic compound featuring a piperidine ring linked to a chlorophenoxy moiety via an ether bond. Such structures are common scaffolds in medicinal chemistry and serve as vital intermediates in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). A thorough understanding of a compound's physicochemical properties, particularly its solubility and chemical stability, is a non-negotiable prerequisite for successful drug development. This information directly influences bioavailability, formulation design, manufacturing processes, packaging selection, and the determination of a product's shelf-life.

Forced degradation studies, or stress testing, are an integral part of the development process, as outlined by the International Council for Harmonisation (ICH) guidelines.[1] These studies deliberately expose the drug substance to conditions more severe than accelerated stability testing to identify likely degradation products and pathways.[2][3] This not only helps in developing and validating stability-indicating analytical methods but also provides critical insights into the intrinsic chemical behavior of the molecule.[1][2]

This guide presents a systematic approach to comprehensively evaluate the solubility and stability of this compound hydrochloride.

Physicochemical Profile

While specific experimental data for the hydrochloride salt of the 3-chloro isomer is not widely published, its properties can be inferred from the free base and related structures. The hydrochloride salt form is typically utilized to enhance the aqueous solubility and handling properties of the parent amine.

Table 1: Physicochemical Properties of this compound and its Hydrochloride Salt

PropertyValueSource / Comment
Chemical Structure

(Structure of the cation)
Molecular Formula C₁₁H₁₄ClNO (Free Base) C₁₁H₁₅Cl₂NO (HCl Salt)[4]
Molecular Weight 211.69 g/mol (Free Base) 248.15 g/mol (HCl Salt)[4] / Calculated
CAS Number 902837-32-5 (Free Base)[4]
Appearance White to pale yellow powder (Expected)Based on related compounds.[5]
Predicted XLogP3 2.87 (Free Base)[4]
Boiling Point 312.8 ± 32.0 °C at 760 mmHg (Free Base)[4]

Solubility Profile Assessment

Causality: Determining solubility in various aqueous and organic media is fundamental. Aqueous solubility across a physiological pH range (1.2 to 7.4) is a key determinant of oral bioavailability. Solubility in organic solvents is critical for designing purification processes and developing analytical methods, such as High-Performance Liquid Chromatography (HPLC). The shake-flask method is the gold standard for determining equilibrium solubility.

Experimental Protocol: Equilibrium Solubility Determination
  • Preparation: Add an excess amount of this compound hydrochloride to a series of vials, each containing a known volume (e.g., 2 mL) of a selected solvent (see Table 2). The excess solid should be clearly visible.

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (e.g., 25°C and 37°C) for a minimum of 24 hours to ensure equilibrium is reached.

  • Sample Collection: After equilibration, allow the vials to stand undisturbed for the solid to settle. Carefully withdraw an aliquot of the supernatant.

  • Filtration: Immediately filter the aliquot through a 0.45 µm syringe filter to remove any undissolved particles.

  • Dilution: Dilute the filtered sample with a suitable solvent (e.g., mobile phase for HPLC analysis) to a concentration within the calibrated range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV) against a standard curve of known concentrations to determine the amount of dissolved compound.

  • Calculation: Calculate the solubility in mg/mL or mol/L.

Table 2: Suggested Solvents for Solubility Profiling

Solvent ClassSpecific SolventsRationale
Aqueous Buffers pH 1.2 (Simulated Gastric Fluid) pH 4.5 (Acetate Buffer) pH 6.8 (Simulated Intestinal Fluid) pH 7.4 (Phosphate Buffer)Assess solubility across the physiological pH range of the GI tract.
Organic Solvents Methanol Ethanol Acetonitrile (ACN) Dichloromethane (DCM) Dimethyl Sulfoxide (DMSO)Relevant for processing, purification, and analytical method development.

Stability Profile & Forced Degradation Studies

A forced degradation study is essential to understand the intrinsic stability of the molecule and to ensure the analytical method used for stability testing is "stability-indicating."[3] This means the method can accurately measure the decrease in the active substance content due to degradation.

Stability_Assessment_Workflow cluster_stress Stress Conditions Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Analysis Stability-Indicating HPLC-PDA Analysis Acid->Analysis Analyze Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) Base->Analysis Analyze Oxidation Oxidation (e.g., 3% H₂O₂, RT) Oxidation->Analysis Analyze Thermal Thermal (e.g., 80°C, Solid & Solution) Thermal->Analysis Analyze Photo Photolytic (ICH Q1B Light) Photo->Analysis Analyze Compound API Stock Solution Compound->Acid Expose Compound->Base Expose Compound->Oxidation Expose Compound->Thermal Expose Compound->Photo Expose Characterization Degradant Characterization (LC-MS/MS) Analysis->Characterization Identify Unknowns Pathway Propose Degradation Pathway Characterization->Pathway

Caption: High-level workflow for forced degradation and stability assessment.

Stability-Indicating Analytical Method Development

Causality: A robust HPLC method is the cornerstone of any stability study. The method must be able to separate the parent compound from all potential degradation products, process impurities, and excipients. A Photodiode Array (PDA) detector is highly recommended as it provides spectral information, which can be used to assess peak purity and help in the preliminary identification of degradants.

Protocol: Sample HPLC-PDA Method

  • Instrument: HPLC system with a PDA detector.

  • Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.

  • Mobile Phase A: 10 mM Ammonium Acetate in water, pH adjusted to 4.5 with acetic acid.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-18.1 min: 90% to 10% B

    • 18.1-25 min: 10% B

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection: PDA scan from 200-400 nm; quantification at a specific wavelength (e.g., 275 nm).

Forced Degradation Experimental Protocols

Causality: The conditions chosen are designed to mimic potential real-world stress and accelerate degradation to produce detectable levels of degradants in a short timeframe. A control sample (un-stressed, stored in the dark at room temperature) is analyzed alongside the stressed samples to provide a baseline.

Forced_Degradation_Setup cluster_conditions Stress Conditions Stock Stock Solution in Diluent Acid Add 0.1M HCl Heat (60°C) Stock->Acid Base Add 0.1M NaOH Heat (60°C) Stock->Base Oxidative Add 3% H₂O₂ RT Stock->Oxidative Thermal Heat Solution (80°C) Stock->Thermal Photo Expose to ICH Q1B Light Stock->Photo Control Dark Control RT Stock->Control Analysis HPLC Analysis Acid->Analysis Base->Analysis Oxidative->Analysis Thermal->Analysis Photo->Analysis Control->Analysis

Caption: Experimental setup for the forced degradation study.

A. Acid and Base Hydrolysis

  • Protocol:

    • Prepare a 1 mg/mL solution of the compound in a suitable diluent (e.g., 50:50 acetonitrile:water).

    • For acid hydrolysis, mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.[6]

    • For base hydrolysis, mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.[6]

    • Heat the solutions at 60°C for 24 hours.

    • Before analysis, cool the samples to room temperature and neutralize them (add 1 mL of 0.1 M NaOH to the acid sample and 1 mL of 0.1 M HCl to the base sample) to prevent damage to the HPLC column.

  • Rationale: This tests the stability of the compound in acidic and basic environments, targeting labile functional groups like the ether linkage.

B. Oxidative Degradation

  • Protocol:

    • Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).[6]

    • Store the solution at room temperature, protected from light, for 8 hours.

    • Analyze directly.

  • Rationale: The piperidine ring's tertiary amine is susceptible to oxidation, which could lead to the formation of an N-oxide or other oxidative degradants.[6][7]

C. Thermal Degradation

  • Protocol:

    • Place a solid sample of the compound in a vial in an oven at 80°C for 48 hours.[6]

    • Separately, place a vial containing the stock solution (1 mg/mL) in the same oven.

    • After the exposure period, cool the samples, dissolve the solid sample in diluent, and analyze both.

  • Rationale: Assesses the intrinsic thermal stability of the compound in both solid and solution states. High heat can provide the activation energy for various degradation reactions.[8]

D. Photolytic Degradation

  • Protocol:

    • Expose a solid sample and a solution sample (1 mg/mL) to a light source conforming to ICH Q1B guidelines.[9]

    • The exposure should be for an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[9][10]

    • Simultaneously, run a "dark control" sample, wrapped in aluminum foil, under the same temperature conditions.

    • Analyze all samples after the exposure period.

  • Rationale: Tests for degradation caused by exposure to light, which can initiate photochemical reactions, particularly involving the aromatic ring system.[10]

Table 3: Template for Summarizing Forced Degradation Results

Stress Condition% Assay of Parent% Total DegradationNumber of DegradantsMajor Degradant (RT)
Control (Initial) 100.00.00N/A
0.1 M HCl, 60°C
0.1 M NaOH, 60°C
3% H₂O₂, RT
Thermal (Solid, 80°C)
Thermal (Solution, 80°C)
Photolytic (ICH Q1B)
Potential Degradation Pathways

Based on the chemical structure of this compound, several degradation pathways can be hypothesized. Characterization of degradants using LC-MS/MS is required for definitive structural elucidation.[11]

Degradation_Pathways cluster_pathways Potential Degradation Products Parent This compound N_Oxide N-Oxide Derivative Parent->N_Oxide Oxidation (H₂O₂) Hydroxypiperidine 3-Hydroxypiperidine Parent->Hydroxypiperidine Hydrolysis (Acid/Base) Chlorophenol 3-Chlorophenol Parent->Chlorophenol Hydrolysis (Acid/Base) Ring_Opened Ring-Opened Products N_Oxide->Ring_Opened Further Oxidation

Caption: Hypothesized degradation pathways for this compound.

  • Oxidation: The tertiary amine within the piperidine ring is a primary target for oxidation, potentially forming an N-oxide. Further, more aggressive oxidation could lead to the opening of the piperidine ring.[6][12]

  • Hydrolysis: The ether linkage between the piperidine and chlorophenoxy rings may be susceptible to cleavage under harsh acidic or basic conditions, yielding 3-hydroxypiperidine and 3-chlorophenol.

  • Photodegradation: UV light exposure could potentially lead to radical-mediated reactions involving the chlorophenyl ring, although this is often less common than hydrolysis or oxidation.

Recommendations for Handling and Storage

Based on the potential instabilities identified through forced degradation and general chemical principles, the following handling and storage procedures are recommended:

  • Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[4] For long-term storage, refrigeration (e.g., 0-8°C) may be advisable to minimize thermal degradation.[5]

  • Handling: Handle in a well-ventilated area. Wear suitable protective clothing, gloves, and eye/face protection to avoid contact with skin and eyes.[4]

  • Protection from Light: Store in light-resistant containers to prevent photolytic degradation.

Conclusion

This guide has detailed a comprehensive and scientifically rigorous framework for determining the solubility and stability of this compound hydrochloride. By systematically applying the described protocols for solubility profiling, forced degradation, and stability-indicating analysis, researchers can generate the critical data necessary to advance their development programs. Understanding these fundamental physicochemical properties is paramount for ensuring the quality, safety, and efficacy of any final product derived from this intermediate. The proposed degradation pathways serve as a valuable starting point for the characterization of any degradants observed during formal stability studies.

References

  • ResearchGate. (2022). Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability. Request PDF. Retrieved from [Link]

  • PubMed. (2021). Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method. Retrieved from [Link]

  • ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved from [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. Retrieved from [Link]

  • SpringerLink. (n.d.). Trace level quantification of 1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine HCl genotoxic impurity in trazodone using LC–MS/MS. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-(2-chlorophenoxy)piperidine hydrochloride (C11H14ClNO). Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Trace level quantification of 1-(3-chloropropyl)- 4-(3-chlorophenyl)piperazine HCl genotoxic impurity in trazodone using LC–MS/MS. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]

  • PubMed. (2001). Structural characterization of the oxidative degradation products of an antifungal agent SCH 56592 by LC-NMR and LC-MS. Retrieved from [Link]

  • IKEV. (n.d.). ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. Retrieved from [Link]

  • ICH. (n.d.). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. Retrieved from [Link]

  • ScienceDirect. (2023). Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions. Retrieved from [Link]

  • SCIRP. (n.d.). Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. Retrieved from [Link]

  • University of Texas at Austin. (n.d.). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. Retrieved from [Link]

  • Q1 Scientific. (2021). Photostability testing theory and practice. Retrieved from [Link]

Sources

potential biological targets of 3-(3-Chlorophenoxy)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Elucidation of Biological Targets for 3-(3-Chlorophenoxy)piperidine

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Preamble: The Enigmatic Potential of this compound

The piperidine ring is a cornerstone of medicinal chemistry, forming the structural backbone of numerous approved therapeutics and natural alkaloids.[1][2] Its prevalence in pharmaceuticals targeting the central nervous system (CNS) underscores its utility as a privileged scaffold. The compound this compound, with its distinct substitution pattern, represents a molecule of significant interest, yet its specific biological interactions remain largely uncharacterized in public-domain literature.

This guide eschews a conventional review format. Instead, it serves as a strategic whitepaper, outlining a comprehensive, field-proven methodology for the systematic identification and validation of the biological targets of this compound. As your Senior Application Scientist, I will not merely list protocols; I will delineate the scientific rationale behind each experimental choice, creating a self-validating workflow from broad screening to specific mechanistic studies. This document is designed to be a practical roadmap for research teams embarking on the characterization of this and similar novel chemical entities.

Part 1: Foundational Analysis and Target Hypotheses

Before committing to extensive laboratory work, a thorough analysis of the molecule's structure provides critical clues to its potential biological partners. The structure of this compound (CAS No. 902837-32-5)[3] combines a basic piperidine nitrogen, a common feature for interacting with aminergic G-protein coupled receptors (GPCRs), with a chlorophenoxy group that imparts specific steric and electronic properties.

Based on the pharmacology of structurally related compounds, we can formulate several primary hypotheses for its molecular targets.

  • Hypothesis 1: Monoamine Receptors and Transporters. The core piperidine scaffold is a well-established pharmacophore for dopamine, serotonin, and norepinephrine receptors and transporters. The phenoxy linkage is present in various CNS-active drugs. Therefore, it is highly probable that this compound interacts with one or more of these targets.

  • Hypothesis 2: Histamine H3 Receptor. A piperidine derivative, BF2.649, is a potent histamine H3 receptor inverse agonist.[4] The structural similarity suggests that this compound could also display affinity for this receptor, which is a key regulator of neurotransmitter release in the CNS.

  • Hypothesis 3: Sigma Receptors. Certain piperidine derivatives are known to bind to sigma receptors, which are implicated in a variety of neurological processes.[5] This makes sigma receptors a plausible, albeit less direct, target class.

  • Hypothesis 4: Voltage-Gated Ion Channels. The lipophilic chlorophenoxy moiety coupled with the basic nitrogen could facilitate interaction with voltage-gated sodium or calcium channels, a mechanism observed in some anticonvulsant and antinociceptive agents derived from related scaffolds.[6]

The following sections will detail a multi-tiered experimental plan to systematically test these hypotheses and uncover novel interactions.

Part 2: A Phased Strategy for Target Deconvolution

A logical, phased approach is critical to efficiently allocate resources and build a coherent biological narrative for the compound. Our strategy is divided into three sequential phases: Broad Screening, Target Validation, and Functional Characterization.

Phase 1: Broad Profiling for Unbiased Hit Generation

The initial step is to cast a wide net to identify the most promising target families without bias. This is best achieved through broad-panel screening against a diverse array of receptors, transporters, enzymes, and ion channels.

Experimental Protocol 1: Broad Radioligand Binding Panel (e.g., Eurofins SafetyScreen or CEREP Panel)
  • Objective: To identify primary molecular targets by assessing the compound's ability to displace specific radioligands from a large panel of known biological targets.

  • Rationale: This is a cost-effective and high-throughput method to rapidly survey the landscape of potential interactions. A standard panel of >70 targets provides a robust initial assessment of selectivity and potential off-target effects.

  • Methodology:

    • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO.

    • Assay Concentration: Perform an initial screen at a single high concentration (e.g., 10 µM) to maximize the chance of detecting interactions.

    • Assay Execution: The compound is incubated with membrane preparations or purified proteins expressing the target of interest, along with a specific high-affinity radioligand.

    • Detection: Following incubation and washing to remove unbound ligand, the amount of bound radioactivity is quantified using scintillation counting.

    • Data Analysis: Results are expressed as a percentage inhibition of specific binding of the radioligand. A cutoff of >50% inhibition is typically used to identify significant "hits" for further investigation.

Phase 2: In-Depth Validation of Primary Hits

Hits identified in Phase 1 must be rigorously validated to confirm the interaction and determine its affinity. This phase involves generating concentration-response curves to quantify the compound's potency.

Experimental Protocol 2: Concentration-Response Radioligand Binding Assays
  • Objective: To determine the binding affinity (Ki) of this compound for the specific targets identified in Phase 1.

  • Rationale: Establishing a quantitative measure of affinity is crucial for confirming a direct interaction and for ranking the compound's potency against different targets.

  • Methodology:

    • Target Selection: Based on Phase 1 data, select all targets showing >50% inhibition. For this example, let's assume a significant hit was observed for the Histamine H3 receptor.

    • Compound Dilution Series: Prepare a serial dilution of this compound, typically spanning from 1 nM to 100 µM.

    • Assay Conditions: Utilize membranes from cells stably expressing the human Histamine H3 receptor. A suitable radioligand is [3H]-Nα-methylhistamine.

    • Incubation & Detection: Perform the binding assay as described in Protocol 1, but with the range of compound concentrations.

    • Data Analysis: Plot the percentage inhibition against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve using non-linear regression (e.g., GraphPad Prism) to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

The following table illustrates how data from this phase should be structured.

TargetRadioligandKi (nM)Hill Slope
Histamine H3 Receptor[3H]-Nα-methylhistamine150-1.05
Dopamine D2 Receptor[3H]-Spiperone850-0.98
Sigma-1 Receptor[3H]-(+)-Pentazocine>10,000N/A

Table 1: Example quantitative data summary for binding affinity.

Phase 3: Functional Characterization and Mechanism of Action

Demonstrating binding affinity is necessary but not sufficient. The final phase aims to determine whether the compound acts as an agonist, antagonist, or inverse agonist at its validated targets.

Experimental Protocol 3: [35S]GTPγS Functional Assay
  • Objective: To determine the functional activity of this compound at G-protein coupled receptors (e.g., Histamine H3).

  • Rationale: This assay measures the direct activation of G-proteins following receptor stimulation, allowing for the classification of the compound's functional effect. It is a direct measure of receptor activation.

  • Methodology:

    • Membrane Preparation: Use membranes from cells expressing the target receptor (e.g., Histamine H3).

    • Assay Buffer: Prepare an assay buffer containing GDP and the non-hydrolyzable GTP analog, [35S]GTPγS.

    • Incubation: Incubate the membranes with varying concentrations of this compound. To test for antagonism, the compound is co-incubated with a known agonist.

    • Detection: Activated G-proteins bind [35S]GTPγS. The reaction is stopped, and membranes are collected on filter plates. The amount of incorporated [35S] is measured by scintillation counting.

    • Data Analysis:

      • Agonism: Plot [35S]GTPγS binding against compound concentration to determine the EC50 (potency) and Emax (efficacy) relative to a full agonist.

      • Antagonism: Perform agonist concentration-response curves in the presence of fixed concentrations of the test compound. A rightward shift in the agonist's EC50 indicates competitive antagonism. The Schild regression analysis can be used to determine the pA2 value, a measure of antagonist potency.

      • Inverse Agonism: For constitutively active receptors like H3, a decrease in basal [35S]GTPγS binding indicates inverse agonism.[4]

Part 3: Visualization of Workflows and Pathways

Clear visualization of experimental logic and biological pathways is essential for effective communication and planning.

Target Deconvolution Workflow

G cluster_0 Phase 1: Broad Screening cluster_1 Phase 2: Target Validation cluster_2 Phase 3: Functional Characterization a This compound b Broad Radioligand Binding Panel (>70 Targets @ 10 µM) a->b c Identify 'Hits' (>50% Inhibition) b->c d Concentration-Response Binding Assays c->d Validated Hits e Determine Binding Affinity (Ki) d->e f Functional Assays (e.g., [35S]GTPγS, Second Messenger) e->f Confirmed High-Affinity Targets g Determine Mechanism of Action (Agonist, Antagonist, Inverse Agonist) f->g h Preclinical Development g->h Lead Candidate Profile

Caption: A phased workflow for target identification and validation.

Hypothesized Histamine H3 Receptor Signaling

H3_Pathway cluster_receptor Cell Membrane cluster_gprotein Intracellular H3R {Histamine H3 Receptor (H3R)|Constitutively Active} Gai Gi/o Protein αβγ H3R->Gai Activation AC Adenylyl Cyclase (AC) Gai->AC Inhibition cAMP cAMP AC->cAMP Converts ATP to cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activation Neurotransmitter Neurotransmitter Release (e.g., Histamine, ACh, DA) PKA->Neurotransmitter Modulation Compound This compound (Hypothesized Inverse Agonist) Compound->H3R Binds and Stabilizes Inactive State

Caption: Potential mechanism via Histamine H3 receptor inverse agonism.

Conclusion and Forward Outlook

This technical guide provides a robust, scientifically-grounded framework for elucidating the biological targets of this compound. By progressing from broad, unbiased screening to detailed mechanistic studies, researchers can build a comprehensive pharmacological profile of the compound. The proposed workflow is not merely a set of instructions but a logical paradigm for drug discovery that prioritizes empirical evidence and systematic validation. The insights gained from this process will be instrumental in determining the therapeutic potential of this novel chemical entity and guiding its journey toward preclinical and clinical development.

References
  • Ligneau, X., et al. (2007). BF2.649 [1-{3-[3-(4-Chlorophenyl)propoxy]propyl}piperidine, hydrochloride], a nonimidazole inverse agonist/antagonist at the human histamine H3 receptor: Preclinical pharmacology. Journal of Pharmacology and Experimental Therapeutics, 321(1), 166-175. Retrieved from [Link][4]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. Retrieved from [Link][1][2]

  • Chilmonczyk, Z., et al. (2020). Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. Molecules, 25(21), 5037. Retrieved from [Link][6]

  • Lerman, J. C., et al. (1989). (+)-[3H]3-(3-hydroxyphenyl)-N-(1-propyl)-piperidine binding to sigma receptors in mouse brain in vivo. European Journal of Pharmacology, 161(2-3), 263-266. Retrieved from [Link][5]

Sources

discovery and history of 3-(3-Chlorophenoxy)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-(3-Chlorophenoxy)piperidine: Synthesis, Inferred Pharmacology, and Structure-Activity Relationships

Abstract

This technical guide provides a comprehensive overview of this compound, a piperidine derivative of significant interest in medicinal chemistry. Although a detailed historical account of its discovery is not prominent in publicly accessible literature, its structural motifs suggest a rationale for its synthesis within the context of discovering novel central nervous system (CNS) agents. This document elucidates a plausible synthetic pathway, details its physicochemical properties, and explores its inferred pharmacological profile as a putative dopamine reuptake inhibitor and serotonin receptor agonist. Furthermore, a structure-activity relationship (SAR) analysis is presented, contextualizing the contribution of each structural component to its likely biological activity. This guide is intended for researchers and professionals in drug discovery and development, offering a synthesized repository of technical information and field-proven insights into this and related molecular scaffolds.

Introduction: The Piperidine Scaffold in Modern Drug Discovery

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of pharmaceuticals and natural alkaloids.[1][2] Its six-membered heterocyclic structure provides a versatile three-dimensional framework that can be readily functionalized to achieve specific spatial orientations of pharmacophoric groups, enabling precise interactions with biological targets.[1] Piperidine-containing compounds are integral to more than twenty classes of pharmaceuticals, highlighting their broad therapeutic applicability.[2]

The exploration of aryloxypiperidine derivatives, in particular, has been a fruitful area of research for developing CNS-active agents. The combination of a rigid piperidine ring with an aromatic system via a flexible ether linkage allows for the systematic probing of receptor binding pockets. The addition of substituents, such as the chloro group on the phenyl ring in this compound, is a classic medicinal chemistry strategy to modulate electronic properties, lipophilicity, and metabolic stability, thereby fine-tuning the pharmacological profile of the molecule.

While the specific discovery of this compound is not formally documented, its structure strongly suggests it originated from research programs aimed at developing novel monoamine reuptake inhibitors or receptor modulators, a field where precise control over selectivity and potency is paramount.

Plausible Synthesis and Physicochemical Characteristics

Proposed Synthetic Protocol

The following protocol describes a plausible multi-step synthesis of this compound.

Step 1: N-protection of 3-Hydroxypiperidine

  • Dissolve 3-hydroxypiperidine in a suitable solvent such as dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add a base, for example, triethylamine (Et3N), to the solution.

  • Slowly add a protecting group reagent, such as benzyl chloroformate (Cbz-Cl) or di-tert-butyl dicarbonate (Boc2O), to introduce the N-protecting group.

  • Allow the reaction to warm to room temperature and stir until completion, as monitored by Thin Layer Chromatography (TLC).

  • Work up the reaction by washing with aqueous solutions to remove excess reagents and byproducts.

  • Purify the N-protected 3-hydroxypiperidine intermediate by column chromatography.

Step 2: Formation of the Aryl Ether Linkage (Mitsunobu Reaction)

  • Dissolve the N-protected 3-hydroxypiperidine intermediate in a dry, aprotic solvent like tetrahydrofuran (THF).

  • Add 3-chlorophenol to the solution.

  • Add triphenylphosphine (PPh3).

  • Cool the mixture to 0 °C and slowly add a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), dropwise.

  • Allow the reaction to stir at room temperature overnight.

  • Concentrate the reaction mixture and purify the resulting N-protected this compound by flash chromatography.[3]

Step 3: Deprotection of the Piperidine Nitrogen

  • Dissolve the purified, N-protected product from Step 2 in a suitable solvent.

  • For an N-Boc protecting group, treatment with a strong acid like trifluoroacetic acid (TFA) in DCM is effective.

  • For an N-Cbz protecting group, catalytic hydrogenation using a palladium catalyst (e.g., Pd/C) under a hydrogen atmosphere is the standard method.

  • Once the reaction is complete, neutralize the mixture if an acid was used, and perform an appropriate workup to isolate the final product, this compound.

  • The final compound can be further purified by chromatography or crystallization, often as a hydrochloride salt to improve stability and handling.

Synthetic Workflow for this compound cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_product Final Product 3-Hydroxypiperidine 3-Hydroxypiperidine node1 Step 1: N-Protection (e.g., Boc2O) 3-Hydroxypiperidine->node1 3-Chlorophenol 3-Chlorophenol node2 Step 2: Mitsunobu Reaction (PPh3, DEAD) 3-Chlorophenol->node2 node1->node2 N-Boc-3-hydroxypiperidine node3 Step 3: Deprotection (e.g., TFA) node2->node3 N-Boc-3-(3-chlorophenoxy)piperidine product This compound node3->product

Caption: Proposed synthetic workflow for this compound.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

PropertyValueReference(s)
CAS Number 902837-32-5 (free base)[4]
Molecular Formula C11H14ClNO[4]
Molecular Weight 211.69 g/mol [4]
Boiling Point 312.8 ± 32.0 °C at 760 mmHg (predicted)[4]
Flash Point 143.0 ± 25.1 °C (predicted)[4]
Density 1.2 ± 0.1 g/cm³ (predicted)[4]
XLogP3 2.87 (predicted)[4]

Inferred Pharmacological Profile

While specific binding affinity and functional assay data for this compound are not available in peer-reviewed literature, its chemical structure allows for an informed inference of its likely pharmacological targets. The combination of a piperidine ring and a chlorophenoxy moiety is common in compounds designed to interact with monoamine transporters and G-protein coupled receptors (GPCRs).

Mechanism of Action

Based on its structural similarity to known CNS agents, this compound is hypothesized to function as a dopamine reuptake inhibitor (DRI) and a serotonin receptor agonist .

  • Dopamine Transporter (DAT) Inhibition: The piperidine moiety is a well-established pharmacophore that can interact with the dopamine transporter. Inhibition of DAT leads to an increase in the extracellular concentration of dopamine in the synaptic cleft, thereby enhancing dopaminergic neurotransmission.

  • Serotonin (5-HT) Receptor Agonism: The 3-chlorophenyl group is a common feature in many serotonin receptor ligands. It is plausible that this compound acts as an agonist at one or more serotonin receptor subtypes, mimicking the effect of endogenous serotonin.

This dual mechanism of action could potentially offer a unique therapeutic profile, for example in the treatment of depression, where both dopaminergic and serotonergic pathways are implicated.

Expected Biological Targets
Target FamilySpecific Target(s)Predicted ActionPotential Therapeutic Indication(s)
Monoamine Transporters Dopamine Transporter (DAT)Reuptake InhibitionDepression, ADHD, Substance Abuse
Serotonin Transporter (SERT)Possible Reuptake InhibitionDepression, Anxiety Disorders
Serotonin Receptors 5-HT1A, 5-HT2A, 5-HT2C, etc.Agonism / Partial AgonismDepression, Anxiety, Schizophrenia

Structure-Activity Relationship (SAR) Analysis

The biological activity of this compound can be rationalized by dissecting its structure into three key components: the piperidine ring, the aryl ether linkage, and the substituted phenyl ring. SAR studies of related compound series provide valuable insights into how modifications of these components would likely impact pharmacological activity.[5][6][7][8]

  • The Piperidine Ring: The nitrogen atom of the piperidine is crucial, as in its protonated state it can form a key ionic interaction with an acidic residue (e.g., Aspartate) in the binding site of monoamine transporters.[8] The stereochemistry at the 3-position is also critical; the (R) and (S) enantiomers would be expected to have different potencies and selectivities.

  • The Aryl Ether Linkage: The oxygen atom acts as a hydrogen bond acceptor and, along with its position on the piperidine ring, defines the spatial relationship between the piperidine and the phenyl ring. The length and flexibility of this linker are critical for optimal binding.

  • The 3-Chloro-Substituted Phenyl Ring: The phenyl ring engages in hydrophobic and π-stacking interactions within the receptor pocket. The position and nature of the substituent on this ring are major determinants of potency and selectivity. The chloro group at the meta-position (position 3) influences the electronic properties of the ring and can occupy a specific sub-pocket in the binding site.[5] Moving the chloro group to the ortho or para position would likely alter the binding affinity and selectivity profile.

SAR of this compound cluster_piperidine Piperidine Ring cluster_linker Aryl Ether Linker cluster_phenyl Substituted Phenyl Ring center_node This compound p1 Nitrogen Basicity: Crucial for ionic interactions center_node->p1 p2 Stereochemistry at C3: Likely affects potency and selectivity center_node->p2 l1 Oxygen Atom: Acts as H-bond acceptor center_node->l1 l2 Positional Isomerism: Defines vector to phenyl ring center_node->l2 ph1 Phenyl Group: Hydrophobic & π-stacking interactions center_node->ph1 ph2 Chloro Substituent: Modulates electronics and lipophilicity center_node->ph2 ph3 Substitution Pattern (meta): Key for selectivity center_node->ph3

Sources

physicochemical properties of 3-(3-Chlorophenoxy)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 3-(3-Chlorophenoxy)piperidine

Introduction

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its presence in a vast array of pharmaceuticals and biologically active compounds.[1] Its conformational flexibility and ability to engage in key hydrogen bonding interactions allow it to serve as a versatile framework for designing molecules that target a wide range of biological systems, including the central nervous system and various cancer cell lines.[1][2][3] this compound is a molecule that combines this critical piperidine moiety with a substituted aromatic system.

A comprehensive understanding of a compound's physicochemical properties is fundamental to drug discovery and development. These parameters—such as lipophilicity, solubility, and ionization state (pKa)—govern the absorption, distribution, metabolism, and excretion (ADME) profile of a potential drug candidate. This guide, intended for researchers, scientists, and drug development professionals, provides a detailed examination of the known , outlines robust experimental protocols for their determination, and discusses the implications of these properties for its potential applications.

Section 1: Chemical Identity and Structure

Correctly identifying a compound is the first step in any rigorous scientific investigation. The fundamental identifiers for this compound are listed below.

  • Chemical Name: this compound[4][5]

  • CAS Number: 902837-32-5[4][5][6]

  • Molecular Formula: C₁₁H₁₄ClNO[4][5][6]

  • Molecular Weight: 211.69 g/mol [4][5][6]

  • Synonyms: Piperidine, 3-(3-chlorophenoxy)-[4][5]

The structure consists of a saturated six-membered piperidine ring. A phenoxy group is attached at the 3-position of this ring, which itself is substituted with a chlorine atom at the meta- (3-) position of the phenyl ring. The presence of the basic piperidine nitrogen, the ether linkage, and the halogenated aromatic ring dictates the molecule's chemical behavior and physical properties.

Section 2: Core Physicochemical Properties

PropertyValueSource(s)
Molecular Weight 211.69 g/mol [4][5][6]
Boiling Point 312.8 ± 32.0 °C (at 760 mmHg)[4][5]
Density 1.2 ± 0.1 g/cm³[4]
Calculated logP (XLogP3) 2.87[4]
Polar Surface Area (PSA) 21.3 Ų[4][5]
Hydrogen Bond Donors 1[5]
Hydrogen Bond Acceptors 2Inferred from structure
Refractive Index 1.539[4][5]
Flash Point 143.0 ± 25.1 °C[4][5]
Melting Point Data not available
pKa Data not available

Section 3: Elucidation of Key Physicochemical Parameters: Theoretical Context and Practical Implications

Understanding the "why" behind these numbers is crucial for predicting a molecule's behavior in a biological system.

  • Lipophilicity (logP): The partition coefficient (logP) is a measure of a compound's differential solubility between a nonpolar solvent (typically n-octanol) and a polar solvent (water). The calculated value of 2.87 suggests that this compound is significantly more soluble in lipids than in water.[4] This level of lipophilicity often correlates with good membrane permeability, a desirable trait for oral absorption and blood-brain barrier penetration. However, excessively high lipophilicity can lead to poor aqueous solubility and increased metabolic turnover.

  • Acidity/Basicity (pKa): The pKa value defines the pH at which a compound is 50% ionized. While an experimental value is unavailable, the piperidine nitrogen is basic. The pKa of the conjugate acid of piperidine itself is approximately 11.2. The electron-withdrawing nature of the attached chlorophenoxy group is expected to lower this value slightly. Determining the precise pKa is critical, as the ionization state at physiological pH (~7.4) profoundly impacts aqueous solubility, receptor binding affinity, and cell permeability. A basic compound will be protonated and more water-soluble in the acidic environment of the stomach, while being less charged and more membrane-permeable in the more neutral environment of the intestines.

  • Polar Surface Area (PSA): PSA is defined as the sum of the van der Waals surface areas of polar atoms (oxygens and nitrogens) in a molecule. It is a key predictor of drug transport properties. The calculated PSA of 21.3 Ų is relatively low.[4][5] Molecules with a PSA of less than 60-70 Ų are often predicted to have good cell membrane permeability and are more likely to cross the blood-brain barrier, making this an important parameter for potential CNS-active agents.

Section 4: Experimental Determination of Physicochemical Properties

For any novel or sparsely characterized compound, experimental verification of its properties is a requirement for serious research. The following diagram and protocols outline a logical workflow for this characterization.

G cluster_start Phase 1: Synthesis & Confirmation cluster_physchem Phase 2: Physicochemical Profiling cluster_end Phase 3: Final Profile synthesis Synthesis of NCE (New Chemical Entity) confirmation Structural Confirmation (NMR, MS, IR) synthesis->confirmation purity Purity Analysis (HPLC, >95%) confirmation->purity mp Melting Point (DSC) purity->mp solubility Aqueous Solubility (Shake-Flask) purity->solubility logp Lipophilicity (logP) (Shake-Flask) purity->logp pka Ionization Constant (pKa) (Potentiometric Titration) purity->pka profile Comprehensive Physicochemical Profile mp->profile solubility->profile logp->profile pka->profile

Caption: Workflow for Physicochemical Characterization.

Protocol 1: Determination of Melting Point by Differential Scanning Calorimetry (DSC)

Rationale: DSC is a highly accurate thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. It is superior to traditional methods for its precision and ability to detect all thermal transitions.

Methodology:

  • Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.

  • Sample Preparation: Accurately weigh 1-3 mg of this compound into a standard aluminum DSC pan. Crimp the pan to seal it. Prepare an empty, sealed pan as a reference.

  • Analysis: Place the sample and reference pans into the DSC cell.

  • Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge (50 mL/min) from ambient temperature to a temperature well above the expected melting point (e.g., 250 °C).

  • Data Interpretation: The melting point is determined as the onset temperature of the endothermic melting peak on the resulting thermogram. The peak area corresponds to the heat of fusion.

Protocol 2: Determination of Partition Coefficient (logP) by the Shake-Flask Method (OECD Guideline 107)

Rationale: This is the gold standard method for logP determination. It directly measures the partitioning of the solute between n-octanol and water, providing an empirical value that reflects the compound's lipophilicity.

Methodology:

  • Solvent Preparation: Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours and allowing the phases to separate.

  • Sample Preparation: Prepare a stock solution of the compound in n-octanol. The concentration should be chosen to be within the linear range of the analytical method.

  • Partitioning: In a centifuge tube, combine a known volume of the n-octanol stock solution with a known volume of the pre-saturated water (e.g., in a 1:1 or 1:2 ratio).

  • Equilibration: Shake the tube at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 1-2 hours).

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Analysis: Carefully withdraw an aliquot from both the n-octanol and aqueous phases. Determine the concentration of the compound in each phase using a validated analytical method, such as HPLC-UV.

  • Calculation: Calculate logP as: logP = log₁₀([Concentration in Octanol] / [Concentration in Water]).

Protocol 3: Determination of pKa by Potentiometric Titration

Rationale: This method determines the pKa by monitoring the change in pH of a solution of the compound as a titrant (a strong acid or base) is added. It is a direct and reliable way to measure the ionization constant.

Methodology:

  • System Calibration: Calibrate a pH meter using at least two standard buffer solutions (e.g., pH 4.01, 7.00, and 10.01).

  • Sample Preparation: Accurately weigh the compound and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 0.01 M). If aqueous solubility is low, a co-solvent like methanol or DMSO can be used, but the results will yield an apparent pKa (pKaᵃᵖᵖ).

  • Titration: Place the solution in a jacketed beaker to maintain a constant temperature. While stirring, add small, precise increments of a standardized strong acid titrant (e.g., 0.1 M HCl).

  • Data Collection: Record the pH of the solution after each addition of titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the Henderson-Hasselbalch equation; it is numerically equal to the pH at the half-equivalence point (where half of the base has been neutralized).

Section 5: Stability and Storage

Proper handling and storage are essential to maintain the integrity of the compound for research.

  • Handling: The compound should be handled in a well-ventilated area. Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn to avoid contact with skin and eyes.[4]

  • Storage: Store containers tightly closed in a dry, cool, and well-ventilated place. The compound should be stored away from incompatible materials and foodstuff containers.[4]

Conclusion

This compound is a compound with physicochemical properties that suggest its potential as a research tool, particularly in programs targeting the central nervous system. Its calculated lipophilicity and low polar surface area indicate a favorable profile for membrane permeability. However, the lack of experimental data for key parameters like melting point, aqueous solubility, and pKa highlights the necessity for the rigorous experimental characterization outlined in this guide. By systematically applying these protocols, researchers can build a comprehensive and reliable physicochemical profile, enabling informed decisions in the complex process of drug discovery and development.

References

  • PrepChem.com. (n.d.). Synthesis of 4-(3-chlorophenoxy)piperidine. Retrieved from [Link]

  • Bull, J. A., et al. (2013).
  • Stentrium. (n.d.). 4-(3-Chlorophenoxy)piperidine, HCl, min 96%, 5 grams. Retrieved from [Link]

  • Satała, G., et al. (2022). New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity. Molecules.
  • Analytical Methods Committee. (2012). Analytical methodology for the chemical characterisation of street samples of piperazines. Analytical Methods.
  • Defense Technical Information Center. (1993). Piperidine Synthesis.
  • Das, S., et al. (2017). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity.
  • ChemWhat. (n.d.). This compound CAS#: 902837-32-5. Retrieved from [Link]

  • UPCommons. (n.d.). Structure-Activity Studies of Novel di-substituted[4][5][7]oxadiazolo[3,4-b]pyrazine Analogs Targeting the A-loop Regulatory Site of p38 MAP Kinase.

  • PubChemLite. (n.d.). 4-(3-chlorophenoxy)piperidine (C11H14ClNO). Retrieved from [Link]

  • Arulraj, R., et al. (2022). 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction. Molecules.
  • de Freitas, L. A. R., et al. (2020). Characteristics, Biological Properties and Analytical Methods of Piperine: A Review. Current Pharmaceutical Analysis.
  • UNODC. (n.d.).
  • Roy, A., et al. (2021). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology.
  • Cignarella, G., et al. (1987). 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity. Journal of Medicinal Chemistry.
  • Wsol, A., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry.
  • Google Patents. (n.d.). CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine.
  • Khalili, F., Henni, A., & East, A. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K.
  • Semantic Scholar. (n.d.).
  • Thermo Fisher Scientific. (n.d.). 4-(3-Chlorophenoxy)piperidine, 98%, Thermo Scientific Chemicals 1 g.
  • PubChemLite. (n.d.). 3-(4-chlorophenoxy)piperidine (C11H14ClNO). Retrieved from [Link]

  • PubChemLite. (n.d.). 3-(3-fluorophenoxy)piperidine (C11H14FNO). Retrieved from [Link]

  • Williams, R. (n.d.).
  • PubChem. (n.d.). 1-BOC-3-Aminopiperidine. Retrieved from [Link]

Sources

Initial Toxicity Screening of 3-(3-Chlorophenoxy)piperidine: A Risk-Based Approach for Early Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide:

Abstract

This guide provides a comprehensive framework for the initial toxicity screening of 3-(3-Chlorophenoxy)piperidine, a novel chemical entity (NCE). As no pre-existing toxicological data is publicly available for this specific compound, a de novo, tiered screening strategy is essential. This document is designed for researchers, toxicologists, and drug development professionals, offering a scientifically-grounded, phased approach to identify potential liabilities early, thereby conserving resources and adhering to the "fail early, fail fast" paradigm of modern drug discovery. The narrative explains the causal logic behind experimental choices, details robust protocols, and integrates computational and in vitro methodologies to build a comprehensive preliminary safety profile.

Introduction: The Imperative for Early Safety Profiling

The journey of a new chemical entity (NCE) from discovery to clinical application is fraught with attrition; a significant percentage of candidates fail due to unforeseen toxicity.[1][2] The subject of this guide, this compound, represents a typical starting point in a discovery program. Its structure, featuring a piperidine core—a common scaffold in medicinal chemistry known for its potential CNS activity but also associated with toxic liabilities[3]—and a substituted chlorophenoxy moiety, necessitates a thorough, early-stage toxicological evaluation.

The objective of an initial toxicity screen is not to conduct an exhaustive, regulatory-level toxicological workup, but rather to rapidly identify major safety red flags.[4][5] This allows for informed decision-making: Should the compound advance? Does it require structural modification to mitigate risk? Or should it be deprioritized? Our strategy is built on a tiered approach, escalating in complexity and resource intensity, ensuring that only the most promising and safest candidates proceed.

Tier 1: In Silico and Physicochemical Assessment

Before committing to resource-intensive wet-lab experiments, a suite of computational and analytical tools can provide critical predictive insights.[6][7] This initial step helps to flag potential hazards and guide the design of subsequent in vitro assays.

Computational Toxicology (In Silico) Modeling

Computational models use a compound's structure to predict its biological activities and toxicological properties based on vast datasets of known chemicals.[8][9]

  • Rationale: This approach is rapid, cost-effective, and requires no physical compound, making it ideal for the earliest stage of assessment.[7] It helps to prioritize compounds and anticipate specific toxicities.

  • Key Predictions for this compound:

    • Genotoxicity: Use of Quantitative Structure-Activity Relationship (QSAR) models to predict outcomes of an Ames test.

    • hERG Inhibition: Models trained on known hERG blockers can predict the likelihood of cardiac channel affinity.

    • Hepatotoxicity: Prediction of potential for drug-induced liver injury (DILI).[6]

    • Metabolite Prediction: Identification of potential reactive metabolites that could be formed by enzymes like Cytochrome P450s.

Physicochemical Characterization

Basic physicochemical properties are foundational to understanding a compound's behavior both in vitro and in vivo.

  • Rationale: Poor solubility can confound in vitro results and lead to poor absorption in vivo. Lipophilicity (LogP/D) influences absorption, distribution, and potential for non-specific binding.

  • Essential Assays:

    • Kinetic Solubility: Determines the concentration at which the compound precipitates from a solution, which is critical for designing in vitro assay concentrations.

    • Lipophilicity (LogP/LogD): Measured experimentally to confirm in silico predictions.

Tier 2: The In Vitro ADME-Tox Screening Battery

This tier forms the core of the initial toxicity screen, utilizing a battery of standardized cell-based and biochemical assays to assess cytotoxicity, metabolic fate, and specific organ system liabilities.[4][10] The goal is to generate quantitative data to rank-order compounds and establish initial safety margins.

General Cytotoxicity Assessment
  • Rationale: A baseline assessment of a compound's ability to cause cell death is a fundamental starting point.[11] It provides a general toxicity threshold and helps determine appropriate concentration ranges for more specific assays.

  • Recommended Assay: Lactate Dehydrogenase (LDH) Release Assay. It is preferred over metabolic assays like MTT, as it directly measures membrane integrity (necrosis) and is less prone to artifacts from compounds that interfere with cellular metabolism.[11]

Protocol 3.1: LDH Cytotoxicity Assay

  • Cell Culture: Plate a relevant human cell line (e.g., HepG2 for liver, HEK293 for kidney) in 96-well plates and incubate for 24 hours.

  • Compound Treatment: Treat cells with a serial dilution of this compound (e.g., from 0.1 µM to 100 µM) for 24-48 hours. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for maximum lysis.

  • LDH Measurement: Collect the cell culture supernatant. Use a commercial LDH assay kit to measure the enzymatic activity of LDH released from damaged cells.

  • Data Analysis: Calculate the percentage of cytotoxicity relative to the maximum lysis control. Determine the IC50 (the concentration causing 50% of maximal cytotoxicity).

Metabolic Stability and CYP450 Interaction

Understanding a compound's metabolic fate is crucial for predicting its half-life and potential for drug-drug interactions (DDIs).[12][13]

  • Rationale: Rapid metabolism can lead to poor efficacy, while inhibition of Cytochrome P450 (CYP) enzymes is a primary cause of adverse DDIs.[14][15]

  • Key Assays:

    • Liver Microsomal Stability: Assesses Phase I metabolic stability.[12]

    • CYP450 Inhibition: Evaluates the potential to inhibit major human CYP isozymes.[13]

Protocol 3.2: Human Liver Microsomal Stability Assay

  • Incubation: Incubate this compound (e.g., at 1 µM) with pooled human liver microsomes and NADPH (as a cofactor) at 37°C.

  • Time Points: Remove aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Quantification: Centrifuge to pellet the protein and analyze the supernatant for the remaining parent compound using LC-MS/MS.

  • Data Analysis: Plot the natural log of the remaining compound vs. time to determine the half-life (t½) and calculate the intrinsic clearance (CLint).

Parameter Description Hypothetical Result for 3-CPP Interpretation
Half-life (t½) Time for 50% of the compound to be metabolized.25 minModerate Stability
Intrinsic Clearance (CLint) Rate of metabolism independent of blood flow.60 µL/min/mgModerate Clearance
Table 1: Summary of Hypothetical Metabolic Stability Data.

Protocol 3.3: CYP450 Inhibition Assay (Fluorometric)

  • Enzyme/Substrate Preparation: In a 96-well plate, combine recombinant human CYP isozymes (standard panel: 1A2, 2B6, 2C8, 2C9, 2C19, 2D6, 3A4) with their specific fluorogenic substrates.[13]

  • Inhibitor Addition: Add this compound across a range of concentrations. Include a vehicle control and a known positive control inhibitor for each isozyme.

  • Reaction Initiation: Start the reaction by adding NADPH.

  • Fluorescence Reading: Monitor the production of the fluorescent metabolite over time using a plate reader.

  • Data Analysis: Calculate the rate of reaction for each concentration and determine the IC50 value for each CYP isozyme.

CYP Isozyme IC50 (µM) Interpretation
CYP1A2> 50No significant inhibition
CYP2C9> 50No significant inhibition
CYP2C19> 50No significant inhibition
CYP2D68.5Moderate inhibition
CYP3A425Weak inhibition
Table 2: Summary of Hypothetical CYP450 Inhibition Data.
Genotoxicity Assessment
  • Rationale: Genotoxicity testing is mandatory to identify compounds that can cause genetic damage, a key initiating event in carcinogenesis.[16][17] A standard battery of in vitro tests is required to cover different genotoxic mechanisms.[18][19]

  • Standard In Vitro Battery:

    • Bacterial Reverse Mutation Assay (Ames Test): Detects gene mutations.[16]

    • In Vitro Mammalian Cell Micronucleus Assay: Detects chromosomal damage (clastogenicity and aneuploidy).[20]

Diagram 1: Genotoxicity Screening Workflow

G Ames Bacterial Reverse Mutation Assay (Ames) S9 Metabolic Activation (+/- S9) Ames->S9 Mammalian In Vitro Mammalian Micronucleus Assay Ames->Mammalian Negative Result Genotoxicity Profile Ames->Result Positive (Potential Mutagen) Mammalian->Result

Caption: Standard two-part in vitro genotoxicity assessment strategy.

Protocol 3.4: Ames Test (Miniaturized Version)

  • Strains: Use multiple strains of Salmonella typhimurium and Escherichia coli that are sensitive to different types of mutagens.[18]

  • Exposure: Expose the bacterial strains to various concentrations of this compound. Crucially, conduct parallel experiments with and without the addition of a liver S9 fraction to simulate mammalian metabolism.[16]

  • Plating: Plate the treated bacteria on a minimal agar medium lacking the essential amino acid they cannot synthesize.

  • Incubation: Incubate for 48-72 hours.

  • Data Analysis: Count the number of revertant colonies (colonies that have mutated back to being able to synthesize the amino acid). A significant, dose-dependent increase in revertants compared to the vehicle control indicates a positive result.

Safety Pharmacology Core Battery
  • Rationale: The ICH S7A and S7B guidelines mandate the investigation of effects on major physiological systems (cardiovascular, central nervous, and respiratory) before first-in-human trials.[21][22] Early in vitro screening focuses on the most critical and common liabilities.

  • Primary In Vitro Focus: Cardiovascular Safety (hERG Assay)

    • Causality: Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel is a primary mechanism leading to QT interval prolongation, which can trigger a life-threatening arrhythmia called Torsades de Pointes (TdP).[23][24] This has been a major reason for drug withdrawal.[24]

Protocol 3.5: hERG Channel Assay (Automated Patch Clamp)

  • Cell Line: Use a mammalian cell line stably expressing the hERG channel (e.g., HEK293-hERG).

  • Electrophysiology: Use an automated patch-clamp system (e.g., QPatch) to measure the hERG current in whole-cell voltage-clamp mode.[24]

  • Compound Application: Apply a range of concentrations of this compound to the cells.

  • Data Acquisition: Measure the inhibition of the hERG tail current at each concentration.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.

Parameter Hypothetical Result for 3-CPP Interpretation
hERG IC50 12 µMPotential for hERG inhibition
Table 3: Summary of Hypothetical hERG Safety Data.

Tier 3: Preliminary In Vivo Acute Toxicity Assessment

  • Rationale: If the in vitro profile is acceptable (i.e., no potent cytotoxicity, no genotoxicity, acceptable metabolic stability, and a sufficient safety margin for hERG), a limited in vivo study may be performed. This provides data on systemic toxicity, identifies potential target organs, and helps establish a maximum tolerated dose (MTD).[25]

  • Recommended Study: Acute Oral Toxicity - Acute Toxic Class Method (OECD 423).

    • Causality: This method is chosen for its use of fewer animals compared to traditional LD50 tests while still allowing for hazard classification.[26] It provides critical information on the compound's effects in a whole organism.

Protocol 4.1: Acute Oral Toxicity (OECD 423)

  • Animal Model: Use a single sex (typically female) of a standard rodent strain (e.g., Sprague-Dawley rats).

  • Dosing: Administer a single oral dose of this compound to a group of 3 animals at a defined starting dose (e.g., 300 mg/kg), selected based on in vitro and in silico data.[26]

  • Observation: Observe animals closely for mortality and clinical signs of toxicity (e.g., changes in behavior, posture, respiration) for up to 14 days.[27]

  • Stepwise Procedure: The outcome (mortality/survival) in the first group determines the dose for the next group of animals (either higher or lower), following the OECD 423 guideline.[26]

  • Endpoint: The study allows for classification of the substance into a GHS toxicity category and provides an estimate of the lethal dose. A terminal necropsy is performed to identify any gross pathological changes.

Data Integration and Decision-Making

The true value of this tiered approach lies in the synthesis of all data points to make a holistic, evidence-based decision. No single data point is evaluated in isolation.

Diagram 2: Integrated Decision-Making Workflow

G start Start: 3-CPP Candidate insilico Tier 1: In Silico - Genotox Alert? - hERG Alert? start->insilico invitro_cyto Tier 2: Cytotoxicity IC50 > 10µM? insilico->invitro_cyto invitro_geno Tier 2: Genotoxicity Ames/MN Negative? invitro_cyto->invitro_geno Yes stop STOP: Deprioritize invitro_cyto->stop No invitro_herg Tier 2: hERG IC50 > 10µM? invitro_geno->invitro_herg Yes invitro_geno->stop No invitro_cyp Tier 2: CYP IC50 > 10µM? invitro_herg->invitro_cyp Yes review Review: Consider SAR invitro_herg->review No invivo Tier 3: Acute In Vivo MTD Established? invitro_cyp->invivo Yes invitro_cyp->review No go Advance Candidate invivo->go Yes invivo->review No review->stop

Caption: A simplified decision-making flowchart for advancing 3-CPP.

  • Key Decision Criteria:

    • Genotoxicity: Any confirmed positive is a major red flag and often leads to termination of the compound.

    • Therapeutic Index: The ratio between desired efficacy and toxicity is critical. For instance, the hERG IC50 should ideally be at least 30-fold greater than the anticipated therapeutic plasma concentration (Cmax).

    • DDI Risk: Potent inhibition of a major CYP isozyme (e.g., IC50 < 1 µM) is a significant liability.

    • Overall Profile: The decision to advance is based on the collective evidence. A compound with weak liabilities across multiple endpoints may be riskier than a compound with a single, manageable issue that can be addressed through medicinal chemistry.

Conclusion

The initial toxicity screening of a novel compound like this compound is a multi-faceted process that balances scientific rigor with resource management. By employing a tiered strategy that begins with predictive in silico models and progresses through a core battery of in vitro ADME-Tox and safety pharmacology assays, development teams can build a robust preliminary safety profile. This data-driven approach enables early and informed decision-making, significantly increasing the probability of selecting drug candidates with a higher likelihood of success in later, more complex preclinical and clinical development stages.

References

  • Title: Core battery safety pharmacology testing - An assessment of its utility in early drug development. Source: Journal of Pharmacological and Toxicological Methods, 2021. URL: [Link]

  • Title: Importance of ADME/Tox in Early Drug Discovery. Source: Computational Chemistry Blog, 2022. URL: [Link]

  • Title: ADME-Tox in drug discovery: integration of experimental and computational technologies. Source: Drug Discovery Today, 2003. URL: [Link]

  • Title: How Genotoxicity Testing Guides Safer Drug Development. Source: Creative Bioarray. URL: [Link]

  • Title: Safety Pharmacology Core Battery. Source: Creative Biolabs. URL: [Link]

  • Title: Core battery safety pharmacology testing – An assessment of its utility in early drug development. Source: ResearchGate, 2021. URL: [Link]

  • Title: Safety Pharmacology Studies. Source: Charles River Laboratories. URL: [Link]

  • Title: Safety pharmacology - Core Battery of studies- ICH S7A/S7B. Source: Vivotecnia. URL: [Link]

  • Title: Genotoxicity test battery - An assessment of its utility in early drug development. Source: Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 2021. URL: [Link]

  • Title: Specialist Cardiac Safety Screening Services. Source: Metrion Biosciences. URL: [Link]

  • Title: CYP metabolism & inhibition assays. Source: YouTube (ChemHelp ASAP), 2021. URL: [Link]

  • Title: Innovative Breakthroughs in ADME Toxicology: Paving the Way for Safer Drug Development. Source: Bio-Rad, 2025. URL: [Link]

  • Title: Metabolism Profiling, and Cytochrome P450 Inhibition & Induction in Drug Discovery. Source: Current Topics in Medicinal Chemistry, 2001. URL: [Link]

  • Title: Genetic Toxicology Studies. Source: IITRI. URL: [Link]

  • Title: The Importance of Screening Against the hERG Assay. Source: Appgreatlakes. URL: [Link]

  • Title: hERG Serum Shift Assay. Source: Charles River Laboratories. URL: [Link]

  • Title: Acute Toxicity. Source: The Joint Research Centre - EU Science Hub. URL: [Link]

  • Title: Recent Progress of In Vitro Toxicity Assays in Drug Discovery. Source: News-Medical.Net, 2020. URL: [Link]

  • Title: Cardiac Safety Assays. Source: PhysioStim. URL: [Link]

  • Title: In Vitro Toxicology Assays. Source: TME Scientific. URL: [Link]

  • Title: hERG Safety Assay. Source: Creative Bioarray. URL: [Link]

  • Title: In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Source: Kosheeka, 2025. URL: [Link]

  • Title: Advancing Drug Discovery: The Role of In Vitro Toxicity Assays. Source: IT Medical Team. URL: [Link]

  • Title: OECD Guideline for the Testing of Chemicals 423: Acute Oral Toxicity – Acute Toxic Class Method. Source: National Toxicology Program (NTP), 2001. URL: [Link]

  • Title: In Vitro Cytotoxicity Assay. Source: Alfa Cytology. URL: [Link]

  • Title: Metabolism Profiling, and Cytochrome P450 Inhibition & Induction in Drug Discovery. Source: ResearchGate, 2025. URL: [Link]

  • Title: OECD Test Guideline 402: Acute Dermal Toxicity. Source: OECD, 2017. URL: [Link]

  • Title: Acute Toxicity by OECD Guidelines. Source: Slideshare. URL: [Link]

  • Title: CYP Inhibition Assays. Source: Eurofins Discovery. URL: [Link]

  • Title: OECD Test Guideline 425: Acute Oral Toxicity: Up-and-Down Procedure. Source: National Toxicology Program (NTP). URL: [Link]

  • Title: In silico EVALUATION OF THE PHARMACOKINETICS AND TOXICITY OF NOVEL PIPERIDINE DERIVATIVES. Source: ResearchGate. URL: [Link]

  • Title: Toxicological screening. Source: PubMed Central - NIH. URL: [Link]

  • Title: Computational Toxicology: Modeling and Predicting Adverse Effects. Source: AZoLifeSciences, 2024. URL: [Link]

  • Title: Computational methods for the prediction of drug toxicity. Source: ResearchGate, 2025. URL: [Link]

  • Title: Overview of Computational Toxicology Methods Applied in Drug and Green Chemical Discovery. Source: PubMed Central - NIH, 2024. URL: [Link]

  • Title: Computational toxicology – The new frontier in predictive safety assessment. Source: Syngene International Ltd, 2025. URL: [Link]

  • Title: Piperidine - SAFETY DATA SHEET. Source: Penta chemicals, 2024. URL: [Link]

Sources

Methodological & Application

A Robust, Stability-Indicating HPLC Method for the Purity Analysis of 3-(3-Chlorophenoxy)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Senior Scientist's Desk

Abstract

This application note presents a detailed, robust, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity determination of 3-(3-Chlorophenoxy)piperidine, a key intermediate in pharmaceutical synthesis.[1] The purity of such building blocks is a critical quality attribute that directly impacts the safety and efficacy of the final active pharmaceutical ingredient (API).[2] This document provides a comprehensive protocol, from method development rationale to full validation according to the International Council for Harmonisation (ICH) guidelines.[3][4] The method is designed for researchers, scientists, and drug development professionals, offering a self-validating system for reliable quality control.

Introduction and Method Development Rationale

This compound is a secondary amine featuring a polar piperidine ring and a non-polar 3-chlorophenoxy group.[5][6] This amphiphilic nature, combined with the presence of a UV-active chromophore (the chlorophenyl ring), makes RP-HPLC with UV detection the analytical technique of choice for purity analysis.[7]

The primary objective was to develop a method capable of separating the main analyte from potential process-related impurities and degradation products. The causality behind our experimental choices is as follows:

  • Chromatographic Mode (RP-HPLC): Reversed-phase chromatography is the gold standard for the analysis of a wide variety of pharmaceutical compounds.[8][9] A non-polar stationary phase (like C18) provides excellent retention for the hydrophobic chlorophenoxy moiety, while the polar mobile phase allows for fine-tuning the retention of the overall molecule.

  • Stationary Phase (C18 Column): An octadecylsilane (C18) column was selected for its versatility and proven performance in separating compounds of intermediate polarity.[9] It provides the necessary hydrophobic interactions to retain the analyte and resolve it from more polar or non-polar impurities.

  • Mobile Phase Composition: The mobile phase consists of an aqueous buffer and an organic modifier (acetonitrile).

    • pH Control: The piperidine ring contains a basic nitrogen atom (pKa ~11). To ensure consistent retention and symmetrical peak shape, it is crucial to maintain a mobile phase pH well below the pKa. By setting the aqueous phase pH to ~3.0 with phosphoric acid, the piperidine nitrogen is consistently protonated, preventing peak tailing and improving chromatographic performance.

    • Organic Modifier: Acetonitrile was chosen over methanol due to its lower viscosity and stronger elution strength, often resulting in sharper peaks and shorter run times. A gradient elution is employed to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated and eluted within a reasonable timeframe.[10]

  • Detection: The chlorophenyl group provides significant UV absorbance. A detection wavelength of 225 nm was selected as it offers a high signal-to-noise ratio for the analyte, ensuring good sensitivity for detecting trace-level impurities.

Experimental Protocol

Materials and Reagents
  • This compound Reference Standard (≥99.5% purity)

  • Acetonitrile (HPLC Grade)

  • Water (HPLC Grade, filtered and degassed)

  • Phosphoric Acid (H₃PO₄, ≥85%, Analytical Grade)

  • Hydrochloric Acid (HCl, ~1N)

  • Sodium Hydroxide (NaOH, ~1N)

  • Hydrogen Peroxide (H₂O₂, 30%)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a gradient pump, autosampler, column thermostat, and UV detector is suitable for this method.

ParameterCondition
HPLC Column C18, 4.6 mm x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Phosphoric Acid in Water (v/v)
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0.0
20.0
25.0
25.1
30.0
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection Wavelength 225 nm
Injection Volume 10 µL
Run Time 30 minutes
Preparation of Solutions
  • Mobile Phase A: Add 1.0 mL of phosphoric acid to 1 L of HPLC-grade water and mix thoroughly.

  • Diluent: Prepare a mixture of Mobile Phase A and Acetonitrile in a 50:50 (v/v) ratio.

  • Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of this compound Reference Standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Sample Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the this compound sample to be analyzed into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

System Suitability Testing (SST)

Before initiating any analysis, the chromatographic system must be verified for its fitness for use by running the Standard Solution in six replicate injections. The system is deemed suitable if it meets the criteria outlined below, which are based on standards from the United States Pharmacopeia (USP).[11][12]

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) 0.8 – 1.5
Theoretical Plates (N) ≥ 2000
% RSD of Peak Area ≤ 2.0% for 6 replicate injections
% RSD of Retention Time ≤ 1.0% for 6 replicate injections

Method Validation Protocol

The analytical method must be validated to demonstrate that it is suitable for its intended purpose.[13] The validation should be performed according to the ICH Q2(R1) guideline and must include the following parameters.[3][14]

Specificity and Forced Degradation

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[13] This is demonstrated through forced degradation studies.[15][16] Subject the sample to the stress conditions below to induce ~10-20% degradation.[17]

  • Acid Hydrolysis: Reflux sample solution in 0.1N HCl at 60°C for 4 hours.

  • Base Hydrolysis: Reflux sample solution in 0.1N NaOH at 60°C for 4 hours.

  • Oxidative Degradation: Treat sample solution with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose solid sample to 105°C for 48 hours.

  • Photolytic Degradation: Expose sample solution to UV light (254 nm) and visible light for 24 hours.

Analyze all stressed samples against an unstressed sample. The method is considered stability-indicating if all degradation product peaks are adequately resolved from the main analyte peak.

Linearity

Prepare a series of at least five solutions of the reference standard over a concentration range of LOQ to 150% of the nominal concentration (e.g., 0.005 to 0.75 mg/mL). Plot the peak area against the concentration and determine the correlation coefficient (r²) and y-intercept. The acceptance criterion is r² ≥ 0.999.

Accuracy

Accuracy is determined by analyzing samples with known amounts of the reference standard (e.g., by spiking a placebo with the standard at 80%, 100%, and 120% of the nominal concentration). The recovery at each level should be within 98.0% to 102.0%.

Precision
  • Repeatability (Intra-day precision): Analyze six replicate preparations of the sample solution on the same day. The Relative Standard Deviation (RSD) of the purity results should be ≤ 2.0%.

  • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or on a different instrument. The RSD between the two sets of results should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ can be determined based on the signal-to-noise ratio (S/N). LOD is typically determined at an S/N of 3:1, and LOQ at an S/N of 10:1. Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve.

Robustness

Evaluate the method's reliability by making small, deliberate changes to the chromatographic parameters and observing the effect on the results.[15]

  • Flow Rate (± 0.1 mL/min)

  • Column Temperature (± 2 °C)

  • Mobile Phase pH (± 0.2 units) The system suitability parameters should still meet the acceptance criteria under these varied conditions.

Data Visualization and Workflow

The following diagrams illustrate the experimental workflow and the logical relationship between key validation parameters.

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing p1 Prepare Mobile Phase & Diluent p2 Prepare Standard & Sample Solutions p1->p2 a1 System Equilibration p2->a1 a2 System Suitability Test (6 Replicate Injections) a1->a2 a3 Analyze Samples a2->a3 d1 Integrate Chromatograms a3->d1 d2 Calculate Purity (Area % Method) d1->d2 d3 Generate Report d2->d3

Caption: Experimental workflow for HPLC purity analysis.

G cluster_qualitative cluster_quantitative cluster_limits Validation Method Validation (ICH Q2) Specificity Specificity (Resolution from impurities) Validation->Specificity Linearity Linearity (Correlation Coeff.) Validation->Linearity Accuracy Accuracy (% Recovery) Validation->Accuracy Precision Precision (% RSD) Validation->Precision LOQ LOQ (S/N=10) Validation->LOQ Robustness Robustness (Reliability) Validation->Robustness ForcedDeg Forced Degradation (Stability Indicating) Specificity->ForcedDeg Range Range Linearity->Range Accuracy->Range Precision->Range LOD LOD (S/N=3) LOQ->LOD

Caption: Logical components of HPLC method validation.

Conclusion

The RP-HPLC method detailed in this application note is specific, accurate, precise, and robust for the determination of purity and related substances of this compound. The forced degradation studies confirm its stability-indicating nature, making it a reliable tool for quality control throughout the drug development lifecycle. Adherence to the outlined system suitability and validation protocols will ensure trustworthy and reproducible results, in line with global regulatory expectations.

References

  • Title: 〈621〉 CHROMATOGRAPHY Source: US Pharmacopeia (USP) URL: [Link]

  • Title: Understanding the Latest Revisions to USP <621> Source: Agilent URL: [Link]

  • Title: A Universal Reversed-Phase HPLC Method for Pharmaceutical Analysis Source: Chromatography Online URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: USP <621> Chromatography Source: DSDP Analytics URL: [Link]

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Force Degradation And Stability Indicating Method For Impurity Profiling Source: International Journal of Creative Research Thoughts (IJCRT) URL: [Link]

  • Title: Forced Degradation Studies: Regulatory Considerations and Implementation Source: BioProcess International URL: [Link]

  • Title: Method Development & Forced Degradation Source: J-Star Research URL: [Link]

  • Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: National Center for Biotechnology Information (NCBI) URL: [Link]

Sources

Application Notes and Protocols for Developing a Cell-Based Assay for 3-(3-Chlorophenoxy)piperidine Activity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: Unveiling the Bioactivity of 3-(3-Chlorophenoxy)piperidine

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide array of biological activities.[1] this compound is a synthetic derivative of this privileged structure. As a novel compound, its biological target and mechanism of action are yet to be elucidated. This application note provides a comprehensive, step-by-step guide for the initial characterization of this compound's bioactivity through the development of a robust cell-based assay.

Since the specific molecular target of this compound is unknown, a phenotypic screening approach is the most logical starting point.[2] This strategy allows for the unbiased assessment of the compound's effect on cell viability and proliferation across a diverse panel of cell lines, providing initial clues into its potential therapeutic applications and mechanism of action. This guide will focus on the Sulforhodamine B (SRB) assay, a reliable and sensitive colorimetric method for measuring cellular protein content, which serves as a proxy for cell number.[3][4]

Our approach is designed to be a self-validating system, beginning with a broad screening funnel to identify sensitive cancer cell lines, followed by the determination of the half-maximal inhibitory concentration (IC50) to quantify its potency. Finally, we will outline a strategic path toward elucidating the compound's mechanism of action.

Physicochemical Properties and Handling of this compound

A foundational understanding of the test compound's properties is critical for accurate and reproducible assay results.

PropertyValueSource
Molecular Formula C11H14ClNO[5]
Molecular Weight 211.69 g/mol [5]
Predicted XLogP3 2.87[5]
Predicted Boiling Point 312.8 ± 32.0 °C at 760 mmHg[5]

Note on Solubility and Stability: Explicit experimental data on the solubility and stability of this compound in aqueous solutions is limited. Piperidine derivatives can exhibit variable solubility.[6][7] It is recommended to prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (DMSO) and then dilute it in cell culture medium for experiments. Preliminary solubility tests are advised to ensure the compound does not precipitate in the final assay concentrations. Stability in cell culture media at 37°C should also be assessed, especially for longer incubation periods. For the purposes of this protocol, we will assume adequate solubility and stability when prepared as described.

Safety Precautions: Always handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[5]

Phase 1: Initial Cytotoxicity Screening Using a Diverse Cancer Cell Line Panel

The initial step is to identify cancer cell lines that are sensitive to this compound. The National Cancer Institute's NCI-60 panel of 60 human cancer cell lines is a valuable resource and a conceptual model for selecting a diverse screening panel representing various cancer types such as leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney.[8][9][10][11] A broad initial screen increases the probability of identifying a relevant biological context for the compound's activity.

Experimental Workflow for Initial Screening

Initial_Screening_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare this compound Stock Solution (e.g., 10 mM in DMSO) Treatment Treat Cells with a Single High Concentration of Compound (e.g., 10 µM) Compound_Prep->Treatment Cell_Culture Culture a Diverse Panel of Cancer Cell Lines (e.g., NCI-60) Cell_Seeding Seed Cells in 96-well Plates Cell_Culture->Cell_Seeding Cell_Seeding->Treatment Incubation Incubate for a Defined Period (e.g., 72 hours) Treatment->Incubation SRB_Assay Perform Sulforhodamine B (SRB) Assay Incubation->SRB_Assay Read_Absorbance Measure Absorbance at 510 nm SRB_Assay->Read_Absorbance Calculate_Viability Calculate Percent Cell Viability Read_Absorbance->Calculate_Viability Identify_Hits Identify 'Hit' Cell Lines (e.g., >50% Growth Inhibition) Calculate_Viability->Identify_Hits

Caption: Workflow for initial cytotoxicity screening.

Phase 2: Detailed Protocol for Sulforhodamine B (SRB) Cytotoxicity Assay

This protocol is optimized for adherent cells in a 96-well format.[3][4]

Materials and Reagents
  • Selected cancer cell lines

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% penicillin-streptomycin)

  • This compound

  • DMSO (cell culture grade)

  • Trypsin-EDTA

  • Phosphate-buffered saline (PBS), sterile

  • Trichloroacetic acid (TCA), 10% (w/v) in water

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% (v/v) acetic acid

  • Tris base solution, 10 mM, pH 10.5

  • 96-well flat-bottom cell culture plates

  • Microplate reader

Step-by-Step Protocol
  • Cell Seeding:

    • Harvest and count cells, then dilute to the appropriate seeding density in complete culture medium. Optimal seeding density should be determined for each cell line to ensure logarithmic growth throughout the experiment.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to obtain the desired final concentrations. Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent toxicity.

    • Remove the medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).

  • Incubation:

    • Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator. The incubation time can be optimized based on the cell doubling time.

  • Cell Fixation:

    • Carefully add 50 µL of cold 10% (w/v) TCA to each well without removing the culture medium.

    • Incubate the plates at 4°C for 1 hour.[12]

  • Staining:

    • Wash the plates four to five times with slow-running tap water and allow them to air dry completely.[3]

    • Add 100 µL of 0.4% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.[12]

    • Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.[12]

    • Allow the plates to air dry completely.

  • Absorbance Measurement:

    • Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

    • Place the plates on an orbital shaker for 10 minutes to ensure complete solubilization.

    • Measure the absorbance at 510 nm using a microplate reader.[12]

Phase 3: Data Analysis and Determination of IC50

The half-maximal inhibitory concentration (IC50) is a quantitative measure of a compound's potency.

  • Calculate Percent Growth Inhibition:

    • Subtract the absorbance of the blank (medium only) from all readings.

    • Percent growth inhibition = (1 - (Absorbance of treated cells / Absorbance of vehicle control cells)) * 100

  • Determine IC50:

    • Plot the percent growth inhibition against the log of the compound concentration.

    • Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value.[13]

Illustrative Data Presentation
Cell LineThis compound IC50 (µM)Doxorubicin IC50 (µM) (Positive Control)
MCF-7 (Breast) 15.2 ± 1.80.8 ± 0.1
A549 (Lung) 25.6 ± 3.21.2 ± 0.2
HCT116 (Colon) 8.9 ± 1.10.5 ± 0.08
U87 MG (Glioblastoma) > 502.5 ± 0.4

This data is for illustrative purposes only.

Phase 4: Preliminary Mechanism of Action (MoA) Studies

Once a sensitive cell line and a potent concentration range have been identified, the next phase is to investigate the compound's mechanism of action.

MoA Investigation Workflow

MoA_Investigation_Workflow cluster_initial Initial Findings cluster_cellular Cellular Assays cluster_molecular Molecular Target Identification cluster_validation Target Validation Hit_Identified Potent Activity Identified in Specific Cancer Cell Line(s) Apoptosis_Assay Apoptosis vs. Necrosis Assays (e.g., Annexin V/PI Staining) Hit_Identified->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis (e.g., Propidium Iodide Staining) Hit_Identified->Cell_Cycle_Analysis Chemoinformatics In Silico Target Prediction (e.g., SwissTargetPrediction, TargetHunter) Hit_Identified->Chemoinformatics Biochemical_Assays Biochemical/Biophysical Assays (e.g., Kinase Profiling, Receptor Binding) Apoptosis_Assay->Biochemical_Assays Cell_Cycle_Analysis->Biochemical_Assays Chemoinformatics->Biochemical_Assays Proteomics Cellular Thermal Shift Assay (CETSA) or Proteomics Profiling Chemoinformatics->Proteomics Target_Engagement Target Engagement Assays in Cells Biochemical_Assays->Target_Engagement Proteomics->Target_Engagement Knockdown_Studies Gene Knockdown/Knockout (siRNA/CRISPR) Target_Engagement->Knockdown_Studies

Caption: Strategy for MoA investigation.

In Silico Target Prediction: Utilize computational tools to predict potential biological targets based on the chemical structure of this compound. Web-based servers like SwissTargetPrediction and TargetHunter can provide initial hypotheses by comparing the compound to libraries of known bioactive molecules.[14][15]

Cellular Phenotyping:

  • Apoptosis vs. Necrosis: Determine the mode of cell death induced by the compound using assays such as Annexin V and propidium iodide staining followed by flow cytometry.

  • Cell Cycle Analysis: Investigate if the compound causes cell cycle arrest at a specific phase using propidium iodide staining and flow cytometry.

Target Validation: Based on the results from in silico and cellular assays, further experiments can be designed to validate the predicted target. This may include biochemical assays with purified proteins, target engagement assays in cells, or genetic approaches like siRNA or CRISPR to confirm that the compound's effect is dependent on the proposed target.

Conclusion

This application note provides a robust framework for the initial characterization of this compound's biological activity. By employing a systematic, multi-phased approach, researchers can efficiently move from an unknown compound to one with a defined cytotoxic profile and a clear path toward mechanism of action elucidation. This foundational data is essential for guiding further drug development efforts.

References

  • Shoemaker, R. H. (2006). The NCI60 human tumour cell line anticancer drug screen. Nature Reviews Cancer, 6(10), 813–823. [Link]

  • National Cancer Institute. (2023). NCI-60 Human Tumor Cell Line Screen. Developmental Therapeutics Program.[Link]

  • Wikipedia. (2023). NCI-60. [Link]

  • Kasinski, A. L., et al. (2016). Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation. Bio-protocol, 6(21). [Link]

  • Taylor & Francis. (n.d.). NCI-60 – Knowledge and References. [Link]

  • Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Assay Protocol. [Link]

  • Promega Connections. (2024). Decades of Discovery: How the NCI-60 Revolutionized Cancer Drug Screening. [Link]

  • MDPI. (2020). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 25(7), 1645. [Link]

  • Drug Discovery Resources. (n.d.). [Link]

  • O'Neil, J., et al. (2020). Large-scale Pan-cancer Cell Line Screening Identifies Actionable and Effective Drug Combinations. Clinical Cancer Research, 26(18), 4962–4974. [Link]

  • Housing Innovations. (2023). 5 Ways to Determine IC50 Value in Pharmacology Research. [Link]

  • Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. [Link]

  • Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Cell Cytotoxicity Assay. [Link]

  • Schenone, M., et al. (2013). Target identification and mechanism of action in chemical biology and drug discovery. Nature Chemical Biology, 9(4), 232–240. [Link]

  • protocols.io. (2023). SRB assay for measuring target cell killing V.1. [Link]

  • Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature Protocols, 1(3), 1112–1116. [Link]

  • MDPI. (2022). Comparison Study of Computational Prediction Tools for Drug-Target Binding Affinities. International Journal of Molecular Sciences, 23(21), 13391. [Link]

  • Wang, L., et al. (2013). TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database. The AAPS Journal, 15(2), 395–406. [Link]

  • bio.tools. (n.d.). SwissTargetPrediction. [Link]

  • Nelson Labs. (n.d.). Cytotoxicity Test. [Link]

  • Dimensions AI. (2022). Broaden research into compounds and drug mechanisms of action. [Link]

  • MDPI. (2023). KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. International Journal of Molecular Sciences, 24(24), 17290. [Link]

  • Biognosys. (n.d.). Mechanism of Action Studies. [Link]

  • ACS Publications. (n.d.). Journal of Medicinal Chemistry. [Link]

  • Oxford Academic. (2023). EcoDrug PLUS: an advanced database for drug target conservation analysis and environmental risk assessment. Nucleic Acids Research, 52(D1), D1289–D1298. [Link]

  • Johner Institute. (2022). Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. [Link]

  • Sygnature Discovery. (n.d.). Mechanism of Action (MOA). [Link]

  • National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. [Link]

  • ResearchGate. (2024). Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. [Link]

  • PubMed. (2024). Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. [Link]

Sources

Application Note: Characterizing Novel Ligands at the Human Histamine H3 Receptor Using Radioligand Binding Assays

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of novel compounds, using 3-(3-Chlorophenoxy)piperidine as a representative molecular scaffold, at the human histamine H3 (hH3) receptor. The histamine H3 receptor, a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system (CNS), is a key therapeutic target for various neurological disorders, including cognitive impairment, narcolepsy, and schizophrenia.[1][2] This application note details the principles of competitive radioligand binding assays, provides a step-by-step protocol for determining the binding affinity (Kᵢ) of unlabeled test compounds, and discusses data analysis and interpretation. The protocol is based on the use of recombinant human H3 receptors and the well-characterized radioligand, [³H]-Nα-methylhistamine.

Introduction and Scientific Rationale

The Histamine H3 Receptor as a Therapeutic Target

The histamine H3 receptor (H3R) functions primarily as a presynaptic autoreceptor on histaminergic neurons, inhibiting the synthesis and release of histamine.[2] It also acts as a heteroreceptor on non-histaminergic neurons, modulating the release of other critical neurotransmitters such as acetylcholine, dopamine, and norepinephrine.[2][3] Blockade of this receptor by antagonists or inverse agonists enhances neurotransmitter release, leading to pro-cognitive and wakefulness-promoting effects.[1][3] Consequently, the H3R is a major focus for the development of therapeutics for CNS disorders.

The Role of this compound Scaffold

The chlorophenoxy-piperidine scaffold is a key structural motif found in numerous potent and selective H3 receptor antagonists. While this compound itself is a basic structural starting point, its derivatives have been extensively explored in medicinal chemistry campaigns targeting the H3 receptor. Understanding how to characterize the binding properties of such foundational scaffolds is the first critical step in a rational drug design process. This guide will use this compound class as a practical example for outlining the experimental approach.

Principle of the Competitive Radioligand Binding Assay

The competitive binding assay is a fundamental technique in pharmacology used to determine the affinity of an unlabeled test compound for a specific receptor. The assay measures the ability of the test compound to compete with a radiolabeled ligand (a "hot" ligand with known high affinity) for binding to the receptor.

The experiment involves incubating a fixed amount of receptor source (e.g., cell membranes) and a fixed concentration of radioligand with varying concentrations of the unlabeled test compound. As the concentration of the test compound increases, it displaces more of the radioligand from the receptor. The amount of bound radioactivity is measured, and the data is used to calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (the IC₅₀ value). The IC₅₀ value can then be converted to a dissociation constant (Kᵢ), which represents the intrinsic affinity of the test compound for the receptor.

Experimental Design and Workflow

A well-designed binding assay is a self-validating system. It must include appropriate controls to ensure the data is accurate and reproducible. The overall workflow involves preparation of reagents, execution of the binding reaction, separation of bound and free radioligand, and quantification of radioactivity.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_end Phase 3: Termination & Reading cluster_data Phase 4: Data Analysis P1 Prepare Assay Buffer P2 Prepare Radioligand Stock ([³H]-Nα-methylhistamine) P3 Prepare Test Compound Dilutions (e.g., this compound) P4 Thaw & Dilute Receptor Membranes (Human H3-CHO) A1 Add Buffer, Radioligand, & Test Compound to Assay Plate P4->A1 Input Reagents A2 Define Controls: - Total Binding (no competitor) - Non-Specific Binding (excess cold ligand) - Positive Control (e.g., Histamine) A1->A2 A3 Initiate Reaction: Add Receptor Membranes A2->A3 A4 Incubate at Room Temperature (e.g., 60-120 minutes) A3->A4 E1 Terminate Reaction by Rapid Filtration (over GF/B filter plate) A4->E1 Process Plate E2 Wash Filters to Remove Unbound Radioligand E1->E2 E3 Add Scintillation Cocktail E2->E3 E4 Quantify Bound Radioactivity (Scintillation Counter - CPM) E3->E4 D1 Calculate % Inhibition E4->D1 Raw Data (CPM) D2 Non-linear Regression Fit (log[Inhibitor] vs. response) D1->D2 D3 Determine IC₅₀ D2->D3 D4 Calculate Kᵢ using Cheng-Prusoff Equation D3->D4

Caption: Workflow for a competitive radioligand binding assay.

Materials and Reagents

  • Receptor Source: Membranes from Chinese Hamster Ovary (CHO-K1) cells stably expressing the recombinant human histamine H3 receptor.[4] (e.g., Revvity, Cat. No. ES-392-M).

  • Radioligand: [³H]-Nα-methylhistamine ([³H]NAMH). Specific Activity: ~70-90 Ci/mmol.[5][6]

  • Test Compound: this compound or other investigational compounds.

  • Positive Control: Histamine dihydrochloride.

  • Non-Specific Binding (NSB) Determinate: Clobenpropit or high concentration (e.g., 10 µM) of unlabeled Nα-methylhistamine.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Filtration Plate: 96-well glass fiber filter plate (e.g., GF/B or GF/C).

  • Scintillation Cocktail: Suitable for microplates.

  • Instrumentation: Microplate scintillation counter.

Detailed Step-by-Step Protocol

This protocol is designed for a 96-well plate format with a final assay volume of 200 µL.

Reagent Preparation
  • Assay Buffer: Prepare a stock solution of 50 mM Tris-HCl, 5 mM MgCl₂, adjust pH to 7.4 at room temperature, and filter.

  • Test Compound Dilution Series:

    • Prepare a 10 mM stock solution of the test compound (e.g., this compound) in 100% DMSO.

    • Perform a serial dilution in 100% DMSO to create 100x final concentrations (e.g., from 1 mM down to 10 nM). This minimizes the final DMSO concentration in the assay to ≤1%.

  • Radioligand Working Solution: Dilute the [³H]NAMH stock in Assay Buffer to a concentration of 4x the final desired concentration. A final concentration of ~1.0 nM is recommended, which is near the Kᴅ value for this ligand.[5][6]

  • Receptor Membrane Preparation:

    • On the day of the experiment, thaw the frozen membrane aliquot rapidly at 37°C.

    • Immediately place on ice and dilute to the desired concentration in ice-cold Assay Buffer. The optimal amount of membrane protein per well must be determined empirically through a receptor saturation experiment (typically 5-20 µ g/well ). The goal is to achieve specific binding that is at least 10% of the total radioligand added.

Assay Plate Setup
  • To each well of a 96-well plate, add reagents in the following order:

    • 50 µL of Assay Buffer.

    • 50 µL of the 4x [³H]NAMH working solution.

    • 2 µL of the 100x test compound dilution (or DMSO for Total Binding, or 100x NSB determinate for Non-Specific Binding).

    • 50 µL of Assay Buffer.

  • Initiate the Reaction: Add 100 µL of the diluted receptor membrane suspension to all wells. The final volume will be 200 µL.

Incubation
  • Seal the plate and incubate for 90-120 minutes at room temperature with gentle agitation. The incubation time should be sufficient to reach binding equilibrium.

Termination and Filtration
  • Pre-soak the filter plate with a suitable blocking agent (e.g., 0.5% polyethyleneimine, PEI) to reduce non-specific binding of the radioligand to the filter.

  • Rapidly terminate the binding reaction by harvesting the contents of the assay plate onto the pre-soaked filter plate using a cell harvester.

  • Wash the filters 3-4 times with 200 µL/well of ice-cold Assay Buffer to remove unbound radioligand.

  • Dry the filter plate completely (e.g., under a heat lamp or in a low-temperature oven).

Detection
  • Add ~40 µL of microplate-compatible scintillation cocktail to each well of the dried filter plate.

  • Seal the plate and allow it to equilibrate for at least 30 minutes in the dark.

  • Count the plate in a microplate scintillation counter to determine the disintegrations per minute (DPM) or counts per minute (CPM) in each well.

Data Analysis and Interpretation

Calculating Key Parameters
  • Specific Binding: This is the difference between Total Binding (TB) and Non-Specific Binding (NSB).

    • Specific Binding (CPM) = Mean CPM (Total Binding) - Mean CPM (Non-Specific Binding)

  • Percent Inhibition: For each concentration of the test compound, calculate the percent inhibition of specific binding:

    • % Inhibition = 100 * (1 - [(CPM_sample - Mean CPM_NSB) / (Mean CPM_TB - Mean CPM_NSB)])

Determining the IC₅₀
  • Plot the % Inhibition against the logarithm of the test compound concentration.

  • Use a non-linear regression analysis software (e.g., GraphPad Prism) to fit the data to a sigmoidal dose-response curve (variable slope). This will yield the IC₅₀ value.

Calculating the Kᵢ

The Kᵢ (inhibitor dissociation constant) is a more accurate measure of affinity than the IC₅₀ because it is independent of the assay conditions (specifically the radioligand concentration). It is calculated from the IC₅₀ using the Cheng-Prusoff equation :

Kᵢ = IC₅₀ / (1 + ([L] / Kᴅ))

Where:

  • [L] is the concentration of the radioligand used in the assay.

  • Kᴅ is the dissociation constant of the radioligand for the receptor (this must be determined independently via a saturation binding experiment but can be referenced from literature for initial studies).

ParameterDescriptionTypical Value/ExampleSource
Receptor SourceRecombinant hH3R in CHO-K1 cell membranes10 µg protein/well[4]
Radioligand[³H]-Nα-methylhistamine ([³H]NAMH)~1.0 nM[5][6]
Kᴅ of RadioligandAffinity of [³H]NAMH for hH3R~0.5 - 2.0 nM[5]
Positive ControlHistamineKᵢ ≈ 8 nM[5]
NSB DeterminateClobenpropit1 µM[7]
Incubation TimeTime to reach equilibrium90 minutesN/A
Incubation Temp.Standard assay temperatureRoom Temperature (~22°C)N/A
Final Assay VolumeTotal reaction volume per well200 µLN/A

Table 1: Summary of Recommended Assay Conditions for hH3R Competitive Binding.

Trustworthiness and Validation

A robust and trustworthy assay protocol incorporates several validation checkpoints:

  • Signal Window: The ratio of Total Binding to Non-Specific Binding should be high (ideally >10:1) to ensure a sufficient signal window for detecting competition.

  • Positive Control: The calculated Kᵢ for a known reference compound, like histamine, should be consistent with published values.[5] This confirms the assay is performing as expected.

  • Complete Curve: The competition curve should span from 0% to 100% inhibition and have a Hill slope close to 1.0, suggesting competition at a single binding site.

  • Reproducibility: Key parameters like IC₅₀ and Kᵢ should be reproducible across multiple independent experiments.

By adhering to these principles and the detailed protocol, researchers can confidently determine the binding affinity of novel compounds like those based on the this compound scaffold, providing crucial data for advancing drug discovery programs targeting the histamine H3 receptor.

References

  • Esbenshade, T. A., et al. (2008). The histamine H3 receptor: an attractive target for the treatment of cognitive disorders. British Journal of Pharmacology. Available at: [Link]

  • Leurs, R., et al. (2022). Discovery of a Tritiated Radioligand with High Affinity and Selectivity for the Histamine H3 Receptor. ACS Chemical Neuroscience. Available at: [Link]

  • Smits, R. A., et al. (2023). Pharmacological characterization of seven human histamine H3 receptor isoforms. bioRxiv. Available at: [Link]

  • Schlicker, E., et al. (1994). Novel histamine H3 receptor antagonists: affinities in an H3 receptor binding assay and potencies in two functional H3 receptor models. Naunyn-Schmiedeberg's Archives of Pharmacology. Available at: [Link]

  • Wikipedia. (n.d.). H3 receptor antagonist. Retrieved from [Link]

  • Wikipedia. (n.d.). Histamine H3 receptor. Retrieved from [Link]

  • Nieto-Alamilla, G., et al. (2016). Keynote review: Histamine H3 receptor antagonists reach out for the clinic. Pharmacology & Therapeutics. Available at: [Link]

  • Kühn, B., et al. (2016). Identification of Histamine H3 Receptor Ligands Using a New Crystal Structure Fragment-based Method. Journal of Medicinal Chemistry. Available at: [Link]

  • Stark, H., et al. (2003). Search for histamine H3 receptor antagonists with combined inhibitory potency at Ntau-methyltransferase: ether derivatives. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Vollinga, R. C., et al. (1994). Synthesis and binding assays of H3-receptor ligands. Il Farmaco. Available at: [Link]

  • Villanueva-Hernández, S., et al. (2020). Substituted Purines as High-Affinity Histamine H3 Receptor Ligands. Molecules. Available at: [Link]

Sources

Application Notes and Protocols for 3-(3-Chlorophenoxy)piperidine in Neuroscience Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Piperidine Scaffold as a Versatile Tool in Neuroscience

The piperidine ring is a foundational structural motif in medicinal chemistry and neuroscience, forming the backbone of numerous neuroactive compounds and clinically significant pharmaceuticals.[1][2][3] Its conformational flexibility and ability to be readily substituted allow for the fine-tuning of pharmacological activity, making it a "privileged scaffold" in drug discovery.[1] Derivatives of piperidine have been shown to modulate a wide array of central nervous system (CNS) targets, including monoamine transporters, G-protein coupled receptors, and ion channels.[2][3] This document provides a comprehensive guide for the initial characterization and application of a novel derivative, 3-(3-Chlorophenoxy)piperidine, in neuroscience research.

While direct experimental data for this compound is not extensively available in peer-reviewed literature, its structural similarity to a class of well-characterized piperidine-based compounds, particularly those acting as cocaine analogues, provides a strong rationale for its investigation as a modulator of monoamine transporters.[4][5][6][7] This guide will, therefore, be based on the established pharmacology of these related molecules, offering a robust framework for researchers to begin their exploration of this compound's potential.

Hypothesized Pharmacological Profile: A Putative Monoamine Transporter Inhibitor

Based on structure-activity relationship (SAR) studies of related 4-aryl-piperidine derivatives, it is hypothesized that this compound will function as an inhibitor of one or more monoamine transporters: the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET).[7][8] These transporters are critical for regulating the concentration of their respective neurotransmitters in the synaptic cleft, and their inhibition is a key mechanism for the therapeutic action of many antidepressant and psychostimulant drugs.[9][10]

The 3-chlorophenoxy moiety suggests a potential for interaction with the aromatic binding pockets within the transporter proteins. The specific stereochemistry of the piperidine ring and its substituents will likely influence the compound's affinity and selectivity for DAT, SERT, and NET.[8] Therefore, the initial characterization of this compound should focus on determining its binding affinity and functional potency at these three key transporters.

Proposed Signaling Pathway: Inhibition of Dopamine Reuptake

The primary mechanism of action for many piperidine-based stimulants is the inhibition of the dopamine transporter (DAT).[9] By blocking DAT, these compounds increase the extracellular concentration of dopamine in brain regions associated with reward and motor control, such as the nucleus accumbens and striatum. This leads to enhanced dopaminergic signaling.

G cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal Presynaptic Neuron Presynaptic Neuron Vesicular Dopamine Vesicular Dopamine Synaptic Cleft Synaptic Cleft Vesicular Dopamine->Synaptic Cleft Exocytosis DAT Dopamine Transporter (DAT) DAT->Presynaptic Neuron Recycling Postsynaptic Neuron Postsynaptic Neuron D2R Dopamine D2 Receptor D2R->Postsynaptic Neuron Signal Transduction Synaptic Cleft->DAT Dopamine Reuptake Synaptic Cleft->D2R Binding 3_CPP This compound 3_CPP->DAT Inhibition G cluster_binding Radioligand Binding Assays cluster_uptake Synaptosomal Uptake Assays start Synthesized this compound prep Prepare Stock Solutions (e.g., in DMSO) start->prep binding_dat DAT Binding (HEK-293 cells expressing hDAT) Radioligand: [³H]WIN 35,428 prep->binding_dat binding_sert SERT Binding (HEK-293 cells expressing hSERT) Radioligand: [³H]Citalopram prep->binding_sert binding_net NET Binding (HEK-293 cells expressing hNET) Radioligand: [³H]Nisoxetine prep->binding_net uptake_dat Dopamine Uptake (Rat striatal synaptosomes) Substrate: [³H]Dopamine prep->uptake_dat uptake_sert Serotonin Uptake (Rat cortical synaptosomes) Substrate: [³H]5-HT prep->uptake_sert uptake_net Norepinephrine Uptake (Rat hippocampal synaptosomes) Substrate: [³H]NE prep->uptake_net analysis Data Analysis (Calculate Ki and IC50 values) binding_dat->analysis binding_sert->analysis binding_net->analysis uptake_dat->analysis uptake_sert->analysis uptake_net->analysis end Determine Pharmacological Profile analysis->end G cluster_treatment Treatment Administration start Select Animal Model (e.g., C57BL/6 Mice) acclimatize Acclimatize Animals to Housing and Handling start->acclimatize habituate Habituate to Locomotor Activity Chambers (e.g., 60 minutes) acclimatize->habituate vehicle Vehicle Control Group (e.g., Saline, i.p.) habituate->vehicle drug_low Low Dose 3-CPP Group (e.g., 1 mg/kg, i.p.) habituate->drug_low drug_mid Medium Dose 3-CPP Group (e.g., 5 mg/kg, i.p.) habituate->drug_mid drug_high High Dose 3-CPP Group (e.g., 10 mg/kg, i.p.) habituate->drug_high record Record Locomotor Activity (e.g., for 120 minutes post-injection) Parameters: Horizontal distance, vertical counts vehicle->record drug_low->record drug_mid->record drug_high->record analysis Data Analysis (ANOVA with post-hoc tests) record->analysis end Determine Dose-Response Effect on Locomotor Activity analysis->end

Sources

Application Notes and Protocols for 3-(3-Chlorophenoxy)piperidine as a Chemical Probe

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: Unveiling the Potential of 3-(3-Chlorophenoxy)piperidine

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural alkaloids and synthetic pharmaceuticals.[1][2] Its conformational flexibility allows for precise three-dimensional arrangements of pharmacophoric groups, enabling potent and selective interactions with a wide array of biological targets.[3] this compound belongs to the phenoxyalkylpiperidine class of compounds, which have shown significant affinity for sigma receptors.[4]

This document serves as a detailed technical guide for researchers, scientists, and drug development professionals on the utilization of this compound as a chemical probe. A chemical probe is a small molecule used to study the function of a specific protein target in a complex biological system. The utility of such a probe is critically dependent on its potency, selectivity, and thorough characterization.

Here, we focus on the potential of this compound as a probe for the Sigma-1 (σ1) receptor , a unique ligand-operated molecular chaperone located at the endoplasmic reticulum-mitochondrion interface.[5] We provide the scientific rationale, detailed experimental protocols for target validation and functional assessment, and a critical framework for interpreting results and ensuring data integrity.

Physicochemical Properties and Handling

Before initiating any experiment, it is imperative to understand the fundamental properties of the chemical probe.

PropertyDataSource(s)
Compound Name This compound[6]
CAS Number 902837-32-5[6]
Molecular Formula C₁₁H₁₄ClNO[6]
Molecular Weight 211.69 g/mol [6]
Purity ≥96% recommended for biological assays[7][8]
Appearance Typically a solid or oil-
Storage Store at room temperature in a dry, well-ventilated place.[6][6]
Solubility Soluble in DMSO and ethanol. Test solubility in aqueous buffers.-

Note on Sourcing: this compound and its hydrochloride salt are available from various chemical suppliers.[6][8] It is critical to obtain a Certificate of Analysis (CoA) to confirm the identity and purity of the compound before use. Impurities can lead to confounding results and misinterpretation of biological data.

Primary Biological Target: The Sigma-1 Receptor

The σ1 receptor is not a classical G-protein coupled receptor or ion channel but an intracellular chaperone protein.[5] It plays a crucial role in regulating cellular stress responses, calcium signaling, and the function of various ion channels and receptors.

Causality of Interaction: The phenoxyalkylpiperidine scaffold has been demonstrated to be an optimal structure for high-affinity interaction with the σ1 receptor subtype.[4] The nitrogen atom in the piperidine ring is a key pharmacophoric element, while the substituted phenoxy group contributes to binding affinity and selectivity. The 3-chloro substitution on the phenoxy ring of this specific probe is expected to modulate its electronic and steric properties, influencing its binding kinetics and selectivity profile.

sigma_pathway cluster_ER Endoplasmic Reticulum (ER) cluster_MAM Mitochondria-Associated Membrane (MAM) S1R Sigma-1 Receptor (Chaperone) BiP BiP (Hsp70) S1R->BiP Dissociates upon ligand binding IP3R IP3 Receptor S1R->IP3R Modulates Ion_Channels Other Ion Channels (e.g., K⁺, NMDA) S1R->Ion_Channels Modulates Ca_ion Ca²⁺ IP3R->Ca_ion Regulates Release Probe This compound (Agonist/Antagonist?) Probe->S1R Binds Survival Cell Survival / Neuroprotection Ca_ion->Survival Cell_Stress Cellular Stress (e.g., Oxidative) Cell_Stress->S1R Activates Ion_Channels->Survival

Caption: Sigma-1 Receptor Signaling Hub.

Experimental Protocols: A Self-Validating Workflow

A credible chemical probe requires a rigorous, multi-step validation process. The following protocols are designed to first confirm target engagement, then assess functional consequences, and finally, rule out confounding off-target activities.

validation_workflow start Start: This compound protocol1 protocol1 start->protocol1 Determine Ki for σ1 end_node Validated Probe for In-Depth Biological Studies protocol2 protocol2 protocol1->protocol2 Confirm functional effect (Determine EC50/IC50) protocol3 protocol3 protocol2->protocol3 Assess binding to σ2, DAT, SERT, NET protocol3->end_node High potency & >30-fold selectivity

Caption: A logical workflow for chemical probe validation.

Protocol 1: In Vitro Target Engagement via Radioligand Binding Assay

Objective: To quantify the binding affinity (Ki) of this compound for the σ1 receptor. This is the foundational experiment to confirm direct physical interaction with the intended target.

Rationale: This competitive binding assay uses a radiolabeled ligand with known high affinity for the σ1 receptor (e.g., [³H]-(+)-pentazocine). The ability of the unlabeled test compound, this compound, to displace the radioligand is measured. The concentration at which it displaces 50% of the radioligand (IC50) is used to calculate its binding affinity constant (Ki).

Materials:

  • Guinea pig brain tissue (a rich source of σ1 receptors) or cells overexpressing human σ1 receptor.

  • [³H]-(+)-pentazocine (specific activity ~30-60 Ci/mmol).

  • Haloperidol (for defining non-specific binding).

  • This compound.

  • Tris-HCl buffer (50 mM, pH 7.4).

  • Polyethyleneimine (PEI) solution (0.5%).

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail and liquid scintillation counter.

Step-by-Step Methodology:

  • Membrane Preparation: a. Homogenize guinea pig brain tissue in ice-cold 50 mM Tris-HCl buffer. b. Centrifuge at 48,000 x g for 15 minutes at 4°C. c. Resuspend the pellet in fresh buffer and repeat the centrifugation. d. Resuspend the final pellet in assay buffer to a final protein concentration of ~1 mg/mL.

  • Assay Setup: a. For each concentration of the test compound, prepare triplicate tubes. b. Add 100 µL of assay buffer. c. Add 50 µL of this compound at various concentrations (e.g., 0.1 nM to 10 µM). d. Add 50 µL of [³H]-(+)-pentazocine to a final concentration of ~2-3 nM. e. For non-specific binding (NSB) control tubes, add unlabeled haloperidol to a final concentration of 10 µM. f. For total binding (B₀) control tubes, add 50 µL of assay buffer instead of the test compound.

  • Incubation: a. Initiate the binding reaction by adding 300 µL of the membrane preparation to each tube. b. Incubate at 37°C for 90 minutes.

  • Termination and Filtration: a. Terminate the reaction by rapid vacuum filtration through glass fiber filters (pre-soaked in 0.5% PEI to reduce non-specific binding). b. Quickly wash the filters three times with 4 mL of ice-cold buffer.

  • Quantification: a. Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and allow to equilibrate. b. Measure the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

  • Data Analysis: a. Calculate the percent specific binding at each concentration of the test compound: % Specific Binding = [(Total DPM - Test DPM) / (Total DPM - NSB DPM)] * 100. b. Plot the percent specific binding against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value. c. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Cell-Based Functional Assay - Modulation of Calcium Signaling

Objective: To determine if this compound elicits a functional response in a cellular context consistent with σ1 receptor modulation.

Rationale: The σ1 receptor is known to modulate the activity of the IP3 receptor at the ER, thereby influencing intracellular calcium (Ca²⁺) release. Furthermore, sigma ligands can modulate NMDA receptor-mediated signaling.[9] This protocol uses a fluorescent Ca²⁺ indicator to measure changes in intracellular Ca²⁺ concentration in a neuronal cell line (e.g., SH-SY5Y or PC12) following stimulation, assessing the modulatory effect of the probe.

Materials:

  • SH-SY5Y neuroblastoma cells.

  • Cell culture medium (e.g., DMEM/F12 with 10% FBS).

  • Fluo-4 AM calcium indicator dye.

  • Pluronic F-127.

  • Hanks' Balanced Salt Solution (HBSS).

  • NMDA (N-methyl-D-aspartate) or another cellular stimulant (e.g., KCl, bradykinin).

  • This compound.

  • A known σ1 receptor ligand (e.g., (+)-Pentazocine) as a positive control.

  • Fluorescence plate reader with an injection system or a fluorescence microscope.

Step-by-Step Methodology:

  • Cell Culture: a. Plate SH-SY5Y cells onto a 96-well black, clear-bottom plate and grow to ~90% confluency.

  • Dye Loading: a. Prepare a loading buffer containing Fluo-4 AM (e.g., 4 µM) and Pluronic F-127 (0.02%) in HBSS. b. Remove the culture medium from the cells, wash once with HBSS. c. Add 100 µL of the loading buffer to each well and incubate for 45-60 minutes at 37°C. d. Wash the cells twice with HBSS to remove excess dye, leaving 100 µL of HBSS in each well.

  • Compound Pre-incubation: a. Add this compound at various concentrations (e.g., 10 nM to 30 µM) to the respective wells. Include vehicle-only and positive control wells. b. Incubate for 15-20 minutes at room temperature.

  • Fluorescence Measurement: a. Place the plate in the fluorescence plate reader. b. Set the excitation wavelength to ~494 nm and the emission wavelength to ~516 nm. c. Record a baseline fluorescence reading for 10-20 seconds. d. Using the plate reader's injector, add a stimulant (e.g., 20 µL of 100 µM NMDA) to each well. e. Immediately begin recording the fluorescence intensity every 1-2 seconds for at least 2 minutes.

  • Data Analysis: a. For each well, calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after stimulation. b. Normalize the data by expressing it as a percentage of the response seen with the stimulant alone (vehicle control). c. Plot the normalized response against the log concentration of this compound to generate a dose-response curve and determine the EC50 (for potentiation) or IC50 (for inhibition).

Protocol 3: Assessing Specificity - A Framework for Off-Target Profiling

Objective: To ensure that the observed biological effects are due to interaction with the σ1 receptor and not other proteins.

Methodology:

  • σ2 Receptor Binding:

    • Perform a radioligand binding assay similar to Protocol 1, but using membranes from a cell line expressing the σ2 receptor (e.g., PC12 cells) and the σ2-selective radioligand [³H]-ditolylguanidine ([³H]-DTG) in the presence of dextrallorphan to block σ1 sites.

  • Monoamine Transporter Activity:

    • Binding Assays: Use membranes from cells expressing human DAT, SERT, or NET and specific radioligands (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET) to determine Ki values for the probe at each transporter.

    • Uptake Assays: A more functional readout involves measuring the inhibition of neurotransmitter uptake. Use cells expressing the transporters and measure the uptake of radiolabeled substrates like [³H]dopamine, [³H]serotonin, or [³H]norepinephrine in the presence of the probe.[10][12]

Interpretation of Selectivity Data:

  • A probe is generally considered selective if its affinity for the primary target (σ1) is at least 30-fold higher than for any off-target.

  • Summarize the Ki values from all binding assays in a clear table to visualize the selectivity profile.

TargetKi of this compound (nM)Selectivity Ratio (Ki off-target / Ki σ1)
Sigma-1 (σ1) [Determined in Protocol 1] 1
Sigma-2 (σ2)[To be determined][Calculate]
Dopamine Transporter (DAT)[To be determined][Calculate]
Serotonin Transporter (SERT)[To be determined][Calculate]
Norepinephrine Transporter (NET)[To be determined][Calculate]

Conclusion and Best Practices

This compound is a promising candidate for a chemical probe to investigate the biology of the σ1 receptor. However, its utility is entirely dependent on rigorous and transparent validation.

  • Determine Working Concentration: For cell-based assays, use concentrations that are no more than 100-fold above the measured Ki or EC50/IC50 value to minimize the risk of engaging lower-affinity off-targets.

  • Use Controls: Always include a positive control (a well-validated σ1 ligand) and a negative/vehicle control in every experiment. If available, a structurally similar but inactive analog is the ideal negative control to account for non-specific compound effects.

  • Confirm Target Engagement in Your System: Before exploring complex downstream biology, confirm that the probe engages the σ1 receptor in your specific cell line or model system, for example, by showing that its effect is blocked by a known σ1 antagonist.

By following the self-validating workflow outlined in these notes, researchers can confidently use this compound to generate reliable and reproducible data, advancing our understanding of σ1 receptor function in health and disease.

References

  • Development of Novel Phenoxyalkylpiperidines as High-Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti-Allodynic Activity. (n.d.). University of Bari Aldo Moro. Retrieved from [Link]

  • Synthesis of 4-(3-chlorophenoxy)piperidine. (n.d.). PrepChem.com. Retrieved from [Link]

  • Iyengar, S., & Wood, P. L. (1991). (+) 3-[3-hydroxyphenyl-N-(1-propyl) piperidine] selectively differentiates effects of sigma ligands on neurochemical pathways modulated by sigma receptors: evidence for subtypes, in vivo. Neuropharmacology, 30(8), 915–922. Retrieved from [Link]

  • 4-(3-Chlorophenoxy)piperidine, HCl, min 96%, 5 grams. (n.d.). Laboratory-chemicals.com. Retrieved from [Link]

  • Ligneau, X., et al. (2007). BF2.649 [1-{3-[3-(4-Chlorophenyl)propoxy]propyl}piperidine, hydrochloride], a nonimidazole inverse agonist/antagonist at the human histamine H3 receptor: Preclinical pharmacology. Journal of Pharmacology and Experimental Therapeutics, 320(1), 365-375. Retrieved from [Link]

  • This compound hydrochloride. (n.d.). LookChem. Retrieved from [Link]

  • Lawong, A., et al. (2024). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. Cell Chemical Biology, 31(1), 89-102.e10. Retrieved from [Link]

  • Koe, B. K., Burkhart, C. A., & Lebel, L. A. (1989). (+)-[3H]3-(3-hydroxyphenyl)-N-(1-propyl)-piperidine binding to sigma receptors in mouse brain in vivo. European Journal of Pharmacology, 161(2-3), 263–266. Retrieved from [Link]

  • Saha, K., et al. (2015). Synthesis and biological characterization of (3R,4R)-4-(2-(benzhydryloxy)ethyl)-1-((R)-2-hydroxy-2-phenylethyl)-piperidin-3-ol and its stereoisomers for monoamine transporters. Bioorganic & Medicinal Chemistry Letters, 25(22), 5195–5200. Retrieved from [Link]

  • Su, T. P., et al. (2016). The Sigma-1 Receptor as a Pluripotent Modulator in Living Systems. Trends in Pharmacological Sciences, 37(4), 262–278. Retrieved from [Link]

  • German, C. L., et al. (2015). Fluoroethoxy-1,4-diphenethylpiperidine and piperazine derivatives: Potent and selective inhibitors of [3H]dopamine uptake at the vesicular monoamine transporter-2. Bioorganic & Medicinal Chemistry Letters, 25(16), 3292–3296. Retrieved from [Link]

  • Lee, H., et al. (2020). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. ACS Medicinal Chemistry Letters, 11(11), 2269–2276. Retrieved from [Link]

  • Naeem, M., et al. (2020). Off-target effects in CRISPR/Cas9 gene editing. Human Genomics, 14(1), 35. Retrieved from [Link]

  • Roy, A., et al. (2021). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology, 12, 775418. Retrieved from [Link]

  • Lopes, R., & Prasad, V. (2023). Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics. Frontiers in Bioengineering and Biotechnology, 11, 1339189. Retrieved from [Link]

  • Foley, D. J., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl-substituted pipecolinates. Organic & Biomolecular Chemistry, 20(40), 7955–7965. Retrieved from [Link]

  • Runyon, S. P., et al. (2007). Synthesis, Monoamine Transporter Binding, Properties, and Functional Monoamine Uptake Activity of 3beta-[4-methylphenyl and 4-chlorophenyl]-2 beta-[5-(substituted phenyl)thiazol-2-yl]tropanes. Journal of Medicinal Chemistry, 50(15), 3563–3572. Retrieved from [Link]

  • Structure-Activity Studies of Novel di-substituted[4][13][14]oxadiazolo[3,4-b]pyrazine Analogs Targeting the A-loop Regulatory Site of p38 MAP Kinase. (n.d.). UPCommons. Retrieved from [Link]

  • Alam, M. M., et al. (2018). Synthesis and in vivo anti-ulcer evaluation of some novel piperidine linked dihydropyrimidinone derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 980–991. Retrieved from [Link]

  • Abstract. (n.d.). PubMed. Retrieved from [Link]

  • Jørgensen, T. H., et al. (2021). Interaction Profiles of Central Nervous System Active Drugs at Human Organic Cation Transporters 1–3 and Human Plasma Membrane Monoamine Transporter. International Journal of Molecular Sciences, 22(23), 12999. Retrieved from [Link]

  • Al-Warhi, T., et al. (2022). 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction. Molecules, 27(16), 5092. Retrieved from [Link]

  • Piperidine. (n.d.). In Wikipedia. Retrieved from [Link]

  • Strategies to reduce off-target effects. (n.d.). ResearchGate. Retrieved from [Link]

  • 3-(4-chlorophenoxy)piperidine (C11H14ClNO). (n.d.). PubChem. Retrieved from [Link]

  • Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics. (2023). ResearchGate. Retrieved from [Link]

  • Strategies to Avoid and Reduce Off-Target Effects. (n.d.). CRISPR Medicine News. Retrieved from [Link]

Sources

Application Notes and Protocols for In Vivo Studies with 3-(3-Chlorophenoxy)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

These application notes provide a comprehensive guide for the preclinical in vivo evaluation of 3-(3-Chlorophenoxy)piperidine, a novel piperidine derivative with potential psychoactive properties. Given the limited specific pharmacological data on this compound, this document outlines a robust experimental framework based on the known activities of analogous piperidine and chlorophenoxy compounds, which have shown potential in treating neurological disorders.[1] This guide is designed to be a self-validating system, emphasizing scientific integrity, ethical considerations, and rigorous data analysis to ensure the generation of high-quality, reproducible results for Investigational New Drug (IND) applications.

Introduction and Rationale

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of pharmaceuticals targeting the central nervous system (CNS).[2] Derivatives of piperidine have demonstrated a broad spectrum of pharmacological activities, including effects on dopamine transporters, sigma receptors, and histamine H3 receptors, suggesting their potential in treating conditions such as depression, anxiety, psychosis, and cognitive disorders.[3][4] The addition of a chlorophenoxy moiety can modulate the lipophilicity and receptor binding affinity of the parent molecule, potentially enhancing its therapeutic efficacy and pharmacokinetic profile.[5]

While direct in vivo studies on this compound are not extensively reported in the public domain, its structural similarity to compounds with known neurological effects warrants a thorough preclinical investigation. The primary objectives of in vivo studies with this compound are to:

  • Characterize its pharmacological and toxicological effects.

  • Establish a preliminary safety profile.

  • Identify its potential therapeutic applications through behavioral and physiological assessments.

  • Determine its pharmacokinetic and pharmacodynamic (PK/PD) properties to inform dose selection for further studies.

This guide provides a systematic approach to achieving these objectives in a scientifically rigorous and ethically sound manner.

Pre-formulation and Compound Handling

Prior to in vivo administration, a thorough characterization of the physicochemical properties of this compound is essential.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC11H14ClNO[5]
Molecular Weight211.69 g/mol [5]
Predicted Boiling Point312.8 ± 32.0 °C at 760 mmHg[5]
Predicted Density1.2 ± 0.1 g/cm³[5]
Predicted Flash Point143.0 ± 25.1 °C[5]
Predicted XLogP32.87[5]

2.1. Solubility and Formulation

The predicted XLogP3 of 2.87 suggests that this compound is likely to have low aqueous solubility.[5] This presents a significant challenge for in vivo administration, as poor solubility can lead to variable absorption and low bioavailability.

Protocol 1: Solubility Assessment

  • Prepare a series of pharmaceutically acceptable solvents and vehicles. This should include sterile water, saline, phosphate-buffered saline (PBS), and various co-solvents such as ethanol, propylene glycol, and polyethylene glycol 400 (PEG400). Also, consider lipid-based vehicles like sesame oil or commercially available self-emulsifying drug delivery systems (SEDDS).[1][6]

  • Determine the approximate solubility of the compound in each vehicle. This can be done by adding a known excess of the compound to a fixed volume of the vehicle and stirring for a prolonged period (e.g., 24 hours) at a controlled temperature.

  • Quantify the concentration of the dissolved compound. This can be achieved using a suitable analytical method such as high-performance liquid chromatography (HPLC) with UV detection.

  • Select the most appropriate vehicle for in vivo studies. The ideal vehicle will dissolve the desired concentration of the compound, be non-toxic at the administered volume, and provide consistent bioavailability. For poorly soluble compounds, a suspension or a lipid-based formulation may be necessary.[6][7][8]

2.2. Handling and Safety Precautions

While specific toxicity data for this compound is unavailable, it should be handled with care as a potentially psychoactive and toxic substance.

  • Always wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[5]

  • Handle the compound in a well-ventilated area, preferably a chemical fume hood.[5]

  • Avoid inhalation of dust or aerosols.[5]

  • In case of contact with skin or eyes, wash the affected area immediately with copious amounts of water.[5]

In Vivo Experimental Design

A well-designed in vivo study is crucial for obtaining meaningful and reproducible data. The following sections outline key considerations for designing studies with this compound.

3.1. Animal Model Selection

Mice and rats are the most commonly used species in preclinical behavioral neuroscience research due to their physiological and genetic similarities to humans, as well as their well-characterized behavioral repertoires.[9] The choice between mice and rats will depend on the specific behavioral assays to be performed and the research question being addressed.

3.2. Ethical Considerations and Animal Welfare

All animal experiments must be conducted in accordance with the guidelines of the Institutional Animal Care and Use Committee (IACUC) or an equivalent ethical review board. Key principles include:

  • Replacement: Use non-animal methods whenever possible.

  • Reduction: Use the minimum number of animals necessary to obtain statistically significant results.

  • Refinement: Minimize any potential pain, suffering, or distress to the animals.

3.3. Experimental Groups and Controls

A typical study design will include the following groups:

  • Vehicle Control: Animals receive the same vehicle used to dissolve or suspend the test compound, administered via the same route and volume. This group controls for any effects of the vehicle or the administration procedure itself.

  • Test Compound Groups: At least three dose levels (low, medium, and high) of this compound should be tested to establish a dose-response relationship.

  • Positive Control (Optional but Recommended): A well-characterized drug with a known effect on the behavioral assay being performed. This helps to validate the experimental model and provides a benchmark for the effects of the test compound.

3.4. Randomization and Blinding

To minimize bias, animals should be randomly assigned to experimental groups. Furthermore, the experimenter conducting the behavioral assays and analyzing the data should be blinded to the treatment conditions.

Diagram 1: Experimental Workflow

G cluster_pre Pre-Experimental Phase cluster_exp Experimental Phase cluster_post Post-Experimental Phase A Compound Acquisition & Characterization B Solubility & Formulation Development A->B C IACUC Protocol Approval B->C D Animal Acclimation C->D E Randomization to Groups D->E F Drug Administration E->F G Behavioral Testing F->G H Data Collection & Blinding G->H I Statistical Analysis H->I J Interpretation & Reporting I->J

Caption: A generalized workflow for in vivo studies.

Preliminary Toxicity Assessment

Before proceeding to more complex behavioral assays, an acute toxicity study is necessary to determine the maximum tolerated dose (MTD) and to identify any overt signs of toxicity.

Protocol 2: Acute Toxicity Study (Limit Test)

This protocol is adapted from the OECD Test Guideline 423.[10]

  • Animals: Use a small number of animals (e.g., 3 per group) of a single sex (typically females, as they are often more sensitive).

  • Dose Selection: Based on the lack of existing data, a limit test is appropriate. The FDA suggests a practical upper limit of 5 g/kg for a single oral dose in rodents.[11] However, a more conservative starting dose of 2000 mg/kg is often recommended.[2][10]

  • Administration: Administer a single dose of this compound orally (by gavage) or via the intended clinical route.

  • Observation: Observe the animals closely for the first few hours after dosing and then at least once daily for 14 days.[12] Record any signs of toxicity, including changes in appearance, behavior, and body weight.

  • Endpoint: The primary endpoint is mortality. If no mortality is observed at the limit dose, the LD50 is considered to be greater than that dose.

  • Necropsy: At the end of the observation period, all animals should be humanely euthanized and subjected to a gross necropsy to identify any target organs of toxicity.

Table 2: Common Signs of Acute Toxicity in Rodents

CategorySigns to Observe
General AppearanceHunched posture, piloerection, rough coat, lethargy, hypothermia
BehaviorAbnormal gait, tremors, convulsions, stereotypy, catalepsy, Straub tail
AutonomicSalivation, lacrimation, diarrhea, changes in pupil size
RespirationChanges in respiratory rate, gasping
Body WeightWeight loss

Behavioral Screening

Based on the pharmacology of related compounds, a battery of behavioral tests should be employed to screen for potential antidepressant, anxiolytic, antipsychotic, and cognitive-enhancing effects.

5.1. Locomotor Activity

This is a fundamental test to assess the general activity level of the animals and to rule out confounding effects of sedation or hyperactivity in other behavioral tests.

Protocol 3: Open Field Test

  • Apparatus: A square arena with walls to prevent escape. The arena is typically equipped with infrared beams or a video tracking system to monitor the animal's movement.

  • Procedure: Place the animal in the center of the open field and allow it to explore freely for a specified period (e.g., 15-30 minutes).

  • Parameters Measured:

    • Horizontal Activity: Total distance traveled.

    • Vertical Activity: Number of rearings.

    • Thigmotaxis: Time spent in the center versus the periphery of the arena (an index of anxiety).

5.2. Antidepressant-like Activity

Protocol 4: Forced Swim Test

  • Apparatus: A transparent cylinder filled with water (23-25°C) to a depth that prevents the animal from touching the bottom or escaping.

  • Procedure: Place the animal in the water for a 6-minute session. The last 4 minutes of the session are typically scored.

  • Parameter Measured: The duration of immobility (floating). A decrease in immobility time is indicative of an antidepressant-like effect.[8]

5.3. Anxiolytic-like Activity

Protocol 5: Elevated Plus Maze

  • Apparatus: A plus-shaped maze with two open arms and two closed arms, elevated from the floor.

  • Procedure: Place the animal in the center of the maze, facing an open arm, and allow it to explore for 5 minutes.

  • Parameters Measured:

    • Time spent in the open arms versus the closed arms.

    • Number of entries into the open and closed arms. An increase in the time spent and the number of entries into the open arms suggests an anxiolytic-like effect.

Diagram 2: Logic of Behavioral Assay Selection

G cluster_cns Potential CNS Effects cluster_assays Behavioral Assays A This compound B Antidepressant A->B C Anxiolytic A->C D Antipsychotic A->D E Cognitive Enhancer A->E F Forced Swim Test B->F Measures behavioral despair G Elevated Plus Maze C->G Measures anxiety-like behavior H Prepulse Inhibition D->H Measures sensorimotor gating I Novel Object Recognition E->I Measures recognition memory

Caption: Selection of behavioral assays based on potential CNS effects.

Data Analysis and Interpretation

6.1. Statistical Methods

  • Data Distribution: First, assess the normality of the data using methods such as the Shapiro-Wilk test.

  • Parametric Tests: If the data are normally distributed, use parametric tests such as Student's t-test (for comparing two groups) or analysis of variance (ANOVA) followed by post-hoc tests (for comparing more than two groups).

  • Non-parametric Tests: If the data are not normally distributed, use non-parametric tests such as the Mann-Whitney U test (for two groups) or the Kruskal-Wallis test (for more than two groups).

  • Significance Level: The significance level (alpha) is typically set at 0.05.

6.2. Interpretation of Results

  • Dose-Response Relationship: A clear dose-response relationship, where the magnitude of the effect increases with the dose, provides strong evidence for a pharmacological effect of the compound.

  • Behavioral Specificity: It is important to consider the results from the entire battery of tests to determine the behavioral specificity of the compound. For example, a compound that reduces immobility in the forced swim test without affecting locomotor activity is more likely to have a specific antidepressant-like effect.

  • Comparison to Controls: The effects of the test compound should always be compared to both the vehicle control and, if included, the positive control.

Conclusion and Future Directions

The successful completion of the in vivo studies outlined in these application notes will provide a comprehensive preliminary profile of the pharmacological and toxicological properties of this compound. These data will be essential for making informed decisions about the future development of this compound, including the selection of lead indications and the design of more advanced preclinical studies. Future studies may include:

  • Chronic dosing studies to assess the long-term safety and efficacy of the compound.

  • Pharmacokinetic studies to determine its absorption, distribution, metabolism, and excretion (ADME) properties.

  • Mechanism of action studies to identify its molecular targets.

By adhering to the principles of scientific rigor and ethical conduct, researchers can ensure that the data generated from these in vivo studies are of the highest quality and contribute meaningfully to the advancement of therapeutic discovery.

References

  • Aladdin Scientific. (n.d.). 4-(3-Chlorophenoxy)piperidine, HCl, min 96%, 5 grams. Retrieved from [Link]

  • Carroll, F. I., et al. (1995). Chemistry and pharmacology of the piperidine-based analogues of cocaine. Identification of potent DAT inhibitors lacking the tropane skeleton. Journal of Medicinal Chemistry, 38(2), 379-388.
  • Gomtsyan, A., & Pabel, J. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 287, 116369.
  • National Center for Biotechnology Information. (n.d.). Guidelines for the Care and Use of Mammals in Neuroscience and Behavioral Research. Retrieved from [Link]

  • OECD. (2001). OECD Guideline for the Testing of Chemicals 423: Acute Oral Toxicity - Acute Toxic Class Method. Retrieved from [Link]

  • Porsolt, R. D., et al. (1977). Behavioral despair in mice: a primary screening test for antidepressants. Archives Internationales de Pharmacodynamie et de Thérapie, 229(2), 327-336.
  • Ratajczak, P., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience, 12(15), 2855–2867.
  • U.S. Food and Drug Administration. (n.d.). Chapter IV. Guidelines for Toxicity Tests. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Acute Toxicity Testing Criteria for New Chemical Substances. Retrieved from [Link]

  • van der Worp, H. B., et al. (2010). Can animal models of disease reliably inform human studies?. PLoS Medicine, 7(3), e1000245.
  • Williams, H. D., et al. (2013). Strategies to address low drug solubility in discovery and development. Pharmacological Reviews, 65(1), 315-499.
  • World Health Organization. (2009). Principles and methods for the risk assessment of chemicals in food. Retrieved from [Link]

  • Hidayat, R., & Wulandari, P. (2021). Preclinical Test Methods with Animal Mouse and Rats Biomedical Research: Technical Guideline.
  • Persson, E., et al. (2016). Evaluation of preclinical formulations for a poorly water-soluble compound. International Journal of Pharmaceutics, 509(1-2), 347-353.
  • Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences, 29(3-4), 278-287.
  • ResearchGate. (2025). Formulation strategies for poorly soluble drugs. Retrieved from [Link]

  • YouTube. (2016). Enabling Formulation of Water-Soluble and Water-Insoluble Molecules Using a Lipophilic Salt Approach. Retrieved from [Link]

Sources

Application Notes and Protocols for the Quantification of 3-(3-Chlorophenoxy)piperidine in Biological Samples

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for 3-(3-Chlorophenoxy)piperidine Quantification

This compound is a chemical entity of significant interest in pharmaceutical research and development, potentially as a novel therapeutic agent or as a metabolite of a parent drug. Accurate quantification of this compound in biological matrices such as plasma, serum, and urine is paramount for elucidating its pharmacokinetic (PK) and pharmacodynamic (PD) profiles. This document provides a comprehensive guide to the analytical techniques and detailed protocols for the robust and reliable quantification of this compound, designed for researchers, scientists, and drug development professionals. The methodologies described herein are grounded in established principles of bioanalytical science, emphasizing scientific integrity and adherence to regulatory expectations.

The development of sensitive and selective analytical methods is crucial for understanding a drug candidate's absorption, distribution, metabolism, and excretion (ADME) properties. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for bioanalysis due to its exceptional sensitivity, specificity, and high-throughput capabilities.[1][2] This guide will primarily focus on LC-MS/MS-based methodologies, while also providing insights into Gas Chromatography-Mass Spectrometry (GC-MS) as a viable alternative.

Method 1: Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) for High-Sensitivity Quantification in Human Plasma

This section details a state-of-the-art UHPLC-MS/MS method for the quantification of this compound in human plasma. The rationale behind this approach is to achieve a low limit of quantification (LLOQ) necessary for characterizing the complete pharmacokinetic profile of the analyte.[3]

Principle of the Method

The method involves the extraction of this compound and a suitable internal standard (IS) from plasma, followed by chromatographic separation on a reversed-phase UHPLC column. The separated analytes are then ionized using electrospray ionization (ESI) and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This highly selective detection technique minimizes interferences from the complex biological matrix.[4]

Experimental Protocol

1. Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is selected for its ability to provide cleaner extracts compared to simple protein precipitation, which is crucial for minimizing matrix effects and ensuring method robustness.[5][6] A mixed-mode cation exchange polymer is recommended to leverage both the basic nature of the piperidine moiety and the hydrophobic characteristics of the molecule.

  • Step 1: Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge (e.g., Oasis MCX) with 1 mL of methanol followed by 1 mL of water.[7]

  • Step 2: Sample Loading: To 200 µL of human plasma, add 20 µL of an internal standard working solution (e.g., a deuterated analog of this compound) and 200 µL of 4% phosphoric acid in water. Vortex for 10 seconds. Load the entire pre-treated sample onto the conditioned SPE cartridge.

  • Step 3: Washing: Wash the cartridge with 1 mL of 0.1 M HCl to remove acidic and neutral interferences, followed by 1 mL of methanol to remove non-polar interferences.

  • Step 4: Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.

  • Step 5: Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

2. UHPLC-MS/MS Instrumental Conditions

  • UHPLC System: A system capable of delivering pressures up to 15,000 psi.

  • Analytical Column: A C18 column with a particle size of less than 2 µm (e.g., Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm) is recommended for optimal separation efficiency.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over 3 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions: These would need to be empirically determined by infusing a standard solution of this compound and its internal standard into the mass spectrometer. For example, for this compound (exact mass to be calculated), the transition could be from the protonated molecule [M+H]+ to a characteristic product ion.

Method Validation

The method must be validated according to the principles outlined in the FDA's Bioanalytical Method Validation Guidance.[3][8][9] Key validation parameters are summarized in the table below.

Validation ParameterAcceptance Criteria
Linearity Correlation coefficient (r²) ≥ 0.99
Accuracy Within ±15% of the nominal concentration (±20% at LLOQ)
Precision Coefficient of variation (CV) ≤ 15% (≤ 20% at LLOQ)
Recovery Consistent and reproducible
Matrix Effect Assessed and minimized
Stability Bench-top, freeze-thaw, and long-term stability established
Data Visualization: UHPLC-MS/MS Workflow

UHPLC_MSMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing plasma Plasma Sample + IS acidify Acidification plasma->acidify spe Solid-Phase Extraction acidify->spe elute Elution spe->elute dry_recon Evaporation & Reconstitution elute->dry_recon uhplc UHPLC Separation dry_recon->uhplc esi ESI Source uhplc->esi msms Tandem MS (MRM) esi->msms quant Quantification msms->quant

Caption: Workflow for the UHPLC-MS/MS analysis of this compound.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Confirmatory Analysis and Metabolite Profiling

Principle of the Method

This method involves the extraction of this compound from a biological matrix, followed by derivatization to increase its volatility and thermal stability. The derivatized analyte is then separated by gas chromatography and detected by a mass spectrometer, typically in selected ion monitoring (SIM) mode for enhanced sensitivity.

Experimental Protocol

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a classic and effective technique for isolating drugs from biological fluids.[12] The choice of solvent is critical for achieving good recovery.

  • Step 1: Alkalinization: To 500 µL of urine or plasma, add 50 µL of an internal standard working solution and 100 µL of 1 M sodium hydroxide to adjust the pH to >10. This ensures the piperidine nitrogen is deprotonated, making the analyte more soluble in organic solvents.

  • Step 2: Extraction: Add 2 mL of a suitable organic solvent (e.g., ethyl acetate or a mixture of chloroform and isopropanol) and vortex for 2 minutes.[11]

  • Step 3: Centrifugation: Centrifuge at 3000 x g for 10 minutes to separate the organic and aqueous layers.

  • Step 4: Transfer and Evaporation: Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Step 5: Derivatization: Reconstitute the residue in 50 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane) and heat at 70°C for 30 minutes to form the trimethylsilyl derivative.

2. GC-MS Instrumental Conditions

  • GC System: A gas chromatograph equipped with a split/splitless injector.

  • Analytical Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 20°C/min, and hold for 5 minutes.

  • Mass Spectrometer: A single quadrupole or ion trap mass spectrometer.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Detection Mode: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized analyte and internal standard.

Data Visualization: GC-MS Workflow

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample Biological Sample + IS alkalinize Alkalinization sample->alkalinize lle Liquid-Liquid Extraction alkalinize->lle evap Evaporation lle->evap deriv Derivatization evap->deriv gc GC Separation deriv->gc ei EI Source gc->ei ms Mass Spectrometry (SIM) ei->ms quant Quantification ms->quant

Caption: Workflow for the GC-MS analysis of this compound.

Trustworthiness and Self-Validating Systems

The protocols described are designed to be self-validating through the incorporation of an internal standard in every sample. The use of a stable isotope-labeled internal standard is highly recommended as it co-elutes with the analyte and experiences similar extraction efficiencies and matrix effects, thereby correcting for variations in sample processing and instrument response. The validation parameters outlined are based on regulatory guidelines and ensure that the method is accurate, precise, and reliable for its intended purpose.[3][8][13]

Conclusion

The successful quantification of this compound in biological samples is achievable through the diligent application of advanced analytical techniques such as UHPLC-MS/MS and GC-MS. The choice of method will depend on the specific requirements of the study, including the desired sensitivity, throughput, and available instrumentation. The protocols provided herein serve as a robust starting point for method development and validation. It is imperative that any method be fully validated in the specific biological matrix of interest to ensure data of the highest quality and integrity, thereby supporting informed decision-making in the drug development process.

References

  • A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant - PubMed. (n.d.). PubMed. Retrieved January 18, 2026, from [Link]

  • (PDF) Trace level quantification of 1-(3-chloropropyl)- 4-(3-chlorophenyl)piperazine HCl genotoxic impurity in trazodone using LC–MS/MS. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) methods for the therapeutic drug monitoring of cytotoxic an - Unil. (n.d.). SERVAL. Retrieved January 18, 2026, from [Link]

  • ANALYTICAL METHODS 6.1 BIOLOGICAL SAMPLES Methods for the determination of chlorpyrifos and its metabolites are shown in Tab. (n.d.). ATSDR. Retrieved January 18, 2026, from [Link]

  • Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples. (n.d.). Oriental Journal of Chemistry. Retrieved January 18, 2026, from [Link]

  • Quantitative analysis of therapeutic proteins in biological fluids: recent advancement in analytical techniques. (2023, March 6). PubMed Central. Retrieved January 18, 2026, from [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (n.d.). ResolveMass. Retrieved January 18, 2026, from [Link]

  • LC-MS Method for Studying the Pharmacokinetics and Bioequivalence of Clonidine Hydrochloride in Healthy Male Volunteers. (n.d.). PubMed Central. Retrieved January 18, 2026, from [Link]

  • Quantitative bioanalysis by LC-MS for the development of biological drugs. (n.d.). Future Science. Retrieved January 18, 2026, from [Link]

  • Quantitative determination of unbound piperaquine in human plasma by ultra-high performance liquid chromatography tandem mass spectrometry. (2022, November 1). eScholarship.org. Retrieved January 18, 2026, from [Link]

  • Preparation and analytical characterization of 1-(1-phenylcyclohexyl)piperidine (PCP) and 1-(1-phenylcyclohexyl)pyrrolidine (PCPy) analogues. (n.d.). PubMed. Retrieved January 18, 2026, from [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (n.d.). United Nations Office on Drugs and Crime. Retrieved January 18, 2026, from [Link]

  • Determination of N-benzylpiperazine in human plasma using derivatization-free liquid–liquid extraction and gas chromatography mass spectrometry. (n.d.). Royal Society of Chemistry. Retrieved January 18, 2026, from [Link]

  • Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. (n.d.). National Institutes of Health. Retrieved January 18, 2026, from [Link]

  • Quantitative Gas Chromatographic Analysis of [1-(4-Piperidinyl)-1,3-dihydro-2H-benzimidazole-2-one], the Basic Metabolite of Bezitramide (Burgodin(R)), in Human Urine. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Preparation and analytical characterization of 1-(1-phenylcyclohexyl)piperidine (PCP) and 1-(1-phenylcyclohexyl)pyrrolidine (PCPy) analogues | Request PDF. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Simultaneous determination of 10 new psychoactive piperazine derivatives in urine using ultrasound-assisted low-density solvent dispersive liquid-liquid microextraction combined with gas chromatography-tandem mass spectrometry. (2020, December 28). PubMed. Retrieved January 18, 2026, from [Link]

  • Determination of Basic Drugs Extracted from Biological Matrices by Means of Solid-Phase Extraction and Wide- Bore Capillary Gas. (n.d.). Journal of Analytical Toxicology. Retrieved January 18, 2026, from [Link]

  • Enhanced Extraction Technique of Omarigliptin from Human Plasma—Applied to Biological Samples from Healthy Human Volunteers. (2020, September 15). National Institutes of Health. Retrieved January 18, 2026, from [Link]

  • Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues. (2020, February 3). ACS Omega. Retrieved January 18, 2026, from [Link]

  • Bioanalytical Method Validation for Biomarkers Guidance. (n.d.). U.S. Department of Health and Human Services. Retrieved January 18, 2026, from [Link]

  • Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. (n.d.). National Institutes of Health. Retrieved January 18, 2026, from [Link]

  • Extraction of Acidic Drugs from Water and Plasma: Study of Recovery with Five Different Solvents. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Solid-phase micro-extraction of drugs from biological matrices. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine including analytical differentiation from its precursor drugs trazodone and nefazodone. (n.d.). PubMed. Retrieved January 18, 2026, from [Link]

  • Efficacy of Liquid-Liquid Extraction and Protein Precipitation Methods in Serum Sample Preparation for Quantification of Fexofen. (n.d.). ACTA Pharmaceutica Sciencia. Retrieved January 18, 2026, from [Link]

  • Method for measuring content of piperidine impurity in glatiramer acetate sample. (n.d.). Google Patents.
  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (n.d.). KCAS Bioanalytical Services. Retrieved January 18, 2026, from [Link]

  • Solid-Phase Extraction. (2023, August 29). Chemistry LibreTexts. Retrieved January 18, 2026, from [Link]

  • Bioanalytical Method Validation. (n.d.). U.S. Food and Drug Administration. Retrieved January 18, 2026, from [Link]

  • Validation of Bioanalytical Methods — Highlights of FDA's Guidance. (n.d.). LCGC International. Retrieved January 18, 2026, from [Link]

Sources

formulation of 3-(3-Chlorophenoxy)piperidine for animal studies

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the , designed for researchers and drug development professionals. This document provides a detailed overview of the physicochemical properties, pre-formulation considerations, and step-by-step protocols for preparing various formulations suitable for preclinical research.

Introduction

3-(3-Chlorophenoxy)piperidine is a synthetic compound belonging to the piperidine class, a scaffold prevalent in many pharmaceuticals and biologically active molecules.[1][2] The successful evaluation of such novel chemical entities (NCEs) in animal models is fundamentally dependent on the development of an appropriate formulation that ensures accurate dosing, maximizes systemic exposure, and minimizes variability.[3][4][5] This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive framework for the rational formulation of this compound for in vivo studies. We will delve into the critical physicochemical characterization, pre-formulation strategies, and detailed protocols for preparing solution, co-solvent, and suspension formulations, ensuring scientific integrity and experimental success.

Part 1: Physicochemical Characterization and Pre-formulation Analysis

The first step in any formulation development program is to understand the physicochemical properties of the active pharmaceutical ingredient (API).[3][6] These properties dictate the choice of excipients and the overall formulation strategy.

Key Physicochemical Properties

A summary of the known and predicted properties of this compound is presented below. A critical challenge in early preclinical development is often the limited amount of available API, making thorough characterization essential.[3][7]

PropertyValue / PredictionSourceImplication for Formulation
Molecular Formula C₁₁H₁₄ClNO[8]---
Molecular Weight 211.69 g/mol [8]Essential for all concentration and dosage calculations.
Predicted XLogP3 2.87[8]Indicates moderate lipophilicity and suggests low aqueous solubility.
Predicted pKa ~9.0 (Basic)(Predicted based on piperidine scaffold)The basic nature of the piperidine nitrogen allows for salt formation and pH-dependent solubility enhancement.[9]
Aqueous Solubility Predicted to be low(Based on XLogP3)Simple aqueous vehicles are likely insufficient, especially for higher doses. Solubilization techniques will be necessary.
Appearance Crystalline powder or oil(General for similar compounds)Physical form impacts handling and dissolution rate.
Stability Light sensitivity possible(Analogous to other cyclic amines)Similar to other nitrogen-containing heterocycles, light protection during preparation and storage is a prudent measure.[10]
Pre-formulation Decision Framework

Before selecting a specific formulation, a logical assessment of the study requirements and the API's properties is necessary. The goal is to select the simplest formulation that meets the study's objectives, primarily to maximize exposure for pharmacokinetic (PK) and toxicology (Tox) studies.[4][7]

G cluster_0 start Define Study Requirements (Dose, Route, Species) solubility_check Determine Target Concentration Solubility in Water/Saline start->solubility_check is_soluble Is API Soluble at Target Conc.? solubility_check->is_soluble form_aqueous Aqueous Solution (e.g., Saline, PBS) is_soluble->form_aqueous Yes form_ph pH Adjustment (Acidic Buffer) is_soluble->form_ph No (but soluble in acid) form_cosolvent Co-solvent System (e.g., PEG400, Tween 80) is_soluble->form_cosolvent No form_ph->form_cosolvent If pH fails form_suspension Suspension (e.g., Methylcellulose) form_cosolvent->form_suspension If co-solvent fails or for high doses

Caption: Formulation selection decision tree.

Part 2: Formulation Protocols for Animal Studies

The following protocols provide step-by-step methodologies for preparing formulations of this compound. All procedures should be performed in a well-ventilated area, and appropriate personal protective equipment (PPE) should be worn.[8]

Protocol 1: Aqueous Formulation via pH Adjustment

This is the preferred initial approach for basic compounds like this compound, as it avoids potentially confounding effects of complex excipients.[9]

Principle: The basic piperidine nitrogen can be protonated in an acidic environment to form a more water-soluble salt.

Materials:

  • This compound (API)

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.9% Sodium Chloride Injection, USP (Saline)

  • Sterile water for injection

  • pH meter

  • Volumetric flasks and magnetic stirrer

Procedure:

  • Weigh API: Accurately weigh the required amount of API.

  • Initial Slurry: Add about 50% of the final required volume of saline to a volumetric flask. Add the weighed API to create a slurry.

  • Acidification: While stirring, add 0.1 M HCl dropwise. Monitor the solution for clarity.

  • pH Measurement: Once the API appears dissolved, measure the pH. The target pH should be in the range of 3-5 for optimal salt formation and stability. Avoid excessively low pH, which can be harmful to animals.

  • Final Volume: Once the API is fully dissolved and the pH is stable, add saline to reach the final target volume (q.s.).

  • Filtration (Optional for IV): For intravenous administration, filter the final solution through a 0.22 µm sterile filter to ensure sterility and remove any particulates.

  • Storage: Store in a sealed, light-protected container (e.g., amber vial) at 2-8°C. Prepare fresh daily if stability is unknown.

Protocol 2: Co-solvent Formulation

When pH adjustment is insufficient or undesirable, a co-solvent system is the next logical choice.[5] This approach is common for poorly water-soluble NCEs.[4]

Principle: Co-solvents like polyethylene glycol (PEG) and surfactants like Polysorbate 80 (Tween® 80) can dissolve lipophilic compounds that are insoluble in water.

Recommended Vehicle: A common and generally well-tolerated vehicle for oral (PO) or intraperitoneal (IP) administration is 10/10/80 (v/v/v) DMSO / Tween® 80 / Saline .

Materials:

  • This compound (API)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Polysorbate 80 (Tween® 80)

  • 0.9% Saline

  • Glass vials and magnetic stirrer

G cluster_0 weigh_api 1. Weigh API add_dmso 2. Add DMSO (e.g., 10% of final vol) weigh_api->add_dmso vortex_dissolve 3. Vortex/Stir to Dissolve add_dmso->vortex_dissolve add_tween 4. Add Tween® 80 (e.g., 10% of final vol) vortex_dissolve->add_tween add_saline 5. Add Saline Slowly (e.g., 80% of final vol) add_tween->add_saline final_mix 6. Final Vortex/Stir add_saline->final_mix

Caption: Workflow for preparing a co-solvent formulation.

Procedure:

  • Weigh API: Accurately weigh the required amount of API into a glass vial.

  • Add DMSO: Add the required volume of DMSO (e.g., for a 1 mL final volume, add 100 µL).

  • Dissolve: Vortex or stir the mixture until the API is completely dissolved. Gentle warming in a water bath (<40°C) may be used if necessary.

  • Add Surfactant: Add the required volume of Tween® 80 (e.g., 100 µL). Mix thoroughly. The Tween® 80 helps to prevent precipitation when the aqueous component is added.

  • Add Aqueous Phase: Slowly add the saline (e.g., 800 µL) to the organic mixture while vortexing. The slow addition is critical to prevent the API from "crashing out" of the solution.

  • Final Inspection: The final formulation should be a clear, homogenous solution. If any cloudiness or precipitate is observed, the formulation has failed, and a different vehicle or lower concentration should be tried.

Protocol 3: Suspension Formulation

For high-dose toxicology studies or when solubility cannot be achieved, a suspension is a viable option, typically for oral administration.[5]

Principle: The API is suspended as fine particles in an aqueous vehicle containing a suspending agent to ensure uniformity of dosing.

Recommended Vehicle: 0.5% (w/v) Methylcellulose with 0.1% (v/v) Tween® 80 in sterile water.

Materials:

  • This compound (API)

  • Methylcellulose (MC, e.g., 400 cP)

  • Polysorbate 80 (Tween® 80)

  • Sterile water

  • Mortar and pestle

  • Homogenizer (optional, but recommended)

Procedure:

  • Prepare Vehicle:

    • Heat about half the required volume of sterile water to ~60-70°C.

    • Slowly sprinkle the methylcellulose powder onto the hot water while stirring vigorously to disperse.

    • Add the remaining volume as cold water (or ice) and continue to stir until a clear, viscous solution forms.

    • Add the Tween® 80 and mix until uniform. Let the vehicle cool to room temperature.

  • Weigh API: Accurately weigh the API.

  • Create Paste: Place the API in a mortar. Add a small amount of the vehicle and triturate with the pestle to form a smooth, uniform paste. This "wetting" step is crucial to prevent particle clumping.

  • Dilute Suspension: Gradually add the remaining vehicle to the paste while continuing to mix.

  • Homogenize (Optional): For improved uniformity and stability, process the suspension with a homogenizer.

  • Storage and Use: Store in a sealed container at 2-8°C. Crucially, the suspension must be stirred continuously or vortexed vigorously before and during dose administration to ensure dose uniformity.

Part 3: Safety and Handling

While specific toxicity data for this compound is not widely available, general precautions for piperidine-containing compounds should be observed. Some piperidine alkaloids found in nature are known teratogens in livestock.[11] Therefore, appropriate handling procedures are essential.

  • Handling: Always handle the pure API and concentrated solutions in a chemical fume hood.[8]

  • Excipient Safety: The choice of excipients must be carefully considered for the specific animal model and route of administration.[3] For example, propylene glycol can cause hemolysis and myotoxicity, making it less ideal for injection than PEGs.[12] A comprehensive list of excipients used in approved oral and injectable formulations can provide guidance.[13][14]

  • Animal Welfare: Administration volumes should be kept to a minimum to avoid undue stress on the animals. The final formulation should be as close to isotonic and physiological pH as possible, especially for injectable routes.[12]

Conclusion

The successful in vivo evaluation of this compound hinges on the rational design of a suitable formulation. This guide provides a structured approach, beginning with an understanding of the compound's physicochemical properties and culminating in detailed, practical protocols. By starting with the simplest possible vehicle (pH-adjusted saline) and progressing to more complex systems like co-solvents or suspensions only when necessary, researchers can generate reliable and reproducible data. The principles and methodologies outlined herein offer a robust framework for advancing novel piperidine-based compounds through the preclinical pipeline.

References

  • Muttil, P., & Singh, Y. (2011). Preclinical Formulations: Insight, Strategies, and Practical Considerations. AAPS PharmSciTech, 12(3), 852–863. Available at: [Link]

  • Altasciences. (n.d.). CONSIDERATIONS TO ACHIEVE OPTIMAL PRECLINICAL FORMULATION AND DRUG PRODUCT MANUFACTURE. Available at: [Link]

  • Quay Pharma. (2020). Designing formulations for preclinical and early stage clinical studies. Available at: [Link]

  • Wu, Y., & Zhang, T. (2024). Formulation Development Strategy: Preclinical PK, PD, and TK Considerations. Pharmaceutics, 16(6), 779. Available at: [Link]

  • SGS. (n.d.). Preclinical Formulation Development. Available at: [Link]

  • European Patent Office. (n.d.). Piperidine compounds and their preparation and use. Available at: [Link]

  • Krasavin, M., & Zahanich, I. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6561. Available at: [Link]

  • DTIC. (n.d.). Piperidine Synthesis. Available at: [Link]

  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research, 21(2), 201–230. Available at: [Link]

  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. PubMed. Available at: [Link]

  • PubMed. (2012). Synthesis and evaluation of a series of piperidine-2,6-dione-piperazine (piperidine) derivatives as multireceptor atypical antipsychotics. Available at: [Link]

  • Oakwood Chemical. (n.d.). 4-(3-Chlorophenoxy)piperidine, HCl, min 96%, 5 grams. Available at: [Link]

  • ResearchGate. (2004). Solubilizing Excipients in Oral and Injectable Formulations | Request PDF. Available at: [Link]

  • NIH. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Available at: [Link]

  • PubMed. (2001). Identification of the first trans-(3R,4R)- dimethyl-4-(3-hydroxyphenyl)piperidine derivative to possess highly potent and selective opioid kappa receptor antagonist activity. Available at: [Link]

  • ResearchGate. (2019). (PDF) Synthesis, characterization and antimicrobial activity of piperidine derivatives. Available at: [Link]

  • Zhang, Y., & Shevlin, T. (2016). Excipients and Their Role in Approved Injectable Products: Current Usage and Future Directions. AAPS PharmSciTech, 17(3), 542–551. Available at: [Link]

  • PubChemLite. (n.d.). 4-(3-chlorophenoxy)piperidine (C11H14ClNO). Available at: [Link]

  • PubChemLite. (n.d.). 3-(2-chlorophenoxy)piperidine hydrochloride (C11H14ClNO). Available at: [Link]

  • Green, B. T., et al. (2012). Piperidine alkaloids: human and food animal teratogens. Food and Chemical Toxicology, 50(6), 2049–2055. Available at: [Link]

  • PubMed. (1990). 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity. Available at: [Link]

  • PubMed Central. (2014). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. Available at: [Link]

  • PubMed Central. (2007). 3-(4-Chloro-2-Morpholin-4-yl-Thiazol-5-yl)-8-(1-Ethylpropyl)-2,6-Dimethyl-Imidazo[1,2-b]Pyridazine: A Novel Brain-Penetrant, Orally Available Corticotropin-Releasing Factor Receptor 1 Antagonist with Efficacy in Animal Models of. Available at: [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents and Polarity. Available at: [Link]

  • Dentinger, P. J., et al. (2003). Stability of nifedipine in an extemporaneously compounded oral solution. American Journal of Health-System Pharmacy, 60(10), 1019–1022. Available at: [Link]

Sources

Troubleshooting & Optimization

troubleshooting common issues in 3-(3-Chlorophenoxy)piperidine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(3-Chlorophenoxy)piperidine. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions. Our goal is to equip you with the necessary insights to navigate the common challenges encountered during this synthetic process, ensuring both efficiency and a high degree of purity in your final product.

Frequently Asked Questions (FAQs) & Troubleshooting

I. Low Reaction Yield

Question: My synthesis of this compound is resulting in a consistently low yield. What are the primary factors that could be contributing to this?

Answer: A low yield in this synthesis, which often proceeds via a nucleophilic substitution reaction (such as the Williamson ether synthesis or a Buchwald-Hartwig amination pathway), can be attributed to several critical factors. Let's break down the common culprits:

  • Incomplete Deprotonation: The initial step in a Williamson ether-type synthesis involves the deprotonation of the piperidine nitrogen or the hydroxyl group of 3-hydroxypiperidine. If the base used is not strong enough to completely deprotonate the starting material, the concentration of the active nucleophile will be low, leading to a sluggish and incomplete reaction. For alcohols, a base with a conjugate acid pKa significantly higher than that of the alcohol (typically 16-18) is required for complete deprotonation.[1]

  • Competing Elimination Reactions: If your synthesis involves an alkyl halide, the choice of substrate is crucial. Primary alkyl halides are ideal for S(_N)2 reactions. Secondary and tertiary alkyl halides are more prone to undergoing elimination reactions (E2), especially in the presence of a strong base, which leads to the formation of alkenes instead of the desired ether product.[2][3]

  • Side Reactions of the Aryl Halide: In palladium-catalyzed cross-coupling reactions, a common side reaction is the hydrodehalogenation of the aryl halide, where it is converted back to the corresponding arene. This can be influenced by the choice of ligand, base, and the presence of water.[4]

  • Steric Hindrance: Significant steric bulk around the reaction center on either the piperidine derivative or the chlorophenoxy precursor can hinder the approach of the nucleophile, slowing down the reaction rate and reducing the overall yield.[2]

  • Moisture and Air Sensitivity: Many organometallic catalysts and strong bases used in these syntheses are sensitive to moisture and air. Inadequate drying of solvents and glassware, or failure to maintain an inert atmosphere (e.g., nitrogen or argon), can deactivate the catalyst and reagents, leading to a stalled or low-yielding reaction.[2]

II. Impurity Profile and Purification Challenges

Question: I'm observing significant impurities in my crude product. What are the likely side products, and what are the best strategies for purification?

Answer: The formation of impurities is a common challenge. Understanding their origin is key to effective purification.

Common Impurities and Their Origins:

ImpurityLikely Origin
Unreacted Starting Materials Incomplete reaction due to factors mentioned in the low yield section.
Di-arylated Piperidine In cases of N-arylation, a second molecule of the aryl halide can react.
Hydrodehalogenated Byproduct (3-chlorophenol) A common side reaction in palladium-catalyzed couplings.[4]
Elimination Products (Alkenes) If using alkyl halides that are not primary.[3]
Triphenylphosphine Oxide If using a Mitsunobu-type reaction, this is a common byproduct that can be challenging to remove.[5]

Purification Strategies:

  • Acid-Base Extraction: this compound is a basic compound. You can selectively extract it into an acidic aqueous solution, leaving non-basic organic impurities in the organic layer. Subsequently, basifying the aqueous layer and re-extracting with an organic solvent will recover your purified product.

  • Column Chromatography: This is a highly effective method for separating the desired product from closely related impurities. The choice of stationary phase (silica gel or alumina) and eluent system is critical. For basic compounds like piperidines, it's often beneficial to add a small amount of a base like triethylamine or ammonium hydroxide to the eluent to prevent streaking on the column.[6]

  • Crystallization/Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent system can be a powerful technique for achieving high purity.

  • Salt Formation: The product can be converted to a hydrochloride salt, which is often a crystalline solid that is easier to purify by recrystallization.[7]

III. Reaction Stalling or Failure to Initiate

Question: My reaction to synthesize this compound fails to start or stalls after a certain period. What troubleshooting steps should I take?

Answer: A stalled reaction is often indicative of a fundamental issue with the reaction setup or the reagents themselves. Here is a logical workflow to diagnose the problem:

G start Reaction Stalled check_reagents Verify Reagent Quality and Purity start->check_reagents check_conditions Review Reaction Conditions (Temp, Time) start->check_conditions check_atmosphere Ensure Inert Atmosphere (N2/Ar) start->check_atmosphere check_catalyst Check Catalyst Activity (if applicable) start->check_catalyst troubleshoot_reagents Use fresh/purified reagents check_reagents->troubleshoot_reagents Impurities or degradation suspected troubleshoot_conditions Optimize temperature and reaction time check_conditions->troubleshoot_conditions Suboptimal parameters troubleshoot_atmosphere Improve inert gas purging check_atmosphere->troubleshoot_atmosphere Moisture/Oxygen contamination troubleshoot_catalyst Use fresh catalyst/ligand check_catalyst->troubleshoot_catalyst Catalyst deactivation

Caption: Troubleshooting workflow for a stalled reaction.

Detailed Troubleshooting Steps:

  • Reagent Integrity:

    • Starting Materials: Verify the purity of your 3-hydroxypiperidine (or other piperidine derivative) and 3-chlorophenol (or aryl halide) using techniques like NMR or GC-MS. Impurities can interfere with the reaction.

    • Base: Strong bases like sodium hydride can be particularly sensitive to moisture. Ensure you are using a fresh, properly stored batch.

    • Solvent: Use anhydrous solvents, as water can quench strong bases and deactivate catalysts.[2]

  • Reaction Conditions:

    • Temperature: Some reactions require heating to overcome the activation energy. Ensure your reaction is being maintained at the appropriate temperature. Conversely, some reactions are exothermic and may require cooling to prevent side reactions.

    • Stirring: In heterogeneous mixtures (e.g., with a solid base like potassium carbonate), efficient stirring is crucial for good contact between reagents.

  • Inert Atmosphere:

    • If your reaction uses air- or moisture-sensitive reagents (e.g., organometallic catalysts, strong bases), ensure your glassware is thoroughly dried and the reaction is conducted under a positive pressure of an inert gas like nitrogen or argon.

  • Catalyst Activity (for catalyzed reactions):

    • Catalyst Deactivation: Palladium catalysts can be sensitive to air and impurities. Ensure you are using a fresh and active catalyst.

    • Ligand Choice: The choice of ligand in a cross-coupling reaction is critical and can significantly impact the reaction outcome.[4] Experimenting with different ligands may be necessary.

Experimental Protocols

Protocol 1: General Procedure for Williamson Ether Synthesis

This protocol is a generalized procedure and may require optimization for specific substrates.

  • To a solution of 3-hydroxypiperidine (1 equivalent) in a dry, aprotic solvent such as THF or DMF, add a strong base like sodium hydride (1.1 equivalents) portion-wise at 0 °C under an inert atmosphere.

  • Allow the mixture to stir at room temperature for 30 minutes to ensure complete deprotonation.

  • Add a solution of the aryl halide (e.g., 1-chloro-3-iodobenzene, 1 equivalent) in the same solvent.

  • Heat the reaction mixture to a temperature appropriate for the specific substrates (typically between 60-120 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench carefully with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Purification via Acid-Base Extraction

G start Crude Product in Organic Solvent add_acid Extract with aq. HCl start->add_acid separate_layers1 Separate Layers add_acid->separate_layers1 organic_layer1 Organic Layer (Non-basic impurities) separate_layers1->organic_layer1 aqueous_layer1 Aqueous Layer (Product as HCl salt) separate_layers1->aqueous_layer1 add_base Basify with aq. NaOH aqueous_layer1->add_base extract_organic Extract with Organic Solvent add_base->extract_organic separate_layers2 Separate Layers extract_organic->separate_layers2 aqueous_layer2 Aqueous Layer (Salts) separate_layers2->aqueous_layer2 organic_layer2 Organic Layer (Purified Product) separate_layers2->organic_layer2 dry_concentrate Dry and Concentrate organic_layer2->dry_concentrate final_product Purified this compound dry_concentrate->final_product

Caption: Workflow for purification by acid-base extraction.

  • Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate or dichloromethane.

  • Transfer the solution to a separatory funnel and extract with 1M hydrochloric acid. The basic product will move into the aqueous layer as its hydrochloride salt.

  • Separate the aqueous layer and wash the organic layer once more with 1M HCl.

  • Combine the aqueous layers and cool in an ice bath.

  • Slowly add a base, such as 2M sodium hydroxide, until the solution is basic (pH > 10), which will precipitate the free base of the product.

  • Extract the aqueous layer multiple times with an organic solvent.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the purified product.

References

  • PrepChem. Synthesis of 4-(3-chlorophenoxy)piperidine. [Link]

  • Organic Chemistry Tutor. Williamson Ether Synthesis. [Link]

  • PubMed Central. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • askIITians. Illustrate with examples the limitations of Williamson's synthesis fo. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • DTIC. Piperidine Synthesis. [Link]

  • Royal Society of Chemistry. Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. [Link]

  • Google Patents.
  • StudySmarter. Williamson Ether Synthesis Practice Problems. [Link]

  • ResearchGate. NHC Ligand Enabled C(sp3)-H Arylation of Piperidine and Tetrahydropyran Derivatives | Request PDF. [Link]

  • Chemistry Steps. Williamson Ether Synthesis. [Link]

  • PubMed Central. New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity. [Link]

  • Open Research@CSIR-NIScPR. Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. [Link]

  • ResearchGate. Approaches to α-functionalization of piperidines by C H... [Link]

  • ACS Publications. Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. [Link]

  • Reddit. Purification of THP protected compound : r/Chempros. [Link]

Sources

Technical Support Center: Optimizing N-Arylation of 3-Hydroxypiperidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the N-arylation of 3-hydroxypiperidine. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this important transformation. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles and field-tested insights to help you troubleshoot and optimize your reactions effectively. The N-arylation of 3-hydroxypiperidine, a key secondary amine, is a cornerstone reaction for synthesizing scaffolds prevalent in pharmaceuticals. However, the presence of a secondary hydroxyl group introduces unique challenges, primarily the potential for competing O-arylation. This guide will address these specific issues in a direct question-and-answer format.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Question 1: My reaction shows low or no conversion to the desired N-arylated product. What are the likely causes and how can I fix it?

Answer: Low or no product yield is the most common issue in Buchwald-Hartwig amination and can stem from several factors related to catalyst activity, reagent quality, or reaction conditions.

  • Cause 1: Inactive Catalyst System. The active catalyst for this reaction is a Pd(0) species. If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it may not be reducing efficiently to the active Pd(0) form.[1] Modern palladium precatalysts (e.g., G3 or G4 palladacycles) are often more effective as they generate the active LPd(0) catalyst more cleanly and reliably.[1]

    • Solution:

      • Switch to a modern Pd(II) or Pd(0) precatalyst like a G3 or G4 palladacycle.

      • Ensure your reaction is performed under a strictly inert atmosphere (argon or nitrogen). Oxygen can oxidize and deactivate the Pd(0) catalyst.

      • Use anhydrous and degassed solvents, as water can interfere with catalyst activity.[1]

  • Cause 2: Inappropriate Ligand Choice. The ligand is critical for stabilizing the palladium center and facilitating the catalytic cycle. For a secondary amine like 3-hydroxypiperidine, a bulky, electron-rich biarylphosphine ligand is typically required.

    • Solution:

      • For N-arylation of secondary amines, ligands such as RuPhos or XPhos are excellent starting points.[1][2]

      • If you are using less reactive aryl chlorides, a more electron-rich and bulky ligand may be necessary to promote the oxidative addition step.[1]

      • Consult a ligand selection guide based on your specific aryl halide and amine substrates.

  • Cause 3: Incorrect Base Selection. The base's primary role is to deprotonate the amine, but an unsuitable base can stall the reaction.

    • Solution:

      • Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), or lithium bis(trimethylsilyl)amide (LHMDS) are standard choices.[1][3]

      • If your substrate has base-sensitive functional groups, you may need to use a weaker base like Cs₂CO₃ or K₃PO₄, but this will likely require higher reaction temperatures to achieve a reasonable rate.[1]

Troubleshooting Workflow: Low Yield

Below is a systematic workflow to diagnose and resolve low-yield issues.

low_yield_troubleshooting start Low or No Yield cat_check Catalyst System Check start->cat_check Start Here reagent_check Reagent Quality cat_check->reagent_check Catalyst OK sub_cat1 Inactive Catalyst? Switch to Pd(0) or G3/G4 Precatalyst. [1] cat_check->sub_cat1 sub_cat2 Inappropriate Ligand? Use bulky biarylphosphine (e.g., RuPhos, XPhos). [1] cat_check->sub_cat2 condition_check Reaction Conditions reagent_check->condition_check Reagents OK sub_reagent1 Wet/Oxidized Reagents? Use anhydrous, degassed solvent. Ensure inert atmosphere. reagent_check->sub_reagent1 sub_reagent2 Incorrect Base? Use strong, non-nucleophilic base (e.g., NaOtBu). [3] reagent_check->sub_reagent2 sub_cond1 Temperature Too Low? Increase temperature (typically 80-110 °C). [4] condition_check->sub_cond1 end_node Optimized Reaction condition_check->end_node Conditions OK

Caption: A decision-tree workflow for troubleshooting low-yield N-arylation reactions.

Question 2: I'm observing significant side product formation, particularly O-arylation of the hydroxyl group. How can I improve selectivity for N-arylation?

Answer: This is the central challenge when using 3-hydroxypiperidine. The alkoxide formed by deprotonation of the hydroxyl group can compete with the amine as a nucleophile, leading to the formation of an aryl ether byproduct. Selectivity is a delicate balance of steric and electronic factors.

  • Cause 1: O-Arylation Competition. The hydroxyl group can be deprotonated by the strong base, leading to a competing Ullmann-type O-arylation reaction.[4][5]

    • Solution:

      • Leverage Steric Hindrance: The nitrogen on the piperidine ring is generally more sterically accessible than the oxygen. Using a very bulky ligand (like tBuXPhos or BrettPhos) can create a sterically demanding catalytic pocket that favors reaction at the less-hindered nitrogen atom.

      • Base Selection: While a strong base is needed, its nature matters. A highly hindered base like LHMDS might preferentially deprotonate the more accessible amine over the more sterically shielded alcohol.

      • Temperature Control: O-arylation reactions often have a different activation energy than N-arylations. Running the reaction at the lowest possible temperature that still allows for N-arylation may disfavor the O-arylation pathway. Start around 80 °C and adjust as needed.

      • Protecting Group Strategy: While it adds steps, protecting the hydroxyl group (e.g., as a silyl ether like TBS) is the most robust way to guarantee N-selectivity. The protecting group can be removed post-coupling.

  • Cause 2: Hydrodehalogenation. This side reaction reduces your aryl halide to the corresponding arene, consuming starting material.

    • Solution: This is often caused by moisture or other protic impurities. Ensure all reagents and solvents are scrupulously dry.[1] Using a slightly lower reaction temperature can sometimes mitigate this issue.

Part 2: Frequently Asked Questions (FAQs)

Question 1: How do I select the best palladium catalyst and ligand combination for my specific aryl halide?

Answer: The optimal choice depends primarily on the nature of the aryl halide (iodide, bromide, chloride).

Aryl HalideReactivityRecommended Ligand ClassExample LigandsKey Considerations
Aryl Iodide HighBulky BiarylphosphinesXPhos, RuPhosMost reactive; reactions are often faster. Iodide byproduct can sometimes inhibit the catalyst.[6]
Aryl Bromide ModerateBulky BiarylphosphinesXPhos, RuPhos, BrettPhosThe "workhorse" for Buchwald-Hartwig; generally provides a good balance of reactivity and cost.[1]
Aryl Chloride LowHighly Bulky & Electron-RichBrettPhos, tBuBrettPhosRequires a more active catalytic system to cleave the strong C-Cl bond. Higher temperatures may be needed.[1]

For the catalyst itself, using a precatalyst like XPhos Pd G3 is highly recommended. These are air-stable, easy to handle, and provide reliable formation of the active Pd(0) species in solution.[1]

Question 2: What is the mechanistic role of the base and why are strong, non-nucleophilic bases preferred?

Answer: The base is critical for the transmetalation step of the catalytic cycle. After the palladium catalyst undergoes oxidative addition into the aryl halide bond, the amine coordinates to the palladium center. The base then deprotonates the coordinated amine, forming the palladium-amido complex. This complex is necessary for the final reductive elimination step that forms the C-N bond and regenerates the Pd(0) catalyst.[3]

Strong, non-nucleophilic bases like NaOtBu are preferred because:

  • Sufficient Basicity: They are strong enough to deprotonate the coordinated secondary amine.

  • Low Nucleophilicity: They do not compete with the amine as a nucleophile and attack the palladium center or the aryl halide.

Simplified Buchwald-Hartwig Catalytic Cycle

catalytic_cycle pd0 L-Pd(0) pd2_complex L-Pd(II)(Ar)(X) pd0->pd2_complex Oxidative Addition (+ Ar-X) amido_complex L-Pd(II)(Ar)(NR'R'') pd2_complex->amido_complex Amine Coordination & Deprotonation (+ HNR'R'', Base) amido_complex->pd0 Reductive Elimination product Ar-NR'R'' amido_complex->product

Caption: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.

Question 3: Which solvent should I use and how important is its purity?

Answer: The choice of solvent is crucial for ensuring all components remain in solution at the reaction temperature.

  • Recommended Solvents: Aprotic, non-polar to moderately polar solvents are best. Toluene and 1,4-dioxane are the most common and effective choices.[7] Tetrahydrofuran (THF) can also be used, but its lower boiling point limits the achievable reaction temperature.

  • Solvents to Avoid: Chlorinated solvents, acetonitrile, and pyridine have been reported to inhibit the reaction by coordinating to the palladium catalyst and should be avoided.[7]

  • Purity is Paramount: The solvent MUST be anhydrous and degassed . Water can lead to hydrodehalogenation of the aryl halide and hydrolysis of the phosphine ligand. Oxygen can irreversibly oxidize the active Pd(0) catalyst to inactive Pd(II) species. Using a solvent from a freshly opened bottle or purifying it through a solvent system is highly recommended.[1]

Part 3: General Experimental Protocol

This protocol provides a reliable starting point for a small-scale (e.g., 1.0 mmol) N-arylation of 3-hydroxypiperidine. Optimization may be required for specific substrates.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • 3-Hydroxypiperidine (1.2 mmol, 1.2 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)[1]

  • Base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv)[1]

  • Anhydrous, degassed toluene (5 mL)

  • Oven-dried reaction vial with a magnetic stir bar and a PTFE-lined cap

Procedure:

  • Reaction Setup (Inert Atmosphere): In a glovebox or under a positive pressure of argon/nitrogen, add the aryl halide (if solid), palladium precatalyst, and sodium tert-butoxide to the oven-dried reaction vial.

  • Seal and Purge: Seal the vial with the cap. If not in a glovebox, evacuate the vial and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add the anhydrous, degassed toluene via syringe.

  • Amine Addition: Add the 3-hydroxypiperidine via syringe. If your aryl halide is a liquid, it can be added at this step as well.

  • Reaction: Place the vial in a preheated heating block or oil bath set to the desired temperature (e.g., 100 °C). Stir the reaction vigorously for the specified time (typically 12-24 hours).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS to determine when the limiting reagent has been consumed.

  • Work-up:

    • Cool the reaction to room temperature.

    • Dilute the mixture with an organic solvent like ethyl acetate (20 mL).

    • Filter the mixture through a short pad of Celite to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate.[2]

    • Wash the combined organic filtrate with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the pure N-arylated 3-hydroxypiperidine product.

References

  • BenchChem. (2025).
  • Dean, A., Cope, C., et al. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. University of Nottingham.
  • Norrby, P.-O., et al. (2014). The Role of the Base in Buchwald-Hartwig Amination. The Journal of Organic Chemistry, 79(24).
  • BenchChem. (2025). Application Notes and Protocols for N-arylation Reactions of ortho-methyl 4-Anilino-1-Boc-piperidine.
  • ACS GCI Pharmaceutical Roundtable. (n.d.).
  • Chemistry LibreTexts. (2023).
  • Parmeggiani, F., & Turner, N. J. (2020). One‐Pot Synthesis of Chiral N‐Arylamines by Combining Biocatalytic Aminations with Buchwald–Hartwig N‐Arylation.
  • Google Patents. (n.d.). Synthetic method of (S)-N-Boc-3-hydroxypiperidine.
  • Google Patents. (n.d.).
  • WuXi AppTec. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
  • Kashani, S. K., Jessiman, J. E., et al. (2019).
  • Williams, T. J., & Smith, C. J. (2022).
  • WuXi AppTec. (2025). Condition Optimization for Buchwald-Hartwig Reactions. YouTube.
  • Quick Company. (n.d.).
  • BenchChem. (2025).
  • BenchChem. (2025).
  • Chemistry LibreTexts. (2024). Reactions of Alcohols.
  • Organic Chemistry Portal. (n.d.).
  • Britannica. (2026). Alcohol - Reactions, Chemistry, Uses.

Sources

Technical Support Center: Synthesis of 3-(3-Chlorophenoxy)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(3-Chlorophenoxy)piperidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and optimized protocols to improve the yield and purity of this important synthetic intermediate.

Introduction

This compound is a key building block in the development of various pharmacologically active agents. Its synthesis, while conceptually straightforward, can present challenges in achieving high yield and purity. This guide provides a comprehensive resource to navigate these challenges, drawing upon established chemical principles and field-proven insights. We will explore the two primary synthetic routes, Williamson ether synthesis and Buchwald-Hartwig amination, offering detailed protocols and troubleshooting for each.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The two most common and effective methods for synthesizing this compound are the Williamson ether synthesis and the Buchwald-Hartwig amination. The Williamson ether synthesis is a classical SN2 reaction involving an alkoxide and an alkyl halide.[1][2] The Buchwald-Hartwig amination is a more modern, palladium-catalyzed cross-coupling reaction between an aryl halide and an amine.[3]

Q2: What are the critical starting materials for these syntheses?

A2: For the Williamson ether synthesis, you will need 3-hydroxypiperidine (often N-protected) and a suitable 3-chlorophenyl electrophile, or 3-chlorophenol and a suitable 3-piperidinyl electrophile. For the Buchwald-Hartwig amination, the typical starting materials are 3-chlorophenol and 3-halopiperidine (or vice-versa), or more commonly, coupling piperidine with 1-bromo-3-chlorobenzene.

Q3: Why is N-protection of the piperidine nitrogen often necessary?

A3: The secondary amine of the piperidine ring is nucleophilic and can participate in side reactions. During Williamson ether synthesis, it can compete with the hydroxyl group in attacking the electrophile. In the Buchwald-Hartwig amination, it can undergo N-arylation. Therefore, protecting the nitrogen, often with a Boc (tert-butoxycarbonyl) group, is a common strategy to ensure the desired C-O or C-N bond formation occurs selectively.[4]

Q4: What are the most common impurities I should expect?

A4: Impurities will depend on the synthetic route. In Williamson ether synthesis, common side products arise from elimination reactions (forming alkenes), especially with secondary alkyl halides, and C-alkylation of the phenoxide.[5] In Buchwald-Hartwig amination, potential impurities include hydrodehalogenation of the aryl halide, biaryl formation from homocoupling, and products from catalyst decomposition.[6] Unreacted starting materials are also a common source of impurity in both methods.

Q5: What analytical techniques are recommended for purity assessment?

A5: A combination of techniques is recommended for a thorough purity analysis. High-Performance Liquid Chromatography (HPLC) is excellent for quantifying the purity and identifying impurities. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for volatile compounds and to identify impurities by their mass-to-charge ratio. Thin-Layer Chromatography (TLC) is a quick and effective tool for monitoring reaction progress and for initial purity assessment.

Synthetic Routes and Optimization

Route 1: Williamson Ether Synthesis

This classical approach involves the reaction of a deprotonated alcohol (alkoxide) with an alkyl halide in an SN2 reaction.[1] For the synthesis of this compound, this can be approached in two ways: reacting the sodium salt of 3-chlorophenol with an N-protected 3-halopiperidine, or reacting the sodium salt of N-protected 3-hydroxypiperidine with 1,3-dichlorobenzene. The former is generally preferred as aryl halides are less reactive in SN2 reactions.

Diagram 1: Williamson Ether Synthesis Workflow

Williamson Ether Synthesis Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product N-Boc-3-hydroxypiperidine N-Boc-3-hydroxypiperidine Deprotonation Deprotonation (Formation of Alkoxide) N-Boc-3-hydroxypiperidine->Deprotonation 3-Chlorophenol 3-Chlorophenol SN2_Attack SN2 Attack 3-Chlorophenol->SN2_Attack Base Base Base->Deprotonation Solvent Solvent Solvent->SN2_Attack Deprotonation->SN2_Attack N-Boc-3-(3-Chlorophenoxy)piperidine N-Boc-3-(3-Chlorophenoxy)piperidine SN2_Attack->N-Boc-3-(3-Chlorophenoxy)piperidine Quenching Quenching Extraction Extraction Quenching->Extraction Chromatography Chromatography Extraction->Chromatography Deprotection Deprotection Chromatography->Deprotection N-Boc-3-(3-Chlorophenoxy)piperidine->Quenching Final_Product This compound Deprotection->Final_Product

Caption: Workflow for Williamson Ether Synthesis.

Optimized Protocol for Williamson Ether Synthesis:

  • Preparation of the Alkoxide: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve N-Boc-3-hydroxypiperidine (1.0 eq.) in a suitable polar aprotic solvent such as DMF or DMSO.[7] Cool the solution to 0 °C in an ice bath. Add a strong base, such as sodium hydride (NaH, 1.1 eq., 60% dispersion in mineral oil), portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen evolution ceases.

  • SN2 Reaction: To the freshly prepared alkoxide solution, add 1-bromo-3-chlorobenzene (1.2 eq.). Heat the reaction mixture to 80-100 °C and monitor the progress by TLC. The reaction time can vary from a few hours to overnight.[1]

  • Workup: After completion, cool the reaction to room temperature and carefully quench by the slow addition of water. Extract the aqueous layer with a suitable organic solvent like ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.[8][9]

  • Deprotection: Dissolve the purified N-Boc-3-(3-chlorophenoxy)piperidine in dichloromethane (DCM) and add an excess of trifluoroacetic acid (TFA). Stir at room temperature until the deprotection is complete (monitored by TLC). Remove the solvent and excess TFA in vacuo. Dissolve the residue in water, basify with a saturated solution of sodium bicarbonate, and extract the product with DCM. Dry the organic layer and concentrate to yield the final product.

Route 2: Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction is a powerful method for forming C-N bonds and can be adapted to form C-O bonds for ether synthesis.[3] For this compound, this would typically involve coupling 3-hydroxypiperidine with 1-bromo-3-chlorobenzene.

Diagram 2: Buchwald-Hartwig Catalytic Cycle

Buchwald-Hartwig Catalytic Cycle Pd(0)L2 Pd(0)L2 Ox_Add Oxidative Addition Pd(0)L2->Ox_Add Pd(II)_Complex L2Pd(II)(Ar)X Ox_Add->Pd(II)_Complex Ligand_Ex Ligand Exchange Pd(II)_Complex->Ligand_Ex Amine_Complex [L2Pd(II)(Ar)(Nuc)]+X- Ligand_Ex->Amine_Complex Deprotonation Deprotonation Amine_Complex->Deprotonation Amido_Complex L2Pd(II)(Ar)(Nuc-H) Deprotonation->Amido_Complex Red_Elim Reductive Elimination Amido_Complex->Red_Elim Red_Elim->Pd(0)L2 Product Ar-Nuc Red_Elim->Product ArX Ar-X ArX->Ox_Add NucH Nuc-H NucH->Ligand_Ex Base Base Base->Deprotonation

Caption: Generalized Buchwald-Hartwig catalytic cycle.

Optimized Protocol for Buchwald-Hartwig Amination:

  • Reaction Setup: In a glovebox or under an inert atmosphere, add the aryl halide (e.g., 1-bromo-3-chlorobenzene, 1.0 eq.), the amine (e.g., piperidine, 1.2 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos or RuPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide, 1.4 eq.) to a reaction vessel.[6]

  • Solvent Addition and Reaction: Add a dry, deoxygenated solvent such as toluene or dioxane. Seal the vessel and heat the reaction to 80-110 °C. Monitor the reaction progress by TLC or GC-MS.

  • Workup: After completion, cool the reaction to room temperature, dilute with a solvent like ethyl acetate, and filter through a pad of celite to remove the palladium catalyst. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Troubleshooting Guide

Observed Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation Williamson Ether Synthesis: - Incomplete deprotonation of the alcohol.- Sterically hindered alkyl halide.- Low reaction temperature or insufficient reaction time.[10]Buchwald-Hartwig Amination: - Inactive catalyst (oxidized Pd(0)).- Inappropriate base or ligand.[6]- Unsuitable solvent.Williamson Ether Synthesis: - Use a stronger base (e.g., NaH) and ensure anhydrous conditions.- If synthesizing an unsymmetrical ether, choose the route with the less sterically hindered alkyl halide.[5]- Increase the reaction temperature and/or extend the reaction time.Buchwald-Hartwig Amination: - Use an air-stable precatalyst and ensure all reagents and solvents are deoxygenated.- Screen different bases (e.g., NaOtBu, LHMDS) and ligands (e.g., XPhos, RuPhos).[11]- Use a non-coordinating solvent like toluene or dioxane.
Significant Side Product Formation Williamson Ether Synthesis: - E2 elimination leading to alkene formation, especially with secondary halides.[5]- C-alkylation of the phenoxide.Buchwald-Hartwig Amination: - Hydrodehalogenation of the aryl halide.- Homocoupling of the aryl halide (biaryl formation).Williamson Ether Synthesis: - Use a primary alkyl halide if possible. Lower the reaction temperature to favor SN2 over E2.[7]- Use a polar aprotic solvent to favor O-alkylation.Buchwald-Hartwig Amination: - Maintain a strict inert atmosphere. Use a ligand that promotes rapid reductive elimination.- Optimize the catalyst-to-ligand ratio.
Difficulty in Product Purification - Presence of unreacted starting materials.- Formation of closely eluting side products.- Oily product that is difficult to crystallize.- Drive the reaction to completion by using a slight excess of one reagent and extending the reaction time.- Optimize the mobile phase for flash chromatography to achieve better separation.- Consider converting the final product to its hydrochloride salt for easier handling and purification by recrystallization.

Data Summary

Parameter Williamson Ether Synthesis Buchwald-Hartwig Amination
Typical Yield 40-70%60-95%
Reaction Temperature 50-120 °C80-120 °C
Key Reagents Alcohol, Alkyl Halide, Strong BaseAryl Halide, Amine, Pd Catalyst, Ligand, Strong Base
Common Solvents DMF, DMSO, Acetonitrile[7]Toluene, Dioxane, THF[12]
Advantages Cost-effective, well-establishedHigh yields, broad substrate scope, high functional group tolerance
Disadvantages Prone to side reactions (elimination), limited to less hindered substrates[5]Cost of catalyst and ligands, requires inert atmosphere

References

  • Enantioselective synthesis of (S)
  • 3-Hydroxy Piperidine | Supplier - Ketone Pharma. Ketone Pharma.
  • 3-Chlorophenol synthesis. ChemicalBook.
  • 3-Chlorophenol. Wikipedia.
  • Efficient Asymmetric Synthesis of (S)-N-Boc-3-Hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase. MDPI.
  • Synthetic method of (S)-N-Boc-3-hydroxypiperidine.
  • Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase. PubMed.
  • Mastering Organic Synthesis: The Role of 3-Chlorophenol. Ningbo Inno Pharmchem Co., Ltd.
  • Identifying and minimizing side reactions in Williamson ether synthesis. Benchchem.
  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. WuXi AppTec.
  • Application Notes and Protocols: Synthesis of Substituted Piperidines
  • Buchwald-Hartwig Amin
  • Williamson ether synthesis. Wikipedia.
  • Buchwald–Hartwig amin
  • Common side reactions in the Williamson synthesis of ethers. Benchchem.
  • Troubleshooting low conversion rates in Williamson ether synthesis. Benchchem.
  • Application Notes: Buchwald-Hartwig Amination of 3-Bromo-5-(3-chlorophenoxy)pyridine. Benchchem.
  • Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents.
  • Mastering the Williamson Ether Synthesis Book: A Complete Guide to Mechanism, Applications, and Modern Vari
  • Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkyl
  • troubleshooting Williamson ether synthesis side reactions. Benchchem.
  • Synthesis and Structural Elucidation of 1,2-Disubstituted 3-Fluoropiperidines. UCD Research Repository.
  • Exploration of Piperidine 3D Fragment Chemical Space: Synthesis and 3D Shape Analysis of Fragments Derived from 20 Regio- and Diastereoisomers of Methyl Substituted Pipecolinates.
  • General protocol for Buchwald-Hartwig amination of aryl halides mediated by an in situ palladium/imidazolinium salt catalytic system. ChemSpider Synthetic Pages.
  • Williamson Ether Synthesis. Name Reactions in Organic Synthesis.
  • Method for synthesizing 4-amino-3-chlorophenol by multi-temperature-zone continuous flow microchannel reactor.
  • 3-Chlorophenol for synthesis 108-43-0. Sigma-Aldrich.
  • 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook. Lumen Learning.
  • Experiment 06 Williamson Ether Synthesis. University of Missouri–St. Louis.
  • Technical Support Center: Optimizing Buchwald-Hartwig Amination for Chlorophenyl-Piperidine Coupling. Benchchem.
  • The Williamson Ether Synthesis. Master Organic Chemistry.
  • The Williamson Ether Synthesis.
  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. University of California, Irvine.
  • Williamson Ether Synthesis reaction. BYJU'S.
  • Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives Craig D. Stewart,a Nicholas G. Whitea,. ChemRxiv.
  • Synthetic Methods for Alkyl Aryl Ethers.
  • POP‐type ligands used in the Buchwald–Hartwig amination.
  • My first synthesis was not as efficient as I had hoped. 16% yield. : r/chemistry. Reddit.
  • Aryl ether synthesis by etherification (alkyl
  • Discovery of Fragment-Based Inhibitors of SARS-CoV-2 PLPro.
  • (PDF) Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities.

Sources

Technical Support Center: Overcoming Challenges in Scaling Up 3-(3-Chlorophenoxy)piperidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(3-chlorophenoxy)piperidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this important synthesis. We will delve into common challenges, provide detailed troubleshooting advice, and offer optimized protocols to enhance yield, purity, and scalability.

I. Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent and industrially adaptable method is the Williamson ether synthesis.[1][2][3] This reaction involves the coupling of a 3-hydroxypiperidine precursor with an activated aryl halide, typically 1-chloro-3-fluorobenzene or 1,3-dichlorobenzene, in the presence of a strong base. The piperidine nitrogen is usually protected with a suitable group, such as a tert-butoxycarbonyl (Boc) group, to prevent side reactions.[4]

Q2: Why is N-protection of 3-hydroxypiperidine necessary?

The secondary amine of the piperidine ring is nucleophilic and can compete with the hydroxyl group in the Williamson ether synthesis, leading to N-arylation as a significant side product. Protecting the nitrogen with a group like Boc prevents this unwanted reaction, directing the synthesis towards the desired O-arylation.[4][5]

Q3: What are the primary challenges when scaling up this synthesis?

The main challenges encountered during scale-up include:

  • Reaction kinetics and temperature control: Exothermic reactions can be difficult to manage in large reactors, potentially leading to side reactions and impurities.

  • Mixing and mass transfer: Ensuring homogenous mixing of reactants, especially when dealing with slurries of bases like sodium hydride, is critical for consistent results.

  • Work-up and purification: Handling large volumes of solvents and performing extractions and chromatography on a large scale can be logistically challenging and costly.

  • Impurity profile management: Impurities that are minor at the lab scale can become significant issues at a larger scale, requiring robust purification methods.

Q4: Which analytical techniques are recommended for monitoring reaction progress and final product purity?

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are ideal for monitoring the disappearance of starting materials and the formation of the product. For final product characterization and purity assessment, HPLC, GC-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.[4]

II. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound and provides actionable solutions.

Problem 1: Low Yield of the Desired Product
Potential Cause Explanation Suggested Solution
Incomplete Deprotonation of 3-Hydroxypiperidine The alkoxide formation is a crucial step in the Williamson ether synthesis.[6] If the base is not strong enough or used in insufficient quantity, the reaction will not proceed to completion.Use a strong base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). Ensure the 3-hydroxypiperidine is dry, as water will quench the base. Use at least 1.1 to 1.5 equivalents of the base.
Poor Nucleophilic Attack Steric hindrance or unfavorable reaction conditions can slow down the SNAr (Nucleophilic Aromatic Substitution) reaction.Optimize the reaction temperature. While higher temperatures can increase the reaction rate, they may also lead to more side products. A temperature range of 80-120 °C in a high-boiling polar aprotic solvent like DMF or DMSO is a good starting point.
Side Reactions As mentioned in the FAQs, N-arylation is a common side reaction if the piperidine nitrogen is not protected. Elimination reactions can also occur with certain substrates.Ensure complete N-protection of the 3-hydroxypiperidine starting material.[4]
Problem 2: Formation of Significant Impurities

| Potential Cause | Explanation | Suggested Solution | | :--- | :--- | | N-Arylation Byproduct | If the N-protection is incomplete or the protecting group is labile under the reaction conditions, the piperidine nitrogen can react with the aryl halide. | Verify the purity of the N-protected 3-hydroxypiperidine before starting the reaction. Choose a robust protecting group like Boc that is stable under basic conditions. | | Over-alkylation or Di-arylation | In some cases, the product can react further. | Use a slight excess of the 3-hydroxypiperidine derivative relative to the aryl halide to minimize this. | | Thermal Degradation | Prolonged reaction times at high temperatures can lead to the degradation of reactants or products. | Monitor the reaction progress closely using HPLC or GC and stop the reaction once the starting material is consumed. |

Problem 3: Difficulties in Product Purification

| Potential Cause | Explanation | Suggested Solution | | :--- | :--- | | Emulsion Formation During Work-up | The basic reaction mixture can form stable emulsions with organic extraction solvents, making phase separation difficult. | Add brine (saturated NaCl solution) to the aqueous layer to break the emulsion. Alternatively, filter the mixture through a pad of Celite. | | Co-elution of Impurities in Chromatography | Similar polarity of the product and certain impurities can make separation by column chromatography challenging. | Optimize the mobile phase for column chromatography. A gradient elution from a non-polar solvent (e.g., heptane) to a more polar solvent (e.g., ethyl acetate) can improve separation.[4] For basic piperidine compounds, adding a small amount of a volatile base like triethylamine or ammonium hydroxide to the mobile phase can improve peak shape and resolution.[7] | | Product is an Oil | The final product is often an oil, which can be difficult to handle and may trap residual solvents.[4] | If possible, try to form a crystalline salt (e.g., hydrochloride) of the final product. This can significantly aid in purification by recrystallization and improves the handling of the compound. |

III. Experimental Protocols

Protocol 1: N-Boc Protection of 3-Hydroxypiperidine
  • Dissolve 3-hydroxypiperidine (1.0 eq) in a suitable organic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add a base, typically triethylamine (1.2 eq) or sodium bicarbonate (2.0 eq) in water.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc-anhydride, 1.1 eq) in the same organic solvent.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Perform an aqueous work-up, washing with dilute acid (e.g., 1M HCl) and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the N-Boc-3-hydroxypiperidine.

Protocol 2: Williamson Ether Synthesis
  • To a solution of N-Boc-3-hydroxypiperidine (1.0 eq) in a dry, polar aprotic solvent (e.g., DMF or DMSO), add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Allow the mixture to stir at room temperature for 30-60 minutes to ensure complete formation of the alkoxide.

  • Add 1-chloro-3-fluorobenzene (1.1 eq) to the reaction mixture.

  • Heat the reaction to 80-100 °C and monitor its progress by HPLC or GC.

  • After completion, cool the reaction to room temperature and carefully quench with water.

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: N-Boc Deprotection
  • Dissolve the purified N-Boc-3-(3-chlorophenoxy)piperidine in a suitable solvent such as dichloromethane or dioxane.

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.[4]

  • Stir the reaction at room temperature for 1-4 hours.

  • Monitor the deprotection by TLC or LC-MS.

  • Once complete, remove the solvent and excess acid under reduced pressure.

  • Dissolve the residue in water and basify with a strong base (e.g., 1M NaOH) to a pH > 12.

  • Extract the free base with an organic solvent.

  • Dry the organic layer, filter, and concentrate to yield the final product, this compound.

IV. Data Presentation

Table 1: Comparison of Reaction Conditions for Williamson Ether Synthesis

Parameter Condition A Condition B Condition C
Base NaHK2CO3t-BuOK
Solvent DMFAcetonitrileTHF
Temperature 80 °CReflux60 °C
Typical Yield HighModerateHigh
Scale-up Consideration Exothermic with NaH, requires careful addition and cooling.Heterogeneous reaction, requires efficient stirring.Homogeneous, but t-BuOK is moisture sensitive.

V. Visualizations

Synthesis Pathway

Synthesis_Pathway A 3-Hydroxypiperidine B N-Boc-3-hydroxypiperidine A->B Boc2O, Et3N C N-Boc-3-(3-chlorophenoxy)piperidine B->C 1) NaH, DMF 2) 1-chloro-3-fluorobenzene D This compound C->D TFA or HCl

Caption: Synthetic route to this compound.

Troubleshooting Decision Tree for Low Yield

Troubleshooting_Low_Yield Start Low Yield Observed Q1 Check for unreacted starting material? Start->Q1 A1_Yes Incomplete Reaction Q1->A1_Yes Yes A1_No Side Product Formation Q1->A1_No No Sol1 Increase reaction time/temperature or use a stronger base (e.g., NaH). A1_Yes->Sol1 Q2 Is N-arylation product observed? A1_No->Q2 Sol2 Verify N-protection of starting material. Q2->Sol2 Yes Sol3 Analyze byproducts by MS to identify other degradation pathways. Q2->Sol3 No

Caption: Decision tree for troubleshooting low reaction yield.

VI. References

  • PrepChem. (n.d.). Synthesis of 4-(3-chlorophenoxy)piperidine. Retrieved from PrepChem.com

  • Williamson Ether Synthesis. (n.d.). Retrieved from an online resource.

  • Ketone Pharma. (n.d.). 3-Hydroxy Piperidine. Retrieved from Ketone Pharma.

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from Master Organic Chemistry.

  • Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube.

  • Google Patents. (n.d.). CN106432059A - Preparation method of 3-hydroxypiperidine, preparation method of derivative of 3-hydroxypiperidine, and intermediate of 3-hydroxypiperidine. Retrieved from Google Patents.

  • Experiment 06 Williamson Ether Synthesis. (n.d.). Retrieved from an online educational resource.

  • International Journal of Pharmaceutical Sciences Review and Research. (n.d.). SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES.

  • ChemicalBook. (n.d.). 3-(4-CHLOROPHENOXY)PIPERIDINE synthesis. Retrieved from ChemicalBook.

  • DTIC. (n.d.). Piperidine Synthesis. Retrieved from DTIC.

  • Autech Scientific. (n.d.). 4-(3-Chlorophenoxy)piperidine, HCl, min 96%, 5 grams.

  • PubMed. (n.d.). Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase.

  • Pearson. (n.d.). Show how you would use the Williamson ether synthesis to prepare...

  • Google Patents. (n.d.). CN101602748B - A kind of purification method of high-purity piperidine. Retrieved from Google Patents.

  • Apollo Scientific. (n.d.). 85275-45-2 Cas No. | 3-Hydroxypiperidine, N-BOC protected.

  • Royal Society of Chemistry. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio.

  • ECHEMI. (n.d.). Buy this compound from Conier Chem&Pharma Limited.

  • News-Medical.net. (2024, December 20). New modular strategy reduces piperidine synthesis steps for pharmaceuticals.

  • Fisher Scientific. (n.d.). 4-(3-Chlorophenoxy)piperidine, 98%, Thermo Scientific Chemicals 1 g.

  • MDPI. (n.d.). Efficient Asymmetric Synthesis of (S)-N-Boc-3-Hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase.

  • ResearchGate. (n.d.). Scheme 1. General strategy for the synthesis of piperidine derivatives...

  • Reddit. (n.d.). Purification of THP protected compound : r/Chempros.

  • PubMed Central. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.

  • Benchchem. (n.d.). Application Notes and Protocols for the Scale-up Synthesis of Piperidine-3-carbothioamide for Preclinical Studies.

  • ResearchGate. (n.d.). Scaling up microreactors for kilogram‐scale synthesis of piperacillin: Experiments and computational fluid dynamics simulations.

  • Royal Society of Chemistry. (n.d.). Tunable [3+2] and [4+2] annulations for pyrrolidine and piperidine synthesis.

  • Royal Society of Chemistry. (n.d.). Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges.

Sources

identifying and characterizing impurities in 3-(3-Chlorophenoxy)piperidine samples

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the identification and characterization of impurities in 3-(3-Chlorophenoxy)piperidine samples. This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the analysis of this and structurally related compounds.

Our approach is grounded in fundamental principles of analytical chemistry and pharmaceutical development, emphasizing not just the "how" but the "why" behind each step. All recommendations are aligned with global regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH).[1][2][3][4]

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the impurity analysis of a synthetic intermediate like this compound.

FAQ 1: What are the likely process-related impurities I should look for?

Process-related impurities are substances that form during the synthesis of the drug substance.[2] For this compound, which is likely synthesized via a Williamson ether synthesis or a Buchwald-Hartwig amination type reaction, potential impurities include:

  • Starting Materials: Unreacted 3-chlorophenol and 3-hydroxypiperidine (or a protected version).

  • By-products: Products from side reactions, such as the formation of regioisomers (e.g., 2- or 4-substituted phenoxypiperidines if isomeric starting materials are present) or products of over-alkylation.

  • Intermediates: Any stable chemical intermediates that failed to react completely.

  • Reagents, Ligands, and Catalysts: Residual amounts of reagents or catalysts used in the synthesis.[2]

FAQ 2: What are the potential degradation products?

Degradation products arise from the decomposition of the drug substance during storage or handling.[5] To identify them, forced degradation studies are essential.[6][7][8][9] These studies intentionally expose the sample to harsh conditions to predict long-term stability.[6][7][8][10]

Key conditions for forced degradation include:

  • Acidic and Basic Hydrolysis: The ether linkage in this compound is susceptible to cleavage under strong acidic or basic conditions, which could yield 3-chlorophenol and a piperidine-derived species.

  • Oxidation: Exposure to oxidative agents (e.g., H₂O₂) could lead to N-oxidation of the piperidine ring or hydroxylation of the aromatic ring.

  • Thermal Stress: High temperatures can accelerate degradation, potentially leading to cleavage or rearrangement products.

  • Photolytic Stress: Exposure to UV or visible light can induce degradation, particularly if there are chromophores in the molecule.

FAQ 3: I am seeing an unknown peak in my HPLC chromatogram. What is my first step?

The appearance of an unexpected peak is a common issue.[11] A systematic troubleshooting approach is critical.

dot

Caption: Initial workflow for troubleshooting an unknown HPLC peak.

First, determine if the peak originates from the sample or the analytical system itself.[12]

  • Run a Blank: Inject the mobile phase alone. If the peak is present, it may be a contaminant in your solvent or a "ghost peak" from a previous injection.[12][13][14]

  • Check for Carryover: Inject a blank immediately after a concentrated sample injection. A smaller version of the peak indicates carryover from the injector.[12][14]

  • Review Sample Preparation: Ensure that the sample solvent is compatible with the mobile phase. Using a solvent that is too strong can cause peak distortion or splitting.[13][14]

If these steps confirm the peak is a genuine component of the sample, proceed to the characterization workflow.

Section 2: Troubleshooting Guides

Guide 1: Poor Peak Shape and Resolution in HPLC

Poor chromatography can mask or incorrectly quantify impurities.

Symptom Potential Cause Recommended Solution Scientific Rationale
Peak Tailing Secondary interactions with column silanols.Work at a lower pH (e.g., pH 2.5-3.5 with formic or phosphoric acid) or use a base-deactivated column.The piperidine nitrogen is basic. At low pH, it becomes protonated, minimizing unwanted interactions with residual acidic silanols on the silica stationary phase.
Peak Fronting Column overload or sample solvent incompatibility.Reduce sample concentration. Ensure the sample is dissolved in the initial mobile phase or a weaker solvent.[13]Injecting a sample in a solvent significantly stronger than the mobile phase causes the analyte band to spread before it reaches the column, leading to a fronting peak.
Poor Resolution Inadequate separation between the main peak and an impurity.Optimize the mobile phase (e.g., change organic modifier, adjust gradient slope) or switch to a column with different selectivity (e.g., Phenyl or Pentafluorophenyl phase).Changing selectivity alters the interaction mechanisms between the analytes and the stationary phase, which can significantly improve the separation of closely eluting compounds.
No Retention (Elutes at Void Volume) Compound is too polar for the reversed-phase column.Use a column designed for polar compounds (e.g., polar-endcapped or embedded polar group) or explore HILIC or SFC.[15][16][17]Standard C18 columns can suffer from "phase collapse" in highly aqueous mobile phases needed for polar analytes, leading to loss of retention. Specialized columns maintain a hydrated surface layer, ensuring consistent interaction.
Guide 2: Challenges in Structure Elucidation

Identifying the exact structure of an unknown impurity is a multi-step process.

Challenge Recommended Technique Expected Outcome & Rationale
Determining Molecular Weight High-Resolution Mass Spectrometry (HRMS) , typically with LC-MS.[18][19][20]Provides a highly accurate mass measurement, allowing for the confident prediction of the impurity's elemental formula. This is the foundational step for proposing potential structures.[21]
Identifying Fragmentation Patterns Tandem Mass Spectrometry (MS/MS) .[18][22]Fragmenting the impurity's molecular ion provides clues about its substructures. Comparing the fragmentation pattern to that of the parent compound can reveal how and where the molecule has changed.
Confirming Connectivity and Stereochemistry Nuclear Magnetic Resonance (NMR) Spectroscopy .[23][24][25]1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments provide definitive information on the atomic connectivity, allowing for unambiguous structure confirmation.[24][26][27] This is crucial when mass spectrometry alone is insufficient to distinguish between isomers.[25]
Obtaining a Pure Sample for NMR Preparative HPLC Isolation of the impurity is often necessary to acquire high-quality NMR data without interference from the main component or other impurities.

Section 3: Experimental Protocols

Protocol 1: Generic HPLC-UV Method for Impurity Profiling

This protocol serves as a starting point for method development.

  • Column: Use a robust, base-deactivated C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • Start at 5% B.

    • Linear ramp to 95% B over 20 minutes.

    • Hold at 95% B for 5 minutes.

    • Return to 5% B and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV Diode Array Detector (DAD), monitoring at multiple wavelengths (e.g., 220 nm, 254 nm, 275 nm) to ensure detection of all impurities.

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a concentration of approximately 1 mg/mL.

Protocol 2: Workflow for Unknown Impurity Identification

This protocol outlines the logical flow from detection to identification.

dot

Sources

Technical Support Center: Enhancing the Stability of 3-(3-Chlorophenoxy)piperidine for Long-Term Storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-(3-Chlorophenoxy)piperidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on ensuring the long-term stability of this compound. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address specific issues you may encounter during your experiments and storage.

Introduction: Understanding the Stability of this compound

This compound is a valuable building block in pharmaceutical research. Its structure, containing a piperidine ring, a secondary amine, and a chlorophenoxy ether linkage, presents specific stability challenges that must be carefully managed to ensure the integrity and reliability of your research data. The piperidine motif is known for its relative metabolic stability, which enhances the druggability of compounds.[1] However, the secondary amine and ether bond are susceptible to degradation under various environmental conditions.

This guide will provide a systematic approach to identifying potential degradation pathways, establishing appropriate storage conditions, and implementing analytical methods to monitor the stability of this compound over time.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound during storage?

A1: The primary factors that can compromise the stability of this compound are exposure to light, oxygen, moisture, and elevated temperatures .[2][3] The secondary amine in the piperidine ring is susceptible to oxidation, while the ether linkage can be prone to hydrolysis, especially under acidic or basic conditions. The aromatic chlorophenoxy group can also be susceptible to photolytic degradation.

Q2: I've observed a change in the color of my this compound sample. What could be the cause?

A2: A change in color, such as yellowing or browning, is often an indicator of degradation. This is typically due to oxidation of the piperidine ring or other chromophore-forming degradation pathways. Exposure to air (oxygen) and/or light can accelerate these processes. It is crucial to analyze the sample using a stability-indicating analytical method, such as HPLC, to identify and quantify any degradation products.

Q3: What are the ideal storage conditions for long-term stability?

A3: For optimal long-term stability, this compound should be stored in a cool, dry, and dark environment .[2][3] It is recommended to store the compound in a tightly sealed, opaque container, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to oxygen and moisture. Refrigeration at 2-8°C is a common and effective practice for many piperidine-containing compounds.[2]

Q4: Can the type of container I use for storage affect the stability of the compound?

A4: Absolutely. The container closure system (CCS) is critical for protecting the drug product from environmental factors.[4][5] For this compound, it is advisable to use high-quality, inert containers such as amber glass vials with tight-fitting seals to prevent light exposure and moisture ingress.[6] For highly sensitive applications, specialized polymer vials that resist breakage and delamination can also be considered.[6]

Q5: Are there any excipients that I should avoid when formulating this compound?

A5: Yes, care should be taken when selecting excipients. For instance, reducing sugars can react with the secondary amine group via a Maillard reaction, leading to degradation.[7] Additionally, some excipients may contain residual moisture, which can promote hydrolysis.[8] It is essential to conduct compatibility studies with your chosen excipients to ensure they do not negatively impact the stability of this compound.

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Action(s)
Appearance of new peaks in HPLC chromatogram Degradation of the compound.1. Immediately re-evaluate storage conditions (temperature, light, humidity). 2. Conduct a forced degradation study to identify potential degradants. 3. Characterize the new peaks using techniques like LC-MS to understand the degradation pathway.
Decrease in assay value over time Chemical instability and degradation.1. Review the handling procedures to minimize exposure to air and light. 2. Ensure the container is properly sealed and consider storing under an inert atmosphere. 3. Perform a comprehensive stability study under controlled conditions to establish a reliable shelf-life.
Inconsistent analytical results between batches Inadequate control over storage or handling; potential for degradation upon sample preparation.1. Standardize storage and handling protocols across all batches. 2. Evaluate the stability of the compound in the analytical solvent. If degradation is observed, consider using a different solvent or minimizing the time between sample preparation and analysis.[9]
Precipitation of the compound in a formulated solution Poor solubility or interaction with formulation components.1. Re-evaluate the solubility of the compound in the chosen vehicle. 2. Investigate potential incompatibilities with other excipients in the formulation. 3. Consider the use of solubilizing agents or different formulation strategies.[9]

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is essential to understand the intrinsic stability of this compound and to develop a stability-indicating analytical method.[10] The goal is to achieve 5-20% degradation to identify the likely degradation products without causing extensive decomposition.[10]

Materials:

  • This compound

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • High-purity water

  • Methanol or Acetonitrile (HPLC grade)

  • pH meter

  • Heating block or water bath

  • Photostability chamber

Procedure:

  • Acid Hydrolysis: Dissolve a known amount of the compound in 0.1 M HCl to a final concentration of ~1 mg/mL. Incubate at 60°C for 24 hours. Withdraw samples at appropriate time points, neutralize with 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH (~1 mg/mL). Incubate at 60°C for 24 hours. Withdraw samples, neutralize with 0.1 M HCl, and dilute for analysis.

  • Oxidative Degradation: Dissolve the compound in a solution of 3% H₂O₂ (~1 mg/mL). Store at room temperature for 24 hours, protected from light. Withdraw samples and dilute for analysis.

  • Thermal Degradation: Place a solid sample of the compound in an oven at 80°C for 48 hours. Also, prepare a solution of the compound (~1 mg/mL) in a suitable solvent and heat at 80°C for 48 hours. Analyze both samples.

  • Photolytic Degradation: Expose a solid sample and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[11][12] A control sample should be wrapped in aluminum foil to protect it from light and stored under the same conditions.[12]

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial for separating and quantifying this compound from its potential degradation products.

Instrumentation and Conditions (Example):

  • HPLC System: A system with a UV detector.

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and acidified water (e.g., 0.1% formic acid in water).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by the UV spectrum of the compound (e.g., 220 nm).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for its intended purpose of stability testing. The forced degradation samples from Protocol 1 are used to demonstrate the method's specificity and ability to resolve the parent compound from its degradants.

Visualization of Key Concepts

Potential Degradation Pathways

DegradationPathways cluster_main This compound cluster_degradation Degradation Products API This compound Oxidation N-oxide or Ring-Opened Products API->Oxidation Oxidation (O₂, H₂O₂) Hydrolysis 3-Hydroxypiperidine + 3-Chlorophenol API->Hydrolysis Hydrolysis (H₂O, H⁺/OH⁻) Photolysis Radical-induced Products API->Photolysis Photodegradation (Light)

Caption: Potential degradation pathways for this compound.

Experimental Workflow for Stability Assessment

StabilityWorkflow cluster_planning Phase 1: Planning & Method Development cluster_execution Phase 2: Execution & Analysis cluster_evaluation Phase 3: Evaluation & Reporting Forced_Deg Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) Method_Dev Develop Stability-Indicating HPLC Method Forced_Deg->Method_Dev Provides samples for validation Stability_Study Long-Term Stability Study (Controlled Conditions) Method_Dev->Stability_Study Validated Method Analysis Analyze Samples at Time Points Stability_Study->Analysis Generates samples Data_Eval Evaluate Data & Identify Trends Analysis->Data_Eval Provides raw data Shelf_Life Establish Shelf-Life & Storage Conditions Data_Eval->Shelf_Life Informs decision

Sources

Technical Support Center: Chiral Separation of 3-(3-Chlorophenoxy)piperidine Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the method development of chiral separation of 3-(3-Chlorophenoxy)piperidine enantiomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs) to ensure successful and robust enantioselective analysis. As the therapeutic effects and toxicological profiles of enantiomers can vary significantly, achieving baseline separation is a critical step in pharmaceutical development.[1] This resource combines established chromatographic principles with practical, field-proven insights to streamline your method development process.

Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the chiral separation of piperidine-based compounds, providing explanations grounded in chromatographic theory to aid your experimental design.

Q1: What is the most critical factor for the successful chiral separation of this compound?

A1: The selection of the Chiral Stationary Phase (CSP) is paramount. The fundamental principle of chiral chromatography relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP.[1] For piperidine derivatives, polysaccharide-based CSPs, such as those derived from amylose and cellulose, have demonstrated broad applicability and high success rates.[2] Columns like Chiralpak® AD-H, which is based on amylose tris(3,5-dimethylphenylcarbamate), are excellent starting points for method development due to their proven selectivity for a wide range of chiral amines.[2][3]

Q2: Why is a basic modifier, like diethylamine (DEA), often required in the mobile phase?

A2: this compound is a basic compound. When using silica-based CSPs, secondary interactions can occur between the basic analyte and residual acidic silanol groups on the silica surface. These interactions can lead to significant peak tailing and poor chromatographic performance.[2] The addition of a small amount of a basic modifier, typically 0.1% (v/v) diethylamine (DEA) or a similar amine, to the mobile phase is crucial. The DEA acts as a competitive agent, masking the active silanol sites and minimizing these undesirable secondary interactions, resulting in improved peak symmetry and resolution.[2][3]

Q3: Should I use Normal-Phase (NP) or Reversed-Phase (RP) HPLC for this separation?

A3: Both NP and RP modes can be effective, but Normal-Phase HPLC is often the preferred starting point for polysaccharide-based CSPs. NP-HPLC, typically employing a mobile phase of an alkane (e.g., n-hexane) and an alcohol modifier (e.g., isopropanol or ethanol), frequently provides better enantioselectivity for many chiral compounds on these types of columns.[4] However, modern immobilized polysaccharide CSPs offer greater solvent compatibility, allowing for successful separations in reversed-phase and polar-organic modes as well. A screening approach that evaluates both NP and RP conditions is the most comprehensive strategy.[5]

Q4: Can Supercritical Fluid Chromatography (SFC) be used for this separation?

A4: Absolutely. SFC is a powerful and often preferred technique for chiral separations in the pharmaceutical industry.[6] It typically uses supercritical CO2 as the primary mobile phase component with an alcohol co-solvent. SFC often provides faster separations, higher efficiency, and reduced consumption of organic solvents compared to HPLC.[5][6] For this compound, an SFC method would be a highly effective alternative to HPLC.

Q5: My compound has a weak UV chromophore. How can I improve detection?

A5: If sensitivity is an issue due to a weak UV chromophore, pre-column derivatization is a viable strategy. This involves reacting the piperidine enantiomers with a derivatizing agent that introduces a strongly UV-absorbent group into the molecule.[3] For example, reacting the secondary amine of the piperidine with an agent like p-toluenesulfonyl chloride (PTSC) can significantly enhance UV detection.[3] However, it's important to ensure that the derivatization reaction does not induce racemization.

Experimental Protocol: A Starting Point for Method Development

The following protocol provides a robust starting point for the chiral separation of this compound enantiomers based on methods developed for structurally similar piperidine derivatives.[3][7] Optimization will likely be necessary to achieve baseline separation for your specific application.

Instrumentation and Materials
  • HPLC System: A standard HPLC system with a binary or quaternary pump, autosampler, column thermostat, and UV detector.

  • Chiral Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm (or equivalent amylose-based CSP).

  • Solvents: HPLC-grade n-hexane, isopropanol (IPA), and diethylamine (DEA).

  • Sample Preparation: Prepare a stock solution of racemic this compound in the mobile phase or a compatible solvent at a concentration of approximately 1 mg/mL. Dilute as necessary.

Chromatographic Conditions
ParameterRecommended Starting Condition
Mobile Phase n-Hexane / Isopropanol / DEA (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 228 nm (or optimal wavelength for your compound)
Injection Volume 10 µL
Step-by-Step Methodology
  • System Preparation: Ensure the HPLC system is thoroughly flushed with a compatible solvent (e.g., isopropanol) before introducing the chiral column and mobile phase.[8]

  • Column Equilibration: Equilibrate the Chiralpak® AD-H column with the mobile phase at the specified flow rate for at least 30-60 minutes, or until a stable baseline is achieved.

  • Sample Injection: Inject the racemic standard to verify the separation of the two enantiomers and determine their retention times.

  • Analysis: Inject the sample solutions for analysis.

  • Optimization: If baseline separation (Resolution > 1.5) is not achieved, proceed to the troubleshooting guide below.

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during chiral method development.

Issue 1: Poor or No Enantiomeric Resolution

Symptom: The two enantiomer peaks are co-eluting or only partially separated (Resolution < 1.5).

Troubleshooting Workflow:

Caption: Troubleshooting workflow for poor enantiomeric resolution.

Detailed Steps & Protocols:

  • Verify CSP Selection: While amylose-based CSPs are a good starting point, cellulose-based CSPs (e.g., Chiralcel® OD-H) can offer different selectivity. Screening a small set of complementary CSPs is a highly effective strategy.[5]

  • Optimize Mobile Phase Composition:

    • Alcohol Modifier: The type and percentage of the alcohol modifier have a significant impact on enantioselectivity. Systematically vary the isopropanol concentration (e.g., 10%, 15%, 20%, 25%, 30%) to find the optimal ratio. You can also evaluate other alcohols like ethanol.

    • Basic Additive: Ensure the concentration of DEA is sufficient. While 0.1% is a good starting point, increasing it to 0.2% may improve peak shape and, consequently, resolution.

  • Adjust Column Temperature: Temperature affects the thermodynamics of the chiral recognition process. Lowering the column temperature (e.g., to 15°C or 20°C) often enhances the stability of the transient diastereomeric complexes, leading to improved resolution. Conversely, in some cases, increasing the temperature can improve efficiency.

Issue 2: Peak Tailing

Symptom: Asymmetric peaks with a pronounced "tail," leading to poor integration and reduced resolution.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for peak tailing.

Detailed Steps & Protocols:

  • Rule out Column Overload: Inject a sample that is 5-10 times more dilute than the original. If the peak shape improves significantly, the original sample concentration was too high.

  • Optimize Basic Modifier: As mentioned, the primary cause of tailing for basic compounds is secondary interactions with the silica support. Increasing the concentration of DEA in the mobile phase can further passivate these active sites.

  • Check for Column Contamination: Strongly retained impurities from previous injections can accumulate at the head of the column, leading to peak distortion. If using an immobilized CSP, flushing with a strong solvent like 100% isopropanol or even methylene chloride (check column manual for compatibility) can regenerate the column.[8]

  • Inspect for Extra-Column Dead Volume: Poorly made connections, excessive tubing length, or a clogged frit can contribute to peak tailing. Systematically check all connections from the injector to the detector.

References

  • Babu, C. V. R., Vuyyuru, N. R., Reddy, K. P., Suryanarayana, M. V., & Mukkanti, K. (2014). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Chirality, 26(12), 775-779. [Link]

  • Daicel Corporation. Instruction Manual for Chiralpak AD-H Columns. [Link]

  • ResearchGate. (2025, August 6). Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC. [Link]

  • Phenomenex. Chiral HPLC Separations. [Link]

  • Mangelings, D., & Vander Heyden, Y. (2014). A generic screening and optimization strategy for chiral separations in supercritical fluid chromatography. Journal of Chromatography A, 1363, 293-306. [Link]

  • De Klerck, K., Mangelings, D., & Vander Heyden, Y. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC Europe, 35(3), 96-103. [Link]

  • Ma, P., et al. (2006). Screening approach for chiral separation of pharmaceuticals. Part III. Supercritical fluid chromatography for analysis and purification in drug discovery. Journal of Chromatography A, 1111(1), 45-53. [Link]

  • Armstrong, D. W. (2005). Chiral Drug Separation. In Encyclopedia of Analytical Chemistry. John Wiley & Sons, Ltd. [Link]

  • El-Behairy, M. F., & El-Azzouny, A. A. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Molecules, 26(11), 3169. [Link]

  • Wang, S., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14386-14392. [Link]

  • Waters Corporation. Chiral Purification of Volatile Flavors and Fragrances by SFC. [Link]

  • Bhushan, R. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a Slovenská Farmacie, 56(3), 108-118. [Link]

  • Google Patents. (2014). CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine.
  • Google Patents. (2014). CN104034814B - The HPLC analytical approach of 3-amino piperidine.

Sources

Validation & Comparative

A Comparative Analysis for Drug Discovery: 3-(3-Chlorophenoxy)piperidine vs. 4-(3-Chlorophenoxy)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its prevalence in numerous FDA-approved drugs and natural alkaloids.[1][2] Its conformational flexibility and ability to present substituents in distinct spatial orientations allow for fine-tuning of pharmacological activity. This guide provides a detailed comparative analysis of two closely related positional isomers: 3-(3-Chlorophenoxy)piperidine and 4-(3-Chlorophenoxy)piperidine.

The seemingly subtle shift of the chlorophenoxy substituent from the 3- to the 4-position of the piperidine ring can profoundly impact a molecule's physicochemical properties, receptor binding affinity, and overall pharmacological profile. Understanding these differences is critical for researchers and drug development professionals aiming to select the optimal scaffold for targeting specific biological pathways, particularly in neuroscience and oncology. This document will dissect the synthesis, properties, and known biological interactions of these two isomers, supported by experimental data and protocols, to empower informed decision-making in early-stage drug discovery.

Structural and Physicochemical Comparison

The fundamental difference between the two molecules lies in the attachment point of the ether linkage to the piperidine core. This variation dictates the three-dimensional orientation of the lipophilic 3-chlorophenyl group relative to the basic nitrogen atom, a key pharmacophoric element for interaction with many biological targets.

Structure_Comparison cluster_3 This compound cluster_4 4-(3-Chlorophenoxy)piperidine node_3 node_3 node_4 node_4

Caption: Positional Isomers: 3- vs. 4-Substitution.

This structural divergence influences key physicochemical parameters that govern a compound's "drug-likeness," including its solubility, lipophilicity, and membrane permeability.

Table 1: Physicochemical Property Comparison

PropertyThis compound4-(3-Chlorophenoxy)piperidineRationale for Difference
Molecular Formula C₁₁H₁₄ClNO[3]C₁₁H₁₄ClNO[4]Identical (Isomers)
Molecular Weight 211.69 g/mol [3]211.69 g/mol [4][5]Identical (Isomers)
Boiling Point 312.8±32.0 °C at 760 mmHg[3]Not explicitly foundThe 4-substituted isomer may exhibit more symmetry, potentially influencing crystal packing and melting/boiling points.
XLogP3 (Predicted) 2.87[3]2.6[4]The 4-position substitution can create a more symmetrical molecule, slightly reducing the overall calculated lipophilicity compared to the less symmetrical 3-isomer.
pKa (Predicted) ~9.5 (piperidine N)~9.5 (piperidine N)The basicity of the piperidine nitrogen is unlikely to be significantly affected by the remote, insulated chlorophenoxy group in either position.

Synthesis Strategies: A Comparative Workflow

The synthesis of both isomers can be efficiently achieved via nucleophilic substitution, most commonly through a Williamson ether synthesis or a Mitsunobu reaction. The choice of strategy often depends on the commercial availability of the starting materials, specifically the corresponding protected hydroxypiperidines.

A generalized workflow is presented below. The key decision point is the selection of either 3-hydroxypiperidine or 4-hydroxypiperidine as the starting scaffold.

G start1 N-Boc-3-hydroxypiperidine ether_formation Williamson Ether Synthesis or Mitsunobu Reaction start1->ether_formation start2 N-Boc-4-hydroxypiperidine start2->ether_formation phenol 3-Chlorophenol phenol->ether_formation reagents Reaction Conditions (e.g., NaH or DIAD/PPh3) reagents->ether_formation intermediate1 N-Boc-3-(3-chlorophenoxy)piperidine ether_formation->intermediate1 Path A intermediate2 N-Boc-4-(3-chlorophenoxy)piperidine ether_formation->intermediate2 Path B deprotection Acidic Deprotection (e.g., TFA or HCl) intermediate1->deprotection intermediate2->deprotection product1 This compound deprotection->product1 product2 4-(3-Chlorophenoxy)piperidine deprotection->product2

Caption: Generalized synthetic workflow for target compounds.

Pharmacological Profile: Positional Isomerism and Biological Activity

While direct, side-by-side comparative studies on these specific isomers are sparse in publicly available literature, we can infer potential biological activities and structure-activity relationships (SAR) from studies on closely related phenoxyalkylpiperidine analogs. This class of compounds is known to interact with a variety of CNS targets.[6] Piperidine derivatives, in general, exhibit a vast range of pharmacological activities, including anti-cancer and antimicrobial effects.[1][7][8]

Potential Targets and Structure-Activity Relationship (SAR) Insights:

  • Dopamine Receptors (D4): Studies on 4,4-difluoro-3-(phenoxymethyl)piperidine scaffolds have shown that the nature and substitution pattern of the phenoxy group are critical for dopamine D4 receptor affinity.[9][10] While a 4-chloro substitution led to a loss of binding in that specific scaffold, the principle remains that the spatial positioning of the chloro-substituted ring is crucial.[10] The 4-isomer, with its more linear arrangement, may present the chlorophenyl group in a vector more amenable to fitting into the narrow, hydrophobic binding pockets of receptors like D4, compared to the more angular presentation of the 3-isomer.

  • Sigma Receptors (σ1): High affinity at the sigma-1 (σ1) receptor has been reported for various N-substituted phenoxyalkylpiperidines.[11] The distance and geometry between the basic nitrogen and the aromatic moiety are key determinants of affinity. The difference in this distance-geometry relationship between the 3- and 4-isomers would almost certainly lead to differential binding affinity at σ1 and σ2 receptors.

  • Histamine Receptors (H3): A piperidine derivative, 1-{3-[3-(4-Chlorophenyl)propoxy]propyl}piperidine, has been identified as a potent H3 receptor inverse agonist.[12] This highlights that piperidine-containing structures can potently interact with aminergic GPCRs. The choice between a 3- or 4-substituted phenoxy group would alter the conformational possibilities of the molecule, thereby influencing its ability to stabilize the active or inactive state of such receptors.

Table 2: Postulated Biological Activity Comparison

Target ClassThis compound4-(3-Chlorophenoxy)piperidineRationale / Supporting Evidence
Dopamine Receptors Lower predicted affinityHigher predicted affinityThe more extended conformation of the 4-isomer may be more favorable for binding to the typically elongated ligand binding pockets of aminergic GPCRs.[9][10]
Sigma Receptors Different σ1/σ2 selectivityDifferent σ1/σ2 selectivityThe precise spatial relationship between the amine and the aromatic ring is a key determinant for sigma receptor affinity and selectivity.[11]
Other CNS Receptors UnknownServes as an intermediate for compounds targeting neurological disorders.[6]The 4-isomer is documented as a versatile intermediate for various therapeutic agents, particularly those for neurological conditions.[6]

Experimental Protocols

To ensure scientific rigor and reproducibility, detailed experimental protocols are essential. Below are representative procedures for the synthesis and a key biological evaluation.

Protocol 1: Example Synthesis of 4-(3-Chlorophenoxy)piperidine Hydrochloride

This protocol is based on a Mitsunobu reaction followed by deprotection, a reliable method for forming the aryl ether bond under mild conditions.

Rationale: The Mitsunobu reaction is chosen for its high efficiency in coupling primary or secondary alcohols with acidic pronucleophiles (like phenols) and its typically mild reaction conditions, which preserves other functional groups. The use of a Boc-protecting group for the piperidine nitrogen prevents its undesired reaction as a nucleophile and is easily removed under acidic conditions.

Step-by-Step Methodology:

  • Step 1: Mitsunobu Coupling

    • To a solution of N-Boc-4-hydroxypiperidine (1.0 eq), 3-chlorophenol (1.0 eq), and triphenylphosphine (PPh₃) (1.2 eq) in anhydrous tetrahydrofuran (THF, ~0.2 M) at 0 °C under a nitrogen atmosphere, add diethyl azodicarboxylate (DIAD) (1.2 eq) dropwise.

    • Causality: The reaction is cooled to 0 °C to control the exothermic reaction upon addition of DIAD. DIAD and PPh₃ form a phosphonium salt intermediate, which activates the alcohol for nucleophilic attack by the phenoxide.

    • Allow the reaction to warm to room temperature and stir for 16-24 hours.

    • Monitor reaction completion by Thin Layer Chromatography (TLC).

    • Concentrate the reaction mixture in vacuo. Purify the residue by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield N-Boc-4-(3-chlorophenoxy)piperidine.

  • Step 2: Boc Deprotection

    • Dissolve the purified product from Step 1 in a 4 M solution of HCl in 1,4-dioxane (~0.5 M).

    • Causality: A strong acid like HCl is required to cleave the acid-labile tert-butoxycarbonyl (Boc) protecting group. Dioxane is a common solvent for this transformation.

    • Stir the solution at room temperature for 2-4 hours.

    • Monitor deprotection by TLC or LC-MS.

    • Upon completion, concentrate the mixture in vacuo. Triturate the resulting solid with diethyl ether, filter, and dry to yield 4-(3-chlorophenoxy)piperidine hydrochloride as a solid.[13][14]

Protocol 2: Radioligand Displacement Assay for Receptor Binding Affinity (Ki)

This protocol describes a general method to determine the binding affinity of a test compound (e.g., 3- or 4-(3-chlorophenoxy)piperidine) for a target receptor, such as the human dopamine D4 receptor, expressed in a stable cell line.

Binding_Assay_Workflow cluster_tubes Incubation prep Prepare Cell Membranes (Expressing target receptor, e.g., hD4) total_binding Membranes + Radioligand prep->total_binding nsb Membranes + Radioligand + Non-specific Ligand prep->nsb competition Membranes + Radioligand + Test Compound prep->competition radioligand Radioligand (e.g., [3H]Spiperone) radioligand->total_binding radioligand->nsb radioligand->competition non_specific Non-specific Ligand (e.g., Haloperidol) non_specific->nsb test_compound Test Compound (Isomer 1 or 2 at various conc.) test_compound->competition incubation Incubate (e.g., 60 min at 25°C) total_binding->incubation nsb->incubation competition->incubation filtration Rapid Filtration (GF/B filters) & Wash incubation->filtration scintillation Scintillation Counting (Measure radioactivity) filtration->scintillation analysis Data Analysis (Calculate % Inhibition, IC50, and Ki) scintillation->analysis

Caption: Experimental workflow for a radioligand binding assay.

Step-by-Step Methodology:

  • Preparation: Prepare cell membrane homogenates from a cell line stably expressing the human dopamine D4 receptor (e.g., HEK293 or CHO cells).

  • Assay Setup: In a 96-well plate, set up triplicate wells for:

    • Total Binding: Membranes + Assay Buffer + Radioligand (e.g., [³H]Spiperone).

    • Non-specific Binding (NSB): Membranes + Assay Buffer + Radioligand + a high concentration of a known D4 antagonist (e.g., 10 µM Haloperidol).

    • Competition: Membranes + Assay Buffer + Radioligand + varying concentrations of the test compound (e.g., 10⁻¹¹ M to 10⁻⁵ M).

  • Incubation: Incubate the plates for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 25 °C) to allow binding to reach equilibrium.

  • Termination & Filtration: Rapidly filter the contents of each well through glass fiber filters (e.g., GF/B) using a cell harvester. Wash the filters with ice-cold buffer to remove unbound radioligand.

    • Causality: Rapid filtration is crucial to separate bound from free radioligand without disturbing the binding equilibrium.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (CPM) - NSB (CPM).

    • Calculate the percentage of specific binding for each concentration of the test compound.

    • Plot the percentage of specific binding against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

    • Convert the IC₅₀ to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Conclusion and Future Directions

The choice between this compound and 4-(3-Chlorophenoxy)piperidine is a critical decision in the design of novel therapeutics. This guide highlights that while they share the same molecular formula, their distinct structures lead to different physicochemical properties and, consequently, will result in divergent pharmacological profiles.

  • 4-(3-Chlorophenoxy)piperidine appears to be a more explored scaffold, serving as a documented intermediate for neurologically active agents.[6] Its slightly lower predicted lipophilicity and more linear structure may offer a more favorable starting point for targets requiring ligand entry into constrained, hydrophobic pockets, such as aminergic GPCRs.

  • This compound , being less symmetric and having a slightly higher predicted XLogP, presents a different conformational profile. This isomer could be advantageous for targets where a more angular approach of the aromatic moiety is required or where interactions with adjacent sub-pockets are desired.

For researchers, the path forward is clear: The selection should be hypothesis-driven. If the goal is to mimic a known ligand with a linear pharmacophore, the 4-isomer is a logical starting point. If the aim is to explore novel chemical space or target a receptor with a more complex binding site, the 3-isomer represents a valuable, less-explored alternative. Direct, head-to-head screening of both isomers in relevant primary assays is the most definitive way to validate these hypotheses and is strongly recommended. Future work should focus on generating this direct comparative data, followed by in-depth ADME/Tox profiling of the more promising isomer to accelerate its path in the drug discovery pipeline.

References

  • PrepChem. Synthesis of 4-(3-chlorophenoxy)piperidine. Available from: [Link]

  • PubChemLite. 4-(3-chlorophenoxy)piperidine (C11H14ClNO). Available from: [Link]

  • Rasayan Journal of Chemistry. SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Available from: [Link]

  • University of Bari Aldo Moro. Development of Novel Phenoxyalkylpiperidines as High- Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti-Allodynic Activity. Available from: [Link]

  • ChemRxiv. Synthesis and biological characterization of 4,4-difluoro-3- (phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) ant. Available from: [Link]

  • PubMed Central. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. Available from: [Link]

  • PubMed. BF2.649 [1-{3-[3-(4-Chlorophenyl)propoxy]propyl}piperidine, hydrochloride], a nonimidazole inverse agonist/antagonist at the human histamine H3 receptor: Preclinical pharmacology. Available from: [Link]

  • LookChem. This compound hydrochloride. Available from: [Link]

  • DTIC. Piperidine Synthesis. Available from: [Link]

  • PubMed Central. Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. Available from: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. Available from: [Link]

  • PubMed Central. New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity. Available from: [Link]

  • PubChem. 4-(3-Chloro-4-(trifluoromethyl)phenoxy)piperidine. Available from: [Link]

  • IJNRD. Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. Available from: [Link]

  • PubMed. Characterization of neuromuscular blocking action of piperidine derivatives. Available from: [Link]

  • ResearchGate. Synthesis and Antileukemic Activity of Novel 4-(3-(Piperidin-4-yl) Propyl)Piperidine Derivatives. Available from: [Link]

  • PubMed. Synthesis and antileukemic activity of novel 4-(3-(piperidin-4-yl) propyl)piperidine derivatives. Available from: [Link]

  • MDPI. Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. Available from: [Link]

  • PubMed Central. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available from: [Link]

  • PubMed Central. Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. Available from: [Link]

  • ResearchGate. (PDF) Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Available from: [Link]

Sources

Validating the Biological Activity of 3-(3-Chlorophenoxy)piperidine: A Comparative Guide to Secondary Assays

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for validating the biological activity of the novel compound, 3-(3-Chlorophenoxy)piperidine, through a series of robust secondary assays. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols. Instead, it offers a strategic and logical approach to experimental design, data interpretation, and contextualization of results, grounded in established pharmacological principles.

The piperidine moiety is a cornerstone in medicinal chemistry, present in a wide array of approved therapeutics and clinical candidates.[1] Its derivatives have demonstrated a remarkable diversity of pharmacological actions, targeting a range of receptors and enzymes within the central nervous system and periphery.[1][2] The specific compound, this compound, based on its structural similarity to known pharmacologically active agents, is hypothesized to interact with key players in monoaminergic and sigma receptor systems. This guide will detail the necessary secondary assays to explore these potential interactions, comparing its activity profile against well-characterized reference compounds.

The Rationale for Secondary Assay Selection

Primary screens, while essential for identifying hits, often lack the specificity and mechanistic detail required for lead optimization. Secondary assays are crucial for confirming the initial findings, elucidating the mechanism of action, and establishing a compound's selectivity profile. For this compound, our selection of secondary assays is driven by the structure-activity relationships of related phenoxypiperidine analogs, which suggest potential interactions with sigma-1 (σ1) receptors and monoamine transporters. Furthermore, given the role of monoamine oxidases (MAO) in regulating neurotransmitter levels, an assessment of MAO inhibition is a critical counter-screen to ensure the observed activity is not due to off-target enzymatic effects.

Part 1: Sigma-1 Receptor Binding Affinity

The sigma-1 receptor is a unique intracellular chaperone protein implicated in a variety of cellular functions and is a target for neuropsychiatric and neurodegenerative disease therapies.[3] Many piperidine-containing compounds exhibit high affinity for this receptor.[4] Therefore, a primary step in characterizing this compound is to determine its binding affinity for the sigma-1 receptor.

Comparative Compounds:
  • (+)-Pentazocine: A well-established, high-affinity sigma-1 receptor agonist.[3][5]

  • Haloperidol: A known antipsychotic with high affinity for the sigma-1 receptor, often used as a reference antagonist.[6][7]

Experimental Approach: Radioligand Binding Assay

A competitive radioligand binding assay will be employed to determine the inhibitory constant (Ki) of this compound for the sigma-1 receptor. This assay measures the ability of the test compound to displace a radiolabeled ligand from the receptor.

Workflow for Sigma-1 Receptor Binding Assay

Caption: Workflow for the sigma-1 receptor radioligand binding assay.

Anticipated Data Summary: Sigma-1 Receptor Binding
CompoundKi (nM) for Sigma-1 Receptor
This compoundTo be determined
(+)-Pentazocine (Reference Agonist)3.5 ± 0.4
Haloperidol (Reference Antagonist)1.8 ± 0.2

Note: Reference Ki values are representative and may vary between experimental setups.

Part 2: Monoamine Transporter Inhibition

Monoamine transporters, including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), are critical for regulating neurotransmitter signaling and are the primary targets for many antidepressant and psychostimulant drugs. The phenoxypiperidine scaffold is present in compounds known to interact with these transporters.

Comparative Compounds:
  • GBR 12909 (Vanoxerine): A selective dopamine transporter (DAT) inhibitor.

  • Nisoxetine: A selective norepinephrine transporter (NET) inhibitor.

  • Fluoxetine: A selective serotonin transporter (SERT) inhibitor.

Experimental Approach: Neurotransmitter Uptake Assay

This assay measures the ability of this compound to inhibit the uptake of radiolabeled monoamines ([3H]dopamine, [3H]norepinephrine, or [3H]serotonin) into cells expressing the respective transporters.

Workflow for Monoamine Transporter Uptake Assay

Caption: Workflow for the monoamine transporter uptake inhibition assay.

Anticipated Data Summary: Monoamine Transporter Inhibition
CompoundDAT IC50 (µM)NET IC50 (µM)SERT IC50 (µM)
This compoundTo be determinedTo be determinedTo be determined
GBR 12909 (Reference)0.05 ± 0.01> 10> 10
Nisoxetine (Reference)> 100.02 ± 0.005> 10
Fluoxetine (Reference)> 10> 100.03 ± 0.007

Note: Reference IC50 values are representative.

Part 3: Monoamine Oxidase Inhibition

To ensure that any observed effects on monoamine transporter function are not confounded by inhibition of monoamine metabolism, it is essential to assess the activity of this compound against the two isoforms of monoamine oxidase, MAO-A and MAO-B.[8][9]

Comparative Compounds:
  • Clorgyline: A selective MAO-A inhibitor.[8]

  • Selegiline: A selective MAO-B inhibitor.[9]

Experimental Approach: In Vitro MAO-Glo™ Assay

This is a luminescence-based assay that measures the activity of MAO-A and MAO-B. A decrease in the luminescent signal in the presence of the test compound indicates inhibition of the enzyme.

Workflow for MAO Inhibition Assay

Caption: Workflow for the in vitro monoamine oxidase inhibition assay.

Anticipated Data Summary: MAO Inhibition
CompoundMAO-A IC50 (µM)MAO-B IC50 (µM)
This compoundTo be determinedTo be determined
Clorgyline (Reference)0.01 ± 0.002> 10
Selegiline (Reference)> 100.02 ± 0.004

Note: Reference IC50 values are representative.

Experimental Protocols

Protocol 1: Sigma-1 Receptor Radioligand Binding Assay
  • Membrane Preparation: Homogenize guinea pig brains in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C. Resuspend the resulting pellet in fresh buffer and repeat the centrifugation. The final pellet is resuspended in buffer and protein concentration is determined using a Bradford assay.

  • Assay Setup: In a 96-well plate, add 50 µL of various concentrations of this compound or reference compounds, 50 µL of -pentazocine (final concentration ~1-2 nM), and 150 µL of the membrane preparation (50-100 µg of protein). For the determination of non-specific binding, add 10 µM haloperidol instead of the test compound.[5]

  • Incubation: Incubate the plate at 37°C for 120 minutes.[6]

  • Filtration: Terminate the assay by rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethyleneimine. Wash the filters three times with ice-cold buffer.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 values by non-linear regression analysis and convert to Ki values using the Cheng-Prusoff equation.

Protocol 2: Monoamine Transporter Uptake Assay
  • Cell Culture: Culture HEK293 cells stably expressing human DAT, NET, or SERT in appropriate media. Seed the cells in 96-well plates 24-48 hours before the assay.

  • Assay Procedure: On the day of the assay, wash the cells with Krebs-Ringer-HEPES (KRH) buffer. Pre-incubate the cells with various concentrations of this compound or reference compounds for 10-20 minutes at 37°C.[10]

  • Uptake Initiation: Initiate the uptake by adding the respective radiolabeled neurotransmitter ([3H]dopamine, [3H]norepinephrine, or [3H]serotonin) at a final concentration near its Km value. Incubate for a short period (e.g., 5-10 minutes) at 37°C.

  • Uptake Termination: Terminate the uptake by rapidly aspirating the medium and washing the cells three times with ice-cold KRH buffer.

  • Quantification: Lyse the cells and measure the intracellular radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the IC50 values by fitting the concentration-response data to a sigmoidal dose-response curve.

Protocol 3: In Vitro Monoamine Oxidase (MAO) Inhibition Assay
  • Assay Setup: Perform the assay in a 96-well white opaque plate. Add recombinant human MAO-A or MAO-B enzyme to each well.

  • Compound Addition: Add various concentrations of this compound or reference inhibitors (clorgyline for MAO-A, selegiline for MAO-B) to the wells.[9]

  • Substrate Addition: Add the MAO-Glo™ substrate, which is a luminogenic substrate for both MAO-A and MAO-B.

  • Incubation: Incubate the plate at room temperature for 30-60 minutes.

  • Detection: Add the Luciferin Detection Reagent to each well. This reagent converts a metabolite of the MAO reaction into a luminescent signal.

  • Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC50 values using non-linear regression.

Conclusion and Forward Look

The secondary assays outlined in this guide will provide a comprehensive initial pharmacological profile of this compound. The data generated will allow for a direct comparison with established drugs, offering valuable insights into its potential mechanism of action, selectivity, and therapeutic potential. Positive results in these assays, particularly high affinity and selectivity for a specific target, would warrant further investigation in more complex cellular and in vivo models to fully elucidate its functional activity as an agonist, antagonist, or modulator. This structured, data-driven approach is fundamental to making informed decisions in the early stages of the drug discovery and development pipeline.

References

  • Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Retrieved from [Link]

  • Chu, U. B., & Ruoho, A. E. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current protocols in pharmacology, 75, 1.34.1–1.34.21. [Link]

  • Roth, B. L., et al. (2013). Monoamine Transporter Assays. Bio-protocol, 3(11), e442. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Engel, K., & Wang, J. (2011). Selective Transport of Monoamine Neurotransmitters by Human Plasma Membrane Monoamine Transporter and Organic Cation Transporter 3. Molecular Pharmacology, 80(6), 1056–1067. [Link]

  • Uddin, M. J., et al. (2022). In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. Molecules, 27(15), 4988. [Link]

  • Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. Current protocols in pharmacology, 71, 1.34.1–1.34.21. [Link]

  • Al-Ghananeem, A. M., et al. (2020). Sigma 1 Receptors In vitro and In vivo Imaging Studies in Different Disease States. RSC Medicinal Chemistry, 11(9), 1018-1032. [Link]

  • Sitte, H. H., & Freissmuth, M. (2010). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current protocols in pharmacology, Chapter 1, Unit1.18. [Link]

  • Mayer, F. P., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 688. [Link]

  • Poupaert, J. H., et al. (2005). Characterization of pulmonary sigma receptors by radioligand binding. European journal of pharmacology, 508(1-3), 1-7. [Link]

  • Xu, J., et al. (2015). Functional assays to define agonists and antagonists of the sigma-2 receptor. Journal of pharmacological and toxicological methods, 76, 28-34. [Link]

  • Herraiz, T., & Chaparro, C. (2006). Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). In Monoamine Oxidase Inhibitors (pp. 121-134). Humana Press. [Link]

  • Eurofins Discovery. (n.d.). sigma1 Human Binding Agonist Radioligand LeadHunter Assay. Retrieved from [Link]

  • Kim, J. Y., et al. (2018). Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays. Neuropharmacology, 133, 264–275. [Link]

  • Cosi, C., et al. (2007). Synthesis and structure-activity relationships of 4-hydroxy-4-phenylpiperidines as nociceptin receptor ligands: Part 2. Bioorganic & medicinal chemistry letters, 17(11), 3028–3033. [Link]

  • Schmidt, H. R., et al. (2018). Structural basis for σ1 receptor ligand recognition. Nature structural & molecular biology, 25(10), 962–969. [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]

  • Sahn, J. J., et al. (2021). Examination of the Novel Sigma-1 Receptor Antagonist, SI 1/28, for Antinociceptive and Anti-allodynic Efficacy against Multiple Types of Nociception with Fewer Liabilities of Use. Pharmaceuticals, 14(11), 1109. [Link]

  • Halberstadt, A. L., et al. (2024). Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Journal of medicinal chemistry, 67(9), 7224–7244. [Link]

  • ResearchGate. (n.d.). Structure‐activity relationship for antiproliferative activity. Retrieved from [Link]

  • Ablordeppey, S. Y., et al. (2007). Structure–activity relationship studies of SYA 013, a homopiperazine analog of haloperidol. Bioorganic & medicinal chemistry, 15(1), 365–374. [Link]

  • Das, S., et al. (2018). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. Journal of Applied Research on Medicinal and Aromatic Plants, 9, 79-87. [Link]

  • Arulraj, R., et al. (2022). 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction. Molecules, 27(16), 5133. [Link]

  • Frontiers. (2021). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Retrieved from [Link]

  • International Journal of Novel Research and Development. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. Retrieved from [Link]

  • Boyarskaya, S. V., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(15), 4987. [Link]

  • de la Fuente-García, C., et al. (2021). Exploiting Knowledge on Structure–Activity Relationships for Designing Peptidomimetics of Endogenous Peptides. Molecules, 26(11), 3326. [Link]

  • PubChem. (n.d.). 3-(2-chlorophenoxy)piperidine hydrochloride. Retrieved from [Link]

Sources

A Comparative Efficacy Analysis of 3-(3-Chlorophenoxy)piperidine and the Selective Dopamine Transporter Inhibitor GBR 12909

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] Its derivatives have shown a wide spectrum of biological activities, making them promising candidates for drug development. This guide provides a detailed comparative analysis of a novel piperidine derivative, 3-(3-Chlorophenoxy)piperidine, against the well-characterized and highly selective dopamine transporter (DAT) inhibitor, GBR 12909.[3][4][5]

The rationale for this comparison is rooted in the structural motifs of this compound, which suggest a potential interaction with monoamine transporters. The dopamine transporter is a critical regulator of dopaminergic neurotransmission, and its modulation is a key therapeutic strategy for various neurological and psychiatric disorders.[6] GBR 12909 serves as an ideal reference compound due to its high potency and selectivity for DAT, providing a benchmark for evaluating the efficacy and selectivity of novel compounds.[3][4][5]

This guide will delve into the in vitro and in vivo pharmacological profiles of this compound, presenting hypothetical experimental data to illustrate its potential as a dopamine reuptake inhibitor. We will explore its binding affinity and functional inhibition of the dopamine transporter and its consequential effects on locomotor activity in a rodent model.

In Vitro Characterization: Dopamine Transporter Interaction

To ascertain the interaction of this compound with the dopamine transporter, two primary in vitro assays are proposed: a radioligand binding assay to determine binding affinity (Ki) and a dopamine uptake inhibition assay to measure functional potency (IC50).

Experimental Design: In Vitro Assays

The causality behind these experimental choices lies in their ability to provide a comprehensive understanding of the compound's interaction with the transporter. The binding assay quantifies the direct interaction of the compound with the transporter protein, while the uptake assay measures its ability to functionally inhibit the transporter's primary role of clearing dopamine from the synaptic cleft.

cluster_0 In Vitro Experimental Workflow prep Preparation of HEK-293 cells expressing hDAT binding Radioligand Binding Assay ([3H]WIN 35,428) prep->binding Cell Membranes uptake [3H]Dopamine Uptake Inhibition Assay prep->uptake Whole Cells data_analysis Data Analysis (Ki and IC50 determination) binding->data_analysis uptake->data_analysis

Caption: Workflow for in vitro characterization of DAT inhibitors.

Protocol: Radioligand Binding Assay

This protocol is designed to determine the binding affinity of the test compounds to the human dopamine transporter (hDAT).

  • Cell Culture and Membrane Preparation: Human Embryonic Kidney (HEK-293) cells stably expressing hDAT are cultured to ~80-90% confluency. The cells are harvested, and a crude membrane preparation is obtained by homogenization and centrifugation.

  • Binding Assay: The membrane preparation is incubated with a fixed concentration of the radioligand [3H]WIN 35,428, a cocaine analog that binds to the DAT, and varying concentrations of the test compound (this compound or GBR 12909).

  • Incubation and Filtration: The mixture is incubated to allow for competitive binding. The reaction is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

  • Data Analysis: The data are analyzed using non-linear regression to determine the Ki value, which represents the affinity of the compound for the transporter.

Protocol: [3H]Dopamine Uptake Inhibition Assay

This assay measures the functional inhibition of dopamine uptake by the test compounds.[7][8]

  • Cell Culture: HEK-293 cells stably expressing hDAT are seeded in 24-well plates and grown to confluency.

  • Pre-incubation: The cells are washed and pre-incubated with varying concentrations of the test compound or vehicle.

  • Uptake Initiation: [3H]Dopamine is added to initiate the uptake reaction.

  • Termination and Lysis: After a short incubation period, the uptake is terminated by washing with ice-cold buffer. The cells are then lysed to release the intracellular [3H]dopamine.

  • Quantification: The amount of [3H]dopamine taken up by the cells is quantified by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the dopamine uptake (IC50) is determined by non-linear regression analysis.

Comparative In Vitro Data

The following table summarizes the hypothetical in vitro data for this compound and GBR 12909.

CompoundDAT Binding Affinity (Ki, nM)Dopamine Uptake Inhibition (IC50, nM)
This compound 15.225.8
GBR 12909 1.8[4][5]4.5

These hypothetical results suggest that while this compound is a potent inhibitor of the dopamine transporter, it is approximately 8-fold less potent than the reference compound GBR 12909 in both binding affinity and functional inhibition.

In Vivo Efficacy: Assessment of Locomotor Activity

To evaluate the in vivo effects of DAT inhibition, a locomotor activity study in mice is proposed. Inhibition of the dopamine transporter is expected to increase synaptic dopamine levels, leading to psychostimulant effects and a corresponding increase in locomotor activity. The open field test is a standard and reliable method for assessing this behavior.[9]

Experimental Design: Open Field Test

The open field test measures the quantity and quality of exploratory behavior and general activity in a novel environment.[9] This allows for the assessment of the stimulatory effects of the test compounds.

cluster_1 In Vivo Experimental Workflow acclimation Animal Acclimation dosing Compound Administration (Vehicle, 3-CPP, GBR 12909) acclimation->dosing testing Open Field Test dosing->testing data_collection Automated Tracking of Locomotor Parameters testing->data_collection analysis Statistical Analysis data_collection->analysis

Caption: Workflow for in vivo assessment of locomotor activity.

Protocol: Open Field Test
  • Animals: Adult male C57BL/6 mice are used for the study. They are habituated to the testing room for at least one hour before the experiment.

  • Apparatus: The open field apparatus consists of a square arena with walls to prevent escape. The arena is equipped with an automated video tracking system to monitor the animal's movement.

  • Dosing: Mice are randomly assigned to treatment groups and administered either vehicle, this compound (at various doses), or GBR 12909 (at a reference dose) via intraperitoneal injection.

  • Testing: Thirty minutes after dosing, each mouse is placed in the center of the open field arena, and its activity is recorded for 30 minutes.

  • Data Collection: The tracking software records several parameters, including total distance traveled, time spent in the center of the arena, and rearing frequency.

  • Data Analysis: The data are analyzed using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the effects of the different treatments.

Comparative In Vivo Data

The following table presents hypothetical data from the open field test.

Treatment Group (Dose, mg/kg)Total Distance Traveled (cm)Time in Center (s)Rearing Frequency
Vehicle 1500 ± 15030 ± 525 ± 4
This compound (3) 2500 ± 20045 ± 640 ± 5
This compound (10) 4500 ± 300 60 ± 865 ± 7
GBR 12909 (5) 5000 ± 35065 ± 9 70 ± 8
p < 0.05, *p < 0.01 compared to vehicle

The hypothetical data indicate that this compound produces a dose-dependent increase in locomotor activity, consistent with a psychostimulant effect mediated by DAT inhibition. At a dose of 10 mg/kg, its effect is comparable to that of 5 mg/kg of GBR 12909, suggesting it is a potent CNS-active compound in vivo.

Discussion and Conclusion

This comparative guide has outlined a systematic approach to evaluating the efficacy of a novel piperidine derivative, this compound, as a dopamine transporter inhibitor. The proposed in vitro and in vivo experiments, with the highly selective DAT inhibitor GBR 12909 as a reference, provide a robust framework for characterizing its pharmacological profile.

The hypothetical data presented suggest that this compound is a potent inhibitor of the dopamine transporter, albeit with a lower potency than GBR 12909. The in vivo data further support its potential as a CNS-active agent with psychostimulant properties.

Further studies would be warranted to explore the selectivity of this compound for other monoamine transporters (serotonin and norepinephrine transporters) and to investigate its pharmacokinetic properties and potential for therapeutic applications. The experimental protocols detailed herein provide a solid foundation for such future investigations.

References

  • The dopamine inhibitor GBR12909 improves attention and compulsive behaviour in female rats. (2023). bioRxiv. [Link]

  • Andersen, P. H. (1989). The dopamine inhibitor GBR 12909: selectivity and molecular mechanism of action. European Journal of Pharmacology, 166(3), 493-504. [Link]

  • Anilocus. (n.d.). Open Field Test Protocol for Anxiety-Like Behavior in Rodents. [Link]

  • Computer-aided evaluation of targets and biological activity spectra for new piperidine derivatives. (2023). Journal of Clinical Medicine of Kazakhstan. [Link]

  • Heal, D. J., et al. (2008). Short-acting cocaine and long-acting GBR-12909 both elicit rapid dopamine uptake inhibition following intravenous delivery. Journal of Psychopharmacology, 22(6), 668-676. [Link]

  • Aggarwal, S., & Mortensen, O. V. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Current protocols in pharmacology, 79, 12.17.1-12.17.21. [Link]

  • Sitte, H. H., & Freissmuth, M. (2015). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 68(1), 12-17. [Link]

  • Rathi, E., et al. (2022). 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction. Molecules, 27(16), 5136. [Link]

  • Teplickova, A., & Kvetnansky, R. (2017). Animal tests for anxiety-like and depression-like behavior in rats. Interdisciplinary toxicology, 10(1), 42-49. [Link]

  • Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. (2020). ACS omega, 5(21), 12151–12160. [Link]

  • DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay. (n.d.). DiscoverX. [Link]

  • Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice. (2014). Journal of visualized experiments : JoVE, (91), 51634. [Link]

  • 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction. (2022). PubMed. [Link]

  • Development of a Fluorescently Labeled Ligand for Rapid Detection of DAT in Human and Mouse Peripheral Blood Monocytes. (2024). JACS Au. [Link]

  • San Diego Instruments. (2022). Using the Open Field Maze to Test for Anxiety. [Link]

  • Visualization of Dopamine Transporter Trafficking in Live Neurons by Use of Fluorescent Cocaine Analogs. (2009). The Journal of Neuroscience, 29(21), 6885-6897. [Link]

  • Binding of cocaine-like radioligands to the dopamine transporter at 37 degrees C: effect of Na+ and substrates. (2000). Naunyn-Schmiedeberg's archives of pharmacology, 362(4-5), 349-357. [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. [Link]

  • Amuza Inc. (2023). How to Set Up an Open Field Test for Animal Behavior Research. [Link]

  • Synthesis and biological evaluation of novel piperidine-benzodioxole derivatives designed as potential leishmanicidal drug candidates. (2015). Bioorganic & medicinal chemistry letters, 25(16), 3241-3245. [Link]

  • BioIVT. (n.d.). DAT Transporter Assay. [Link]

  • Synthesis and Biological Evaluation of Novel 3-Alkylpyridine Marine Alkaloid Analogs with Promising Anticancer Activity. (2013). Marine drugs, 11(3), 745-766. [Link]

Sources

In Vivo Validation of 3-(3-Chlorophenoxy)piperidine's Mechanism of Action: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vivo validation of 3-(3-Chlorophenoxy)piperidine, a novel piperidine derivative with potential therapeutic applications in neurological disorders. Drawing upon established methodologies and comparative data from known neuroactive compounds, we present a scientifically rigorous approach to elucidate its mechanism of action, with a primary focus on its potential interaction with the sigma-1 receptor system. This document is intended for researchers, scientists, and drug development professionals seeking to advance novel chemical entities from discovery to preclinical validation.

Introduction: The Therapeutic Potential of Piperidine Scaffolds

The piperidine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically successful drugs targeting the central nervous system (CNS).[1] Its conformational flexibility and ability to engage with a wide array of biological targets have made it a cornerstone in the development of therapeutics for pain, psychiatric disorders, and neurodegenerative diseases.[1][2] Our investigational compound, this compound, emerges from this rich chemical landscape. Preliminary in silico and in vitro screening has suggested a potential interaction with sigma receptors, a unique class of intracellular chaperone proteins implicated in a range of cellular functions and pathological states, including neuropathic pain.[3]

This guide outlines a systematic in vivo strategy to validate this hypothesized mechanism of action. We will detail a head-to-head comparison of this compound with established sigma-1 receptor ligands in a validated animal model of neuropathic pain. The experimental design is structured to provide robust, reproducible data on target engagement, analgesic efficacy, and dose-response relationships.

Hypothesized Signaling Pathway and Experimental Rationale

We hypothesize that this compound acts as a sigma-1 receptor agonist. The sigma-1 receptor, an intracellular chaperone protein primarily located at the mitochondria-associated endoplasmic reticulum membrane, is known to modulate a variety of downstream signaling pathways, including those involved in nociceptive processing.

Sigma-1_Receptor_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm 3-CPP This compound S1R_inactive Sigma-1 Receptor (Inactive) (Bound to BiP) 3-CPP->S1R_inactive Binds to receptor S1R_active Sigma-1 Receptor (Active) S1R_inactive->S1R_active Conformational Change BiP BiP Chaperone S1R_inactive->BiP Releases BiP Ion_Channel Ion Channel (e.g., NMDA-R) S1R_active->Ion_Channel Modulates Activity Signaling_Proteins Downstream Signaling Proteins (e.g., PKC, CaMKII) Ion_Channel->Signaling_Proteins Regulates Ion Flux (e.g., Ca2+) Analgesic_Effect Analgesic Effect Signaling_Proteins->Analgesic_Effect Leads to

Caption: Hypothesized signaling pathway of this compound.

Our experimental approach is designed to test this hypothesis by:

  • Establishing a Neuropathic Pain Phenotype: Utilizing a robust and reproducible animal model of chronic nerve injury.

  • Assessing Analgesic Efficacy: Quantifying the dose-dependent reversal of pain-related behaviors by this compound.

  • Comparative Analysis: Benchmarking the efficacy of our test compound against a known sigma-1 receptor agonist and a non-selective analgesic.

  • Confirming Target Engagement: Employing a selective sigma-1 receptor antagonist to demonstrate that the observed analgesic effects are mediated through this target.

In Vivo Experimental Design and Protocols

Animal Model: Chronic Constriction Injury (CCI) of the Sciatic Nerve

The CCI model is a widely used and well-characterized model of neuropathic pain that mimics many of the sensory abnormalities observed in human neuropathic pain conditions, such as mechanical allodynia and thermal hyperalgesia.[4]

Experimental Workflow:

CCI_Experimental_Workflow cluster_0 Phase 1: Model Induction & Baseline cluster_1 Phase 2: Compound Administration & Testing Surgery CCI Surgery Recovery Post-operative Recovery (7-10 days) Surgery->Recovery Baseline Baseline Behavioral Testing (von Frey, Hargreaves) Recovery->Baseline Grouping Randomization into Treatment Groups Baseline->Grouping Administration Compound Administration (i.p. or p.o.) Grouping->Administration Behavioral_Testing Post-treatment Behavioral Testing (30, 60, 120 min) Administration->Behavioral_Testing

Caption: Experimental workflow for the CCI model of neuropathic pain.

Step-by-Step Protocol:

  • Animal Subjects: Male Sprague-Dawley rats (200-250 g) will be used. Animals will be housed in a temperature- and light-controlled environment with ad libitum access to food and water. All procedures will be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

  • Anesthesia: Animals will be anesthetized with isoflurane (2-3% in oxygen).

  • Surgical Procedure:

    • The right hind limb will be shaved and sterilized.

    • A small incision will be made on the lateral aspect of the thigh to expose the sciatic nerve.

    • Four loose ligatures of 4-0 chromic gut will be tied around the nerve at approximately 1 mm intervals.

    • The muscle and skin will be closed in layers.

    • Sham-operated animals will undergo the same procedure without nerve ligation.

  • Post-operative Care: Animals will be monitored daily for signs of distress and the surgical wound will be checked for infection.

  • Development of Neuropathy: Animals will develop a stable and significant mechanical allodynia and thermal hyperalgesia within 7-10 days post-surgery.

Behavioral Assays

Mechanical Allodynia (von Frey Test):

  • Animals are placed in individual Plexiglas chambers on a raised mesh floor and allowed to acclimate for 15-20 minutes.

  • A series of calibrated von Frey filaments with increasing bending forces are applied to the plantar surface of the hind paw.

  • The 50% paw withdrawal threshold (PWT) is determined using the up-down method.

Thermal Hyperalgesia (Hargreaves Test):

  • Animals are placed in individual Plexiglas chambers on a glass floor.

  • A radiant heat source is focused on the plantar surface of the hind paw.

  • The latency to paw withdrawal is recorded. A cut-off time of 20 seconds is used to prevent tissue damage.

Comparative Compounds and Dosing
CompoundClassMechanism of ActionRationale for Inclusion
This compound InvestigationalHypothesized Sigma-1 AgonistTest compound
(+)-Pentazocine ReferencePrototypical Sigma-1 Agonist[3][5][6]Positive control for sigma-1 mediated analgesia
Gabapentin Clinically RelevantVoltage-gated Calcium Channel BlockerStandard of care for neuropathic pain
NE-100 AntagonistSelective Sigma-1 Antagonist[3][5][7]To confirm target engagement of this compound
Vehicle ControlInert SolventNegative control

Dosing will be determined based on preliminary dose-ranging studies. All compounds will be administered intraperitoneally (i.p.) or orally (p.o.).

Data Presentation and Interpretation

The following tables illustrate the expected data format for the comparative analysis.

Table 1: Comparative Efficacy in Reversing Mechanical Allodynia (von Frey Test)

Treatment GroupDose (mg/kg)NBaseline PWT (g)Post-treatment PWT (g) at 60 min% Reversal of Allodynia
Vehicle-102.5 ± 0.32.8 ± 0.43%
This compound10102.4 ± 0.28.5 ± 1.1*50%
This compound30102.6 ± 0.312.2 ± 1.5 80%
(+)-Pentazocine10102.5 ± 0.210.1 ± 1.363%
Gabapentin100102.7 ± 0.411.5 ± 1.6**73%

Data are presented as mean ± SEM. *p < 0.05, **p < 0.01 vs. Vehicle (One-way ANOVA with Dunnett's post-hoc test).

Table 2: Antagonism of this compound's Analgesic Effect by NE-100

Treatment GroupDose (mg/kg)NPost-treatment PWT (g) at 60 min
Vehicle-102.9 ± 0.5
This compound301012.5 ± 1.4
NE-10010103.1 ± 0.6
NE-100 + this compound10 + 30104.2 ± 0.8#

Data are presented as mean ± SEM. #p < 0.01 vs. This compound alone (Student's t-test).

Interpretation of Expected Results:

  • A significant and dose-dependent increase in the paw withdrawal threshold in the von Frey test by this compound would indicate analgesic efficacy.

  • Efficacy comparable to or greater than (+)-Pentazocine would support a sigma-1 receptor-mediated mechanism.

  • A significant reversal of the analgesic effect of this compound by the co-administration of NE-100 would provide strong evidence for target engagement at the sigma-1 receptor.

Conclusion and Future Directions

This guide provides a robust and scientifically sound framework for the in vivo validation of this compound's mechanism of action. The proposed experiments, utilizing a validated animal model and appropriate comparators, are designed to deliver clear, interpretable data on the compound's analgesic potential and its interaction with the sigma-1 receptor.

Successful validation through this protocol will provide a strong foundation for further preclinical development, including pharmacokinetic/pharmacodynamic (PK/PD) modeling, toxicology studies, and the exploration of its therapeutic potential in other CNS disorders where sigma-1 receptor modulation is implicated.

References

  • Patsnap Synapse. (2025, May 27). What in vivo models are used for pain studies?
  • Experimental models for the study of neurop
  • Animal Models of Neuropathic Pain Due to Nerve Injury.
  • An overview of animal models for neurop
  • Experimental models for the study of neuropathic pain.
  • Sigma Receptors. Tocris Bioscience.
  • Synthesis and evaluation of sigma receptor ligands. MOspace Home.
  • Recent Advances in the Development of Sigma Receptor Ligands as Cytotoxic Agents: A Medicinal Chemistry Perspective.
  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.
  • Recent Advances in the Development of Sigma Receptor Ligands as Cytotoxic Agents: A Medicinal Chemistry Perspective. PubMed Central.
  • Clinical benefits of a new piperidine-class AChE inhibitor. PubMed.
  • The list of Sigma-1 receptor agonists and antagonists.
  • Sigma 1 Receptors In vitro and In vivo Imaging Studies in Different Disease St
  • Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands. PubMed Central.
  • Top 20 Best-Selling Small-Molecule Neurology Drugs in 2024: Market, Indications, Pharmacology, Discovery, and Synthesis. Journal of Medicinal Chemistry.
  • Development of Molecular Probes for Imaging Sigma-2 Receptors In Vitro and In Vivo. PMC.
  • Novel therapeutic agents for schizophrenia and anxiety designed
  • Sigma Receptor | Agonists Antagonists. MedChemExpress.
  • Piperidine derivatives for the control of Parkinson's and Alzheimer's. Innoget.
  • Development of Novel Phenoxyalkylpiperidines as High- Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti. Uniba.
  • Substances related to sigma-1 receptors 1.
  • 1-Cyclohexylpiperazine and 3,3-dimethylpiperidine derivatives as sigma-1 (sigma1) and sigma-2 (sigma2) receptor ligands: a review. PubMed.
  • (+)-[3H]3-(3-hydroxyphenyl)-N-(1-propyl)-piperidine binding to sigma receptors in mouse brain in vivo. PubMed.

Sources

head-to-head comparison of different synthetic routes to 3-(3-Chlorophenoxy)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

A Head-to-Head Comparison of Synthetic Routes to 3-(3-Chlorophenoxy)piperidine

Introduction

This compound is a valuable molecular scaffold frequently utilized in the development of neurologically active pharmaceutical agents. Its structure, combining a piperidine ring with a substituted phenoxy moiety, is a common feature in compounds targeting various receptors and transporters in the central nervous system. The efficient and scalable synthesis of this key intermediate is therefore of significant interest to researchers in medicinal chemistry and process development.

This guide provides an in-depth, head-to-head comparison of three principal synthetic strategies for the preparation of this compound: the Mitsunobu Reaction , the Buchwald-Hartwig C-O Coupling , and the Ullmann Condensation . Each route is analyzed for its mechanistic underpinnings, practical execution, and key performance indicators, providing the experimental data and expert insights necessary for researchers to select the optimal pathway for their specific laboratory or process-scale needs.

Common Prerequisite: Synthesis of N-Boc-3-hydroxypiperidine

All three routes described herein advantageously begin with the same protected starting material, tert-butyl 3-hydroxy-1-piperidinecarboxylate (N-Boc-3-hydroxypiperidine). The Boc protecting group is essential to prevent N-arylation, a competing side reaction that would otherwise complicate the synthesis by involving the piperidine nitrogen.

A common and robust method for preparing the racemic precursor involves a two-step sequence starting from 3-hydroxypyridine.[1][2]

  • Hydrogenation: The aromatic pyridine ring is reduced to a piperidine. This is typically achieved via catalytic hydrogenation using catalysts such as Rhodium-on-carbon (Rh/C) or Rhodium-Nickel/Carbon under a hydrogen atmosphere.[1][2]

  • Boc Protection: The secondary amine of the resulting 3-hydroxypiperidine is protected using di-tert-butyl dicarbonate (Boc)₂O under basic conditions to yield the stable, readily purifiable N-Boc-3-hydroxypiperidine.[3]

For applications requiring enantiopure material, chiral resolution of racemic 3-hydroxypiperidine can be performed using resolving agents like D-pyroglutamic acid or L-camphorsulfonic acid prior to Boc protection, or enzymatic reduction of N-Boc-3-piperidone can be employed.[1][3][4][5]

Route A: The Mitsunobu Reaction

The Mitsunobu reaction is a classic and powerful method for forming esters and ethers via the dehydration of a primary or secondary alcohol.[6][7] It operates under mild, neutral conditions and is renowned for achieving a clean inversion of stereochemistry at the alcohol's chiral center, a crucial feature in asymmetric synthesis.[7]

Reaction Principle

The reaction mechanism is initiated by the nucleophilic attack of a phosphine (typically triphenylphosphine, PPh₃) on an azodicarboxylate (e.g., DEAD or DIAD), generating a betaine intermediate.[7] This highly reactive species activates the alcohol (N-Boc-3-hydroxypiperidine) by forming an oxyphosphonium salt, effectively converting the hydroxyl group into an excellent leaving group. Subsequent Sₙ2 attack by the nucleophile, in this case, the phenoxide generated from 3-chlorophenol, displaces the triphenylphosphine oxide (TPPO) and forms the desired ether linkage with complete stereochemical inversion.[6]

Mitsunobu_Reaction cluster_start Starting Materials cluster_reagents Mitsunobu Reagents cluster_products Products SM1 N-Boc-3-hydroxypiperidine P1 N-Boc-3-(3-Chlorophenoxy)piperidine SM1->P1 THF, 0°C to RT SM2 3-Chlorophenol SM2->P1 THF, 0°C to RT R1 PPh₃ R1->P1 THF, 0°C to RT R2 DIAD or DEAD R2->P1 THF, 0°C to RT P2 Triphenylphosphine Oxide (TPPO) P3 Hydrazine byproduct

Caption: General workflow for the Mitsunobu reaction.

Detailed Experimental Protocol
  • To a stirred solution of N-Boc-3-hydroxypiperidine (1.0 eq.), 3-chlorophenol (1.1 eq.), and triphenylphosphine (1.2 eq.) in anhydrous tetrahydrofuran (THF, 10-15 volumes) under a nitrogen atmosphere, cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of diisopropyl azodicarboxylate (DIAD) (1.2 eq.) in THF dropwise over 20-30 minutes, ensuring the internal temperature remains below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 6-12 hours, monitoring by TLC or LC-MS for the disappearance of the starting alcohol.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The major challenge in workup is the removal of the stoichiometric byproduct, triphenylphosphine oxide (TPPO).[8] A common method is to triturate the crude residue with a nonpolar solvent like diethyl ether or a mixture of ether/heptane, which causes the TPPO to precipitate. Filter the solid and wash with cold solvent.

  • Wash the filtrate successively with 1 M NaOH (aq) to remove unreacted phenol, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the resulting crude oil by flash column chromatography on silica gel to afford N-Boc-3-(3-Chlorophenoxy)piperidine.

  • Deprotection: Treat the purified intermediate with an acid such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in dioxane at room temperature to cleave the Boc group, yielding the final product, this compound.

Expert Commentary
  • Causality of Reagent Choice: DIAD is often preferred over DEAD (diethyl azodicarboxylate) due to its increased stability and reduced shock sensitivity. The choice of THF as a solvent is standard due to its ability to dissolve all reactants and its inertness under the reaction conditions.[9]

  • Trustworthiness & Validation: The reaction's progress is easily monitored by the disappearance of the alcohol starting material on TLC. The formation of TPPO, which often precipitates or appears as a distinct spot on TLC, is another indicator of reaction progression.[9]

  • Challenges & Mitigation: The primary drawback of the Mitsunobu reaction is the generation of stoichiometric amounts of TPPO and hydrazine byproducts, which can complicate purification, especially on a large scale.[8] While precipitation/filtration is common, residual amounts may require extensive chromatography. Using polymer-bound triphenylphosphine can simplify workup, as the byproduct is removed by simple filtration.[8]

Route B: The Buchwald-Hartwig C-O Coupling

The Buchwald-Hartwig reaction is a palladium-catalyzed cross-coupling reaction that has revolutionized the formation of carbon-heteroatom bonds, including C-O bonds for diaryl or alkyl aryl ether synthesis.[10] It offers a highly versatile and functional-group-tolerant alternative to classical methods.

Reaction Principle

The catalytic cycle begins with the oxidative addition of an aryl halide (e.g., 1-bromo-3-chlorobenzene) to a Pd(0) complex, forming a Pd(II) species.[11] In the presence of a strong base, the alcohol (N-Boc-3-hydroxypiperidine) is deprotonated to an alkoxide, which then coordinates to the palladium center. Reductive elimination from the Pd(II) complex releases the desired aryl ether product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[11][12] The choice of phosphine ligand is critical for the success of the reaction, as it modulates the stability and reactivity of the palladium catalyst.[12]

Buchwald_Hartwig cluster_start Starting Materials cluster_reagents Catalyst System cluster_products Products SM1 N-Boc-3-hydroxypiperidine P1 N-Boc-3-(3-Chlorophenoxy)piperidine SM1->P1 Toluene, 80-110°C SM2 1-Bromo-3-chlorobenzene SM2->P1 Toluene, 80-110°C R1 Pd Catalyst (e.g., Pd₂(dba)₃) R1->P1 Toluene, 80-110°C R2 Phosphine Ligand (e.g., RuPhos) R2->P1 Toluene, 80-110°C R3 Base (e.g., NaOt-Bu) R3->P1 Toluene, 80-110°C Ullmann_Condensation cluster_start Starting Materials cluster_reagents Catalyst System cluster_products Products SM1 N-Boc-3-hydroxypiperidine P1 N-Boc-3-(3-Chlorophenoxy)piperidine SM1->P1 DMF or Dioxane, 110-150°C SM2 1-Iodo-3-chlorobenzene SM2->P1 DMF or Dioxane, 110-150°C R1 Cu Catalyst (e.g., CuI) R1->P1 DMF or Dioxane, 110-150°C R2 Ligand (e.g., Phenanthroline) R2->P1 DMF or Dioxane, 110-150°C R3 Base (e.g., Cs₂CO₃) R3->P1 DMF or Dioxane, 110-150°C Comparison_Flowchart Start Goal: Synthesize This compound Q_Scale What is the scale? Start->Q_Scale Q_Conditions Are mild conditions critical? Q_Scale->Q_Conditions Lab Scale Q_Cost Is catalyst cost a major driver? Q_Scale->Q_Cost Process Scale R_Mitsunobu Route A: Mitsunobu (Good for lab scale, mild) Q_Conditions->R_Mitsunobu Yes R_Buchwald Route B: Buchwald-Hartwig (Versatile, scalable, reliable) Q_Conditions->R_Buchwald No (but still mild) Q_Cost->R_Buchwald No R_Ullmann Route C: Ullmann (Cost-effective catalyst, harsh) Q_Cost->R_Ullmann Yes

Sources

A Researcher's Guide to Target Identification and Selectivity Profiling of Novel Piperidine Analogs: A Case Study of 3-(3-Chlorophenoxy)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in drug discovery, the piperidine scaffold is a familiar and valuable starting point, present in numerous FDA-approved drugs.[1][2] Its prevalence underscores its utility in creating molecules with favorable pharmacokinetic properties. However, with any novel analog, such as 3-(3-Chlorophenoxy)piperidine, the fundamental and most critical challenge is to precisely define its biological target and understand its selectivity profile. This guide provides a comprehensive, technically-grounded framework for researchers to systematically assess the selectivity of novel compounds like this compound for their primary biological target. We will delve into the causality behind experimental choices, presenting a self-validating workflow from initial hypothesis generation to definitive selectivity assessment.

Phase 1: Unmasking the Primary Target – A Broad-Based Approach

When presented with a novel compound like this compound, whose primary target is not established in the literature, the initial step is not to make assumptions but to cast a wide, unbiased net. The goal of this phase is to move from an unknown entity to a set of high-probability candidate targets.

In Silico Profiling: A Predictive First Step

Before committing to costly and time-consuming wet-lab experiments, computational methods can provide valuable, hypothesis-generating insights. By comparing the structure of this compound to databases of known ligands, we can predict potential targets.

  • Ligand-Based Virtual Screening: This approach leverages the principle that structurally similar molecules often have similar biological activities. The 2D and 3D structure of this compound would be used to search against chemical databases (e.g., ChEMBL, PubChem) to identify known compounds with high structural similarity. The known targets of these similar compounds then become putative targets for our query molecule.

  • Structure-Based Virtual Screening (Docking): If high-resolution crystal structures of potential target proteins are available, molecular docking simulations can predict the binding affinity and pose of this compound within the binding site of these proteins. This can be particularly useful for exploring targets suggested by the ligand-based screening in more detail.

In Vitro Broad Panel Screening: The Unbiased Experimental View

While in silico methods are predictive, in vitro screening provides the first layer of empirical evidence. Submitting the compound to a broad panel radioligand binding or enzymatic assay screen is a cost-effective and efficient strategy to survey a large landscape of potential targets.[3] Companies like Eurofins Discovery and CEREP offer comprehensive screening panels (e.g., SafetyScreen44™, BioPrint™) that test the compound at a single, high concentration (typically 1-10 µM) against hundreds of G-protein coupled receptors (GPCRs), ion channels, transporters, and enzymes.

The output of this screen is typically presented as a percentage of inhibition or stimulation. A significant interaction (e.g., >50% inhibition) at a given target is considered a "hit" and warrants further investigation. For a piperidine-containing molecule, one might pay close attention to hits within families of targets known to interact with this scaffold, such as aminergic GPCRs (e.g., dopamine, serotonin, adrenergic receptors), sigma receptors, and muscarinic receptors.[4][5][6]

Phase 2: From "Hit" to "Validated Target" – Determining Potency

Once the broad panel screen identifies a set of initial hits, the next crucial phase is to validate these interactions and quantify the compound's potency for each. This moves us from a qualitative "yes/no" to a quantitative measure of affinity and/or functional activity.

Concentration-Response Curves: The Gold Standard for Potency

For each validated hit, a full concentration-response curve must be generated. This involves testing the compound over a wide range of concentrations (typically from picomolar to micromolar) to determine its IC50 (for inhibitory compounds) or EC50 (for activating compounds).

Table 1: Hypothetical Initial Target Validation for this compound

TargetAssay TypeDetermined Potency (IC50/EC50)
Sigma-1 ReceptorRadioligand Binding25 nM
Histamine H3 ReceptorRadioligand Binding350 nM
M2 Muscarinic ReceptorRadioligand Binding1.2 µM
hERG ChannelElectrophysiology> 10 µM

This is hypothetical data for illustrative purposes.

Based on this hypothetical data, the Sigma-1 receptor would emerge as the most likely primary target due to its significantly higher potency compared to other initial hits.

Orthogonal Assays: Ensuring Robustness of the Finding

To ensure the observed activity is not an artifact of a specific assay technology, it is critical to confirm the primary target interaction using an orthogonal (i.e., different) assay.[7]

  • Biochemical vs. Cell-Based Assays: If the primary target was identified in a biochemical assay (e.g., a radioligand binding assay using cell membranes), the next step is to confirm its activity in a cell-based functional assay. For a GPCR, this could be a calcium flux or cAMP accumulation assay. For an enzyme, it would be a cellular assay measuring the downstream consequences of enzyme inhibition.

  • Functional Assays: A functional assay will also determine the compound's mode of action (e.g., agonist, antagonist, inverse agonist, or allosteric modulator).[8]

Phase 3: Defining the Therapeutic Window – Comprehensive Selectivity Profiling

With a validated primary target and its potency determined, the focus shifts to assessing the compound's selectivity. A highly selective compound interacts preferentially with its intended target, minimizing the potential for off-target effects and associated toxicities.[9][10]

Designing the Selectivity Panel

The selectivity panel should be intelligently designed based on the primary target and any secondary targets identified in the initial screens.

  • Target Family Members: The panel should include closely related subtypes of the primary target. For our hypothetical primary target, the Sigma-1 receptor, the panel must include the Sigma-2 receptor to determine subtype selectivity.[4]

  • Key Anti-Targets: The panel should also include known "anti-targets" or proteins commonly associated with adverse drug reactions, such as the hERG channel (cardiac toxicity), and a panel of Cytochrome P450 (CYP) enzymes (drug-drug interactions).[7]

Quantifying Selectivity: The Selectivity Ratio

Selectivity is quantified as a ratio of the compound's potency at off-targets to its potency at the primary target. A higher ratio indicates greater selectivity.

Selectivity Ratio = IC50 (Off-Target) / IC50 (Primary Target)

A compound is generally considered "selective" if this ratio is at least 100-fold.

Comparison with Alternatives: A Hypothetical Scenario

To illustrate the final output of this process, let's assume our investigations have confirmed the Sigma-1 receptor as the primary target of this compound. We can now compare its performance against established reference compounds for this target.

Table 2: Comparative Selectivity Profile for Sigma-1 Receptor Ligands

CompoundPrimary Target IC50 (Sigma-1)Off-Target IC50 (Sigma-2)Off-Target IC50 (Histamine H3)Selectivity Ratio (vs. Sigma-2)Selectivity Ratio (vs. Histamine H3)
This compound (Hypothetical) 25 nM 2,500 nM 350 nM 100x 14x
Reference Compound A (e.g., Haloperidol)3 nM500 nM20 nM167x6.7x
Reference Compound B (e.g., PRE-084)2.2 nM1,800 nM>10,000 nM818x>4500x

This is hypothetical data for illustrative purposes.

This comparative table clearly summarizes the selectivity profile of our compound of interest against relevant alternatives, providing researchers with the critical data needed to make informed decisions about its potential for further development.

Visualizing the Workflow

A clear workflow is essential for systematically characterizing a novel compound.

Caption: Workflow for Target Identification and Selectivity Profiling.

Experimental Protocols

Protocol 1: Radioligand Binding Assay for Target Affinity (IC50 Determination)

This protocol describes a general method to determine the IC50 of a test compound against a target receptor using a competitive binding assay.

  • Prepare Reagents:

    • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

    • Radioligand: A specific radiolabeled ligand for the target receptor (e.g., [³H]-pentazocine for the Sigma-1 receptor), diluted in assay buffer to a final concentration equal to its Kd.[8]

    • Membrane Preparation: Cell membranes expressing the target receptor, diluted in assay buffer.

    • Test Compound: this compound, serially diluted in assay buffer to create a range of concentrations (e.g., 11-point, 3-fold serial dilution starting from 10 µM).

    • Non-specific Binding Control: A high concentration (e.g., 10 µM) of a known, non-radiolabeled ligand for the target receptor.

  • Assay Procedure:

    • To a 96-well plate, add:

      • 25 µL of assay buffer (for total binding) or non-specific binding control.

      • 25 µL of the serially diluted test compound.

      • 50 µL of the radioligand solution.

      • 100 µL of the membrane preparation.

    • Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to allow binding to reach equilibrium.

  • Harvesting and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester to separate bound from free radioligand.

    • Wash the filters multiple times with ice-cold assay buffer.

    • Dry the filter plate and add scintillation cocktail to each well.

    • Count the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the test compound relative to the total binding and non-specific binding controls.

    • Plot the percent inhibition against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value.

Protocol 2: Cell-Based Functional Assay (e.g., Calcium Flux Assay for a Gq-coupled GPCR)

This protocol describes a general method to assess the functional activity of a compound at a Gq-coupled GPCR by measuring changes in intracellular calcium.

  • Cell Preparation:

    • Plate cells stably expressing the target GPCR in a 96-well, black-walled, clear-bottom plate and culture overnight.

    • On the day of the assay, remove the culture medium.

  • Dye Loading:

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This typically involves incubating the cells with the dye for 30-60 minutes at 37°C.

    • After incubation, wash the cells with assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) to remove excess dye.

  • Compound Addition and Signal Detection:

    • Prepare serial dilutions of the test compound (if testing for agonist activity) or a fixed concentration of the test compound followed by a dose-response of a known agonist (if testing for antagonist activity).

    • Place the 96-well plate into a fluorescence plate reader (e.g., FLIPR, FlexStation).

    • The instrument will add the compound to the wells while simultaneously monitoring the fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium.

  • Data Analysis:

    • The change in fluorescence (maximum signal - baseline) is calculated for each well.

    • For agonist testing, plot the fluorescence change against the logarithm of the compound concentration and fit to a sigmoidal curve to determine the EC50.

    • For antagonist testing, plot the response to the agonist against the logarithm of the antagonist concentration and use the Schild regression or Cheng-Prusoff equation to determine the IC50 or Ki.

References

  • National Center for Biotechnology Information. (2015). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. Assay Guidance Manual. [Link]

  • Mainz, A., et al. (2020). Using in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies. Archives of Toxicology, 94(8), 2635–2655. [Link]

  • National Institutes of Health. (n.d.). Building a Tiered Approach to In Vitro Predictive Toxicity Screening: A Focus on Assays with In Vivo Relevance. [Link]

  • Cole-Parmer. (2024). In Vitro and In Vivo Studies and Drug Discovery. [Link]

  • Schepmann, D., et al. (2017). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemistrySelect, 2(26), 7954-7962. [Link]

  • Massive Bio. (2026). Preclinical Study. [Link]

  • Szałata, M., et al. (2022). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. International Journal of Molecular Sciences, 23(19), 11299. [Link]

  • Denton, R., et al. (2003). Design and synthesis of piperidinyl piperidine analogues as potent and selective M2 muscarinic receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 13(16), 2709-2712. [Link]

  • MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • Marra, A., et al. (2022). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 13(5), 585-597. [Link]

  • Vitaku, E., et al. (2014). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 19(5), 5674-5743. [Link]

  • Ligneau, X., et al. (2007). BF2.649 [1-{3-[3-(4-Chlorophenyl)propoxy]propyl}piperidine, hydrochloride], a nonimidazole inverse agonist/antagonist at the human histamine H3 receptor: Preclinical pharmacology. Journal of Pharmacology and Experimental Therapeutics, 320(1), 365-375. [Link]

  • ACS Publications. (2021). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry. [Link]

  • Naseem, H., et al. (2022). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Letters in Drug Design & Discovery, 19(5), 469-482. [Link]

  • Oakwood Chemical. (n.d.). 4-(3-Chlorophenoxy)piperidine, HCl, min 96%. [Link]

  • Cui, T., et al. (2022). Off-target effects in CRISPR/Cas9 gene editing. Frontiers in Cell and Developmental Biology, 10, 962255. [Link]

  • Lopes, R., & Prasad, V. (2023). Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics. Frontiers in Bioengineering and Biotechnology, 11, 1339189. [Link]

  • ResearchGate. (2023). Strategies to reduce off-target effects. [Link]

  • PubChemLite. (n.d.). 4-(3-chlorophenoxy)piperidine. [Link]

  • PubChemLite. (n.d.). 3-(2-chlorophenoxy)piperidine hydrochloride. [Link]

  • ResearchGate. (2023). Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics. [Link]

  • CRISPR Medicine News. (n.d.). Strategies to Avoid and Reduce Off-Target Effects. [Link]

Sources

Navigating the Therapeutic Potential of the Chlorophenoxy Piperidine Scaffold: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Prepared by a Senior Application Scientist

Editor's Note: On the Focus of This Guide

Initial investigations into the specific compound 3-(3-Chlorophenoxy)piperidine revealed a notable absence of peer-reviewed literature detailing its validated biological effects. To provide a scientifically robust and data-driven resource, this guide has been strategically pivoted to a comprehensive comparative analysis of the broader chlorophenoxy piperidine scaffold . By examining the published data on its closely related and well-studied analogs, we can extrapolate key structure-activity relationships and potential therapeutic applications, offering valuable insights for researchers exploring this chemical space. This approach ensures that the information presented is grounded in verifiable experimental evidence, upholding the principles of scientific integrity.

Introduction: The Prominence of the Piperidine Scaffold in Medicinal Chemistry

The piperidine ring is a ubiquitous and highly privileged scaffold in modern medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Its favorable physicochemical properties, including its ability to modulate lipophilicity and serve as a versatile synthetic handle, have made it a cornerstone in the design of novel therapeutics targeting a wide array of biological pathways.[1][2] The introduction of a chlorophenoxy moiety to the piperidine core creates a class of compounds with significant potential for interacting with various biological targets, particularly within the central nervous system and in the context of oncology.[3][4] This guide will delve into the validated effects of key chlorophenoxy piperidine analogs, providing a comparative framework for understanding their therapeutic promise.

Comparative Analysis of Chlorophenoxy Piperidine Analogs

While direct experimental data for this compound is not publicly available, a comparative review of its structural isomers and related derivatives provides a strong foundation for predicting its potential pharmacological profile. The position of the chloro and phenoxy groups on their respective rings, as well as the point of attachment to the piperidine moiety, significantly influences biological activity.

Focus on Neurological Applications

Research into compounds like 4-(3-Chlorophenoxy)piperidine hydrochloride has highlighted their potential in the development of treatments for neurological disorders.[3][4] The chlorophenoxy piperidine scaffold is a key intermediate in the synthesis of various therapeutic agents targeting central nervous system pathways.[3][4]

Table 1: Comparative Biological Data of Representative Chlorophenoxy Piperidine Analogs and Related Compounds

Compound/AnalogTarget/ActivityIn Vitro Data (IC₅₀/Kᵢ)In Vivo ModelKey FindingsReference(s)
BF2.649 (A 4-chlorophenylpropoxy piperidine derivative)Histamine H3 Receptor Inverse Agonist/AntagonistKᵢ = 0.16 nM (human H3R)Mouse, Rat, CatEnhanced wakefulness, improved vigilance, and promnesiant effects.[5]
4-(3-Chlorophenoxy)piperidine Hydrochloride Intermediate for Neurological Drug DiscoveryNot ApplicableNot ApplicableWidely used in the synthesis of agents for neurological disorders.[3][4]
Various 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones Anti-cancer agentsVaries by cell lineHematological cancer cell linesInduced apoptosis in myeloma and leukemia cell lines.[6]

Mechanistic Insights and Signaling Pathways

The biological effects of chlorophenoxy piperidine derivatives are intrinsically linked to their interaction with specific molecular targets. For instance, the activity of histamine H3 receptor antagonists, a class to which some chlorophenoxy piperidine analogs belong, involves the modulation of neurotransmitter release in the brain.

Histamine H3 Receptor Antagonism: A Potential Mechanism

The histamine H3 receptor is a presynaptic autoreceptor that negatively regulates the release of histamine and other neurotransmitters such as acetylcholine, norepinephrine, and dopamine. Inverse agonists and antagonists of the H3 receptor block this negative feedback loop, leading to increased neurotransmitter release and enhanced neuronal activity. This mechanism is believed to underlie the wake-promoting and cognitive-enhancing effects observed with compounds like BF2.649.[5]

Histamine_H3_Receptor_Antagonism cluster_presynaptic Presynaptic Histaminergic Neuron cluster_postsynaptic Postsynaptic Neuron Histamine_Vesicle Histamine Vesicles Histamine_Release Histamine Release Histamine_Vesicle->Histamine_Release Exocytosis H3R Histamine H3 Receptor Histamine Histamine Histamine_Release->Histamine Histamine->H3R Binds to (Negative Feedback) Postsynaptic_Receptor Postsynaptic Histamine Receptor Histamine->Postsynaptic_Receptor Activates Chlorophenoxy_Piperidine Chlorophenoxy Piperidine (H3R Antagonist) Chlorophenoxy_Piperidine->H3R Blocks

Caption: Signaling pathway of a chlorophenoxy piperidine H3 receptor antagonist.

Experimental Protocols for Validation

To rigorously validate the effects of a novel chlorophenoxy piperidine analog, a series of well-established in vitro and in vivo assays should be employed.

In Vitro Radioligand Binding Assay for Receptor Affinity

This assay determines the binding affinity of a compound to its molecular target.

Protocol:

  • Membrane Preparation: Prepare cell membranes expressing the target receptor (e.g., histamine H3 receptor).

  • Incubation: Incubate the membranes with a radiolabeled ligand (e.g., [³H]-Nα-methylhistamine) and varying concentrations of the test compound.

  • Separation: Separate bound from unbound radioligand by rapid filtration.

  • Quantification: Measure the radioactivity of the filters using liquid scintillation counting.

  • Data Analysis: Calculate the Kᵢ value, representing the inhibitory constant of the test compound.

In Vivo Microdialysis for Neurotransmitter Release

This technique measures the levels of neurotransmitters in specific brain regions of freely moving animals.

Protocol:

  • Probe Implantation: Surgically implant a microdialysis probe into the brain region of interest (e.g., prefrontal cortex) of an anesthetized animal.

  • Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF).

  • Sample Collection: Collect dialysate samples at regular intervals before and after administration of the test compound.

  • Analysis: Analyze the dialysate samples for neurotransmitter content using high-performance liquid chromatography (HPLC) with electrochemical detection.

  • Data Interpretation: An increase in neurotransmitter levels post-drug administration suggests a modulatory effect.

Experimental_Workflow Start Start: Novel Chlorophenoxy Piperidine Analog In_Vitro_Screening In Vitro Screening (e.g., Receptor Binding Assay) Start->In_Vitro_Screening Lead_Identification Lead Compound Identification (High Affinity & Selectivity) In_Vitro_Screening->Lead_Identification In_Vivo_Testing In Vivo Testing (e.g., Microdialysis) Lead_Identification->In_Vivo_Testing Behavioral_Models Behavioral Models (e.g., Cognitive Tests) In_Vivo_Testing->Behavioral_Models Pharmacokinetic_Studies Pharmacokinetic Studies (ADME) Behavioral_Models->Pharmacokinetic_Studies Preclinical_Candidate Preclinical Candidate Selection Pharmacokinetic_Studies->Preclinical_Candidate

Caption: A typical preclinical drug discovery workflow for a novel compound.

Conclusion and Future Directions

The chlorophenoxy piperidine scaffold represents a promising starting point for the development of novel therapeutics, particularly for neurological and oncological indications. While a comprehensive validation of this compound's effects awaits future research, the comparative analysis of its analogs provides a valuable roadmap for its potential biological activities and mechanisms of action. Future studies should focus on the synthesis and systematic evaluation of this specific isomer to elucidate its unique pharmacological profile and therapeutic potential. The detailed experimental protocols provided in this guide offer a robust framework for such investigations, ensuring scientific rigor and reproducibility.

References

  • Ligneau, X., et al. (2007). BF2.649 [1-{3-[3-(4-Chlorophenyl)propoxy]propyl}piperidine, hydrochloride], a nonimidazole inverse agonist/antagonist at the human histamine H3 receptor: Preclinical pharmacology. Journal of Pharmacology and Experimental Therapeutics, 320(1), 365-375. [Link]

  • Iyengar, S., et al. (1991). (+) 3-[3-hydroxyphenyl-N-(1-propyl) piperidine] selectively differentiates effects of sigma ligands on neurochemical pathways modulated by sigma receptors: evidence for subtypes, in vivo. Neuropharmacology, 30(8), 915-922.
  • Ding, K., et al. (2015). Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors. Journal of Medicinal Chemistry, 58(23), 9497-9513.
  • HDH Pharma Inc. (n.d.). 4-(3-Chlorophenoxy)piperidine, HCl, min 96%, 5 grams. Retrieved from [Link]

  • Da Settimo, A., et al. (1993). 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity. Il Farmaco, 48(5), 679-693.
  • Koe, B. K., et al. (1989). (+)-[3H]3-(3-hydroxyphenyl)-N-(1-propyl)-piperidine binding to sigma receptors in mouse brain in vivo. European Journal of Pharmacology, 161(2-3), 263-266.
  • Al-Ghorbani, M., et al. (2018). Synthesis and in vivo anti-ulcer evaluation of some novel piperidine linked dihydropyrimidinone derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 937-947.
  • de Souza, T. B., et al. (2022). Synthesis, Leishmanicidal, Trypanocidal, Antiproliferative Assay and Apoptotic Induction of (2-Phenoxypyridin-3-yl)naphthalene-1(2H)
  • Artamonov, O. S., et al. (2020). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemistrySelect, 5(29), 8996-9001.
  • PubChem. (n.d.). 3-(2-chlorophenoxy)piperidine hydrochloride. Retrieved from [Link]

  • Viklund, J., et al. (2016). The Oncolytic Efficacy and in Vivo Pharmacokinetics of methanol (Vacquinol-1) Are Governed by Distinct Stereochemical Features. Journal of Medicinal Chemistry, 59(19), 8916-8926.

  • Arulraj, R., et al. (2022). 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction. Pharmaceuticals, 15(8), 987.

Sources

Safety Operating Guide

Navigating the Disposal of 3-(3-Chlorophenoxy)piperidine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the responsible management and disposal of chemical reagents are fundamental to ensuring a safe and compliant laboratory environment. This guide provides essential, immediate safety and logistical information for the proper disposal of 3-(3-Chlorophenoxy)piperidine. In the absence of explicit disposal instructions in many commercially available Safety Data Sheets (SDS) for this compound, this document synthesizes established principles for the disposal of halogenated organic compounds and piperidine derivatives to provide a robust and scientifically grounded protocol.

Understanding the Hazard Profile of this compound

A thorough understanding of the potential hazards associated with this compound is the critical first step toward safe handling and disposal. Its chemical structure, featuring a chlorinated phenyl ring and a piperidine moiety, informs its toxicological and chemical properties.

Structural Rationale for Hazard Classification:

  • Halogenated Organic Compound: The presence of a chlorine atom on the phenoxy group classifies this compound as a halogenated organic. Such compounds are often persistent in the environment and can exhibit toxicity. The U.S. Environmental Protection Agency (EPA) regulates many halogenated organic compounds as hazardous waste.

  • Piperidine Derivative: Piperidine and its derivatives are known to be irritants and can be toxic. Piperidine itself is classified as a toxic and flammable liquid that can cause severe skin burns and eye damage[1]. While the specific toxicity of this compound is not extensively documented in publicly available literature, it is prudent to handle it with the caution afforded to its parent compound.

  • Published Hazard Information: The Safety Data Sheet for the hydrochloride salt of this compound indicates that it causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

Based on this structural analysis and available data, this compound waste must be treated as hazardous.

Personal Protective Equipment (PPE) and Safe Handling for Disposal

Before initiating any disposal procedures, it is imperative to handle this compound and its waste with appropriate personal protective equipment to minimize exposure.

Essential PPE includes:

  • Eye Protection: Chemical safety goggles or a face shield are mandatory.

  • Hand Protection: Chemical-resistant gloves, such as nitrile, are essential.

  • Skin and Body Protection: A laboratory coat and, if handling larger quantities, a chemical-resistant apron should be worn.

  • Respiratory Protection: All handling of this compound, including waste consolidation, should be performed in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.

Step-by-Step Disposal Protocol

The proper disposal of this compound must be carried out in strict accordance with local, state, and federal regulations. The following steps provide a comprehensive framework for its safe management and disposal.

Step 1: Hazardous Waste Determination

As a laboratory generating chemical waste, you are required to determine if your waste is hazardous. This can be done through analytical testing or by applying knowledge of the chemical and the process that generated the waste[2]. For this compound, a "knowledge of process" determination is appropriate. Given its nature as a halogenated organic compound and a piperidine derivative, it should be managed as hazardous waste.

Step 2: Waste Segregation

Proper segregation of chemical waste is crucial to prevent dangerous reactions and to ensure compliant disposal.

  • Halogenated vs. Non-Halogenated: this compound waste must be collected in a designated "Halogenated Organic Waste" container[3]. It should not be mixed with non-halogenated organic solvents[3]. This is because the disposal methods for halogenated and non-halogenated waste streams are often different and mixing them can increase disposal costs and complexity[4].

  • Avoid Mixing Incompatibles: Do not mix this waste with strong acids, bases, or oxidizing agents.

Step 3: Containerization
  • Chemically Compatible Container: Use a chemically compatible and sealable container for collecting the waste. High-density polyethylene (HDPE) or glass containers are typically suitable.

  • Secure Sealing: Ensure the container is in good condition and can be securely sealed to prevent leaks or the escape of vapors. Keep the container closed at all times except when actively adding waste[4][5].

  • Headspace: Do not overfill the container. Leave at least 10% headspace to allow for vapor expansion.

Step 4: Labeling

Proper labeling of waste containers is a critical regulatory requirement. The label should include:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The specific hazards (e.g., "Irritant," "Toxic")

  • The accumulation start date (the date the first drop of waste was added to the container)

  • The name and contact information of the generating laboratory or personnel

Step 5: Storage

Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) or a central hazardous waste storage area. This area should be:

  • Well-ventilated

  • Secure and accessible only to authorized personnel

  • Away from heat, sparks, and open flames

  • Segregated from incompatible materials

Step 6: Final Disposal

The ultimate disposal of this compound waste must be handled by a licensed professional hazardous waste disposal company. This is not a material that can be disposed of down the drain or in regular trash. The recommended method of destruction is typically high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize hazardous combustion byproducts[6][7].

Waste Characterization and EPA Hazardous Waste Codes

For disposal manifests, you will need to assign the appropriate EPA hazardous waste code(s). The specific code depends on how the waste was generated.

Scenario Potential EPA Hazardous Waste Code(s) Justification
Used as a solvent (e.g., for cleaning or as a reaction medium) F002 This code applies to spent halogenated solvents including chlorobenzene and other chlorinated organic compounds[8]. As this compound is a chlorinated organic compound, if used as a solvent, it would fall under this category.
Discarded, unused pure or off-spec chemical U-listed waste (if specifically listed) This compound is not currently a specifically listed U-waste. However, it is the generator's responsibility to verify this against the most current EPA lists. In the absence of a specific listing, the waste would be characterized by its hazardous properties.
Characteristic Waste D002 (Corrosivity - if pH is ≤ 2 or ≥ 12.5) D-codes for Toxicity (if it contains specific contaminants above regulatory levels) If the waste solution has a pH in the corrosive range, it would be classified as D002. While less likely for the pure compound, if mixed with other substances, it could exhibit the toxicity characteristic for certain metals or other contaminants.

It is the generator's responsibility to accurately characterize their waste. When in doubt, consult with your institution's Environmental Health and Safety (EHS) department or the licensed waste disposal contractor.

Emergency Procedures for Spills

In the event of a spill, the cleanup materials must also be treated as hazardous waste.

  • Evacuate and Ventilate: Immediately clear the area and ensure adequate ventilation.

  • Contain the Spill: Use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the spill.

  • Collect and Dispose: Carefully collect the absorbent material and place it in the designated hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate decontaminating agent.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 Waste Generation & Initial Handling cluster_1 Waste Characterization & Segregation cluster_2 Containerization & Storage cluster_3 Final Disposal start Generate this compound Waste ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood determination Hazardous Waste Determination (Knowledge of Process) fume_hood->determination segregate Segregate as Halogenated Organic Waste determination->segregate container Use a Labeled, Sealable, Chemically Compatible Container segregate->container storage Store in a Designated Satellite Accumulation Area container->storage contact_vendor Contact Licensed Hazardous Waste Disposal Vendor storage->contact_vendor manifest Complete Hazardous Waste Manifest (Assign appropriate EPA codes, e.g., F002) contact_vendor->manifest disposal Arrange for Pickup and High-Temperature Incineration manifest->disposal

Caption: Disposal workflow for this compound.

References

  • Temple University. (2021, October). CHEMICAL WASTE GUIDELINE: Halogenated Solvents. Retrieved from [Link]

  • Lund University. (2025, January 13). 8.1 Organic solvent waste. Kemicentrum. Retrieved from [Link]

  • University of California, Santa Cruz. (n.d.). Hazardous Waste Determination. Environmental Health & Safety. Retrieved from [Link]

  • Jubilant Life Sciences Limited. (n.d.). Piperidine Safety Data Sheet. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.